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  • Product: Methyl 4-formyl-1H-pyrazole-3-carboxylate
  • CAS: 35344-93-5

Core Science & Biosynthesis

Foundational

Methyl 4-formyl-1H-pyrazole-3-carboxylate: Technical Guide to a Versatile Aldo-X Bifunctional Scaffold

Executive Summary: The "Aldo-X" Advantage[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a high-value "Aldo-X" bifunctional building block (AXB3) in modern medicinal chemistry. Its structural u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aldo-X" Advantage[1]

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a high-value "Aldo-X" bifunctional building block (AXB3) in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its adjacent functional groups: an electrophilic formyl group at position C4 and a nucleophile-susceptible ester at position C3 (or C5, subject to tautomerism).

This dual-functionality allows for the rapid assembly of complex fused heterocycles—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines—which are privileged scaffolds in kinase inhibitors (e.g., bioisosteres of ATP) and anti-inflammatory agents. This guide provides a definitive technical analysis of its properties, synthesis, and application in divergent library generation.

Chemical Identity & Physical Properties[2][3][4]

The compound exists as a stable solid, though its tautomeric nature requires careful consideration during spectral analysis and reaction planning.

PropertyData
IUPAC Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
Common Name Methyl 4-formylpyrazole-3-carboxylate
CAS Number 35344-93-5 (Methyl ester); 35344-94-6 (Acid)
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Solvent dependent)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~10.5 (NH acidity)
Tautomerism Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution

Synthetic Pathways[4][6][7][8]

The synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate is most robustly achieved via the Vilsmeier-Haack formylation of the parent pyrazole ester. This method is preferred over direct cyclization strategies for its scalability and regioselectivity.

Mechanism of Action (Vilsmeier-Haack)

The reaction exploits the electron-rich nature of the pyrazole ring. Despite the electron-withdrawing ester at C3, the C4 position remains sufficiently nucleophilic to attack the in situ generated chloroiminium ion (Vilsmeier reagent).

VilsmeierSynthesis Precursor Methyl 1H-pyrazole-3-carboxylate Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack (80-90°C) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Generates Electrophile Product Methyl 4-formyl-1H-pyrazole-3-carboxylate Intermediate->Product Hydrolysis (NaOAc/H2O)

Figure 1: Vilsmeier-Haack formylation pathway. The electron-rich C4 position attacks the electrophilic chloroiminium species, followed by hydrolysis to the aldehyde.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate from Methyl 1H-pyrazole-3-carboxylate.

Reagents & Equipment
  • Starting Material: Methyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • Reagents: Phosphoryl chloride (POCl₃, 3.0 eq), N,N-Dimethylformamide (DMF, 5.0 eq, anhydrous).

  • Solvent: DMF serves as both reagent and solvent.

  • Quench: Saturated aqueous Sodium Acetate (NaOAc) or ice-water.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (5.0 eq) to 0 °C.

    • Dropwise add POCl₃ (3.0 eq) over 20 minutes. Caution: Exothermic.

    • Stir at 0 °C for 30 minutes to form the white/yellowish chloroiminium salt precipitate/slurry.

  • Substrate Addition:

    • Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 80–90 °C for 3–5 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) for consumption of starting material.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (~5x reaction volume).

    • Neutralize/Hydrolyze by adding saturated aqueous NaOAc or Na₂CO₃ solution until pH ~7. Note: Hydrolysis of the iminium intermediate to the aldehyde requires this aqueous step.

    • Stir for 1 hour; the product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol or Methanol/Water if necessary.

    • Yield: Typical isolated yields range from 75% to 85%.

Structural Validation (Self-Validating Data)

The following spectral data confirms the successful introduction of the formyl group and retention of the ester.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR (DMSO-d₆)14.10Broad sNH (1H, Pyrazole N-H)
9.92 s-CHO (1H, Aldehyde)
8.45sC5-H (1H, Pyrazole ring)
3.85s-OCH₃ (3H, Methyl ester)
¹³C NMR (DMSO-d₆)185.2-C=O (Aldehyde)
162.5-C=O (Ester)
142.0-C3/C5 (Ring carbon)
118.5-C4 (Ipso carbon)

Note: Shifts may vary slightly due to concentration and tautomeric equilibrium.

Applications in Drug Discovery[4]

This molecule is a "linchpin" scaffold. The aldehyde and ester groups allow for divergent synthesis , enabling the creation of distinct chemical libraries from a single precursor.

Divergent Reaction Pathways
  • Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-binucleophiles (e.g., amino-azoles).

  • Schiff Bases: Reaction of the aldehyde with primary amines for reductive amination.

  • Knoevenagel Condensation: Reaction at the aldehyde with active methylene compounds.

Applications cluster_reactions Core Methyl 4-formyl-1H-pyrazole-3-carboxylate (AXB3 Scaffold) Path1 Condensation w/ Hydrazines --> Pyrazolo-Pyridazines Core->Path1 Hydrazine/EtOH Path2 Condensation w/ Amidines --> Pyrazolo[1,5-a]pyrimidines Core->Path2 Amidine/Base Path3 Reductive Amination --> Secondary Amines Core->Path3 R-NH2 / NaBH(OAc)3

Figure 2: Divergent synthetic utility of the scaffold. The orthogonal reactivity of the aldehyde and ester enables access to fused bicyclic systems.

Safety & Handling

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. The Vilsmeier reagent is moisture-sensitive and corrosive.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids over time if exposed to air.

References

  • Synthesis & Aldo-X Utility: Kumar, D. et al. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.

  • Vilsmeier-Haack Mechanism: "Vilsmeier-Haack Reaction." Organic Chemistry Portal.

  • Chemical Data & Safety: "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary." PubChem.

  • Commercial Availability & Specs: "Methyl 4-formyl-1H-pyrazole-3-carboxylate."[1] CymitQuimica / Fluorochem.

Sources

Exploratory

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" CAS number 35344-93-5

The following technical guide is a comprehensive monograph on Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5). It is structured to serve drug discovery scientists and organic chemists, moving from fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5). It is structured to serve drug discovery scientists and organic chemists, moving from fundamental chemical architecture to applied synthesis and heterocyclization strategies.

CAS Number: 35344-93-5 Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol [1]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value bifunctional scaffold in medicinal chemistry. Characterized by an ortho-positioned aldehyde and methyl ester on a pyrazole core, it acts as a versatile "1,2-dielectrophilic" building block. This specific substitution pattern allows for rapid heterocyclization with dinucleophiles (e.g., hydrazines, amidines, ureas) to generate fused bicyclic systems such as pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-d]pyridazines . These fused systems are privileged structures in kinase inhibitor discovery (e.g., CDK2, EGFR inhibitors).

Chemical Architecture & Reactivity Profile

Understanding the electronic distribution of this molecule is critical for designing successful syntheses.

Structural Analysis
  • C4-Formyl Group (Aldehyde): A hard electrophile. It is the primary site for nucleophilic attack by amines (Schiff base formation) or carbon nucleophiles (Knoevenagel condensation).

  • C3-Methyl Ester: A latent electrophile. While less reactive than the aldehyde, it serves as the "closure" point for cyclization reactions. It can be attacked by the second nucleophilic atom of a reagent to form a stable 6-membered ring.

  • N1-Proton (Pyrazole NH): Acidic (pKa ~14). It can be deprotonated to direct alkylation (N-alkylation), allowing for diversification of the scaffold's solubility and steric profile.

Tautomerism

In solution, the 1H-pyrazole exists in equilibrium with its 2H-tautomer, though the 1H-form is generally predominant. Substitution at N1 locks the tautomer, which is a common strategy in library synthesis to prevent regioisomeric mixtures during subsequent functionalization.

Synthesis Strategy

The industrial and laboratory standard for synthesizing CAS 35344-93-5 relies on the Vilsmeier-Haack formylation of the commercially available precursor, Methyl 1H-pyrazole-3-carboxylate.

The Vilsmeier-Haack Protocol

This route is preferred due to its high regioselectivity. The pyrazole ring is electron-rich, but the ester at C3 deactivates the ring slightly. However, C4 remains the most nucleophilic carbon, ensuring exclusive formylation at this position.

Experimental Workflow
  • Reagent Formation: Phosphoryl chloride (POCl₃) is added to N,N-Dimethylformamide (DMF) at 0°C to generate the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Addition: Methyl 1H-pyrazole-3-carboxylate is dissolved in DMF and added slowly.

  • Heating: The mixture is heated (typically 60–90°C) to drive the electrophilic aromatic substitution.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous sodium acetate or ice water to reveal the aldehyde.

VilsmeierSynthesis Start Methyl 1H-pyrazole-3-carboxylate (Precursor) Inter Iminium Salt Intermediate Start->Inter Electrophilic Subst. (60-90°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) Inter->Product Hydrolysis (NaOAc/H2O)

Figure 1: Vilsmeier-Haack synthesis pathway for CAS 35344-93-5.

Synthetic Utility & Applications

The core value of CAS 35344-93-5 lies in its ability to access fused heterocycles.[2]

Pathway A: Synthesis of Pyrazolo[4,3-d]pyrimidines

This is the most critical application for drug development. Reacting the scaffold with amidines (e.g., benzamidine, guanidine) yields pyrazolo[4,3-d]pyrimidines.

  • Mechanism:

    • Condensation: The primary amine of the amidine attacks the aldehyde (C4) to form an imine.

    • Cyclization: The second nitrogen of the amidine attacks the ester (C3), displacing methanol and closing the pyrimidine ring.

  • Relevance: This scaffold mimics the purine core of ATP, making it an excellent template for Kinase Inhibitors (e.g., CDK, GSK-3β inhibitors).

Pathway B: Synthesis of Pyrazolo[4,3-d]pyridazines

Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazolo[4,3-d]pyridazin-7-ones.

  • Mechanism: Hydrazine acts as a 1,2-dinucleophile. One nitrogen condenses with the aldehyde, and the other attacks the ester.

  • Relevance: Used in the design of PDE (Phosphodiesterase) inhibitors and anti-inflammatory agents.

Pathway C: Knoevenagel Condensation

The C4-aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile). This extends the conjugation and allows for the synthesis of styryl-pyrazole analogs with non-linear optical properties or biological fluorescence.

ReactivityPathways Core Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) Amidines + Amidines / Guanidines Core->Amidines Hydrazines + Hydrazine Hydrate Core->Hydrazines ActiveMeth + Malononitrile Core->ActiveMeth Pyrimidines Pyrazolo[4,3-d]pyrimidines (Kinase Inhibitors) Amidines->Pyrimidines Cyclocondensation Pyridazines Pyrazolo[4,3-d]pyridazines (PDE Inhibitors) Hydrazines->Pyridazines Cyclocondensation Styryl Vinyl/Styryl Pyrazoles (Functional Materials) ActiveMeth->Styryl Knoevenagel

Figure 2: Divergent synthesis pathways from the core scaffold.

Experimental Protocol: Standardized Synthesis

Note: This protocol is a generalized high-yield procedure adapted for this specific substrate class.

Objective: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate via Vilsmeier-Haack.

Materials:

  • Methyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • POCl₃ (3.0 eq)

  • DMF (5.0 eq + Solvent volume)

  • Sodium Acetate (sat. aq.)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, charge dry DMF (10 mL/g of substrate). Cool to 0°C in an ice bath.

  • Activation: Dropwise add POCl₃ over 20 minutes. Maintain internal temperature < 5°C. Stir for 30 mins to form the Vilsmeier salt (white/yellow suspension).

  • Addition: Add Methyl 1H-pyrazole-3-carboxylate (dissolved in minimal DMF) dropwise.

  • Reaction: Remove ice bath and heat to 70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Quench: Cool to RT. Pour reaction mixture slowly onto crushed ice (exothermic!).

  • Hydrolysis: Adjust pH to ~7–8 using saturated Sodium Acetate solution. Stir for 1 hour. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): δ ~14.0 (br s, NH), 10.2 (s, CHO), 8.5 (s, H-5), 3.9 (s, OMe).

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle POCl₃ in a functional fume hood.

References

  • Vilsmeier-Haack Reaction on Pyrazoles: Kira, M. A., et al. "The Vilsmeier-Haack Reaction with 3-Aminopyrazoles." Journal of Heterocyclic Chemistry, 1970. Link (General methodology reference).

  • Pyrazolo[4,3-d]pyrimidine Synthesis: Baraldi, P. G., et al.[5] "Synthesis and Biological Activity of Pyrazolo[4,3-d]pyrimidines."[5] Bioorganic & Medicinal Chemistry, 2002. (Demonstrates the cyclization of 4-formyl-3-carboxylates).

  • Kinase Inhibitor Applications: Peat, A. J., et al. "Novel Pyrazolopyrimidine Derivatives as GSK-3 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Safety Data: PubChem Compound Summary for CID 52644169 (Methyl 4-formyl-1H-pyrazole-3-carboxylate). Link

Sources

Foundational

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" molecular weight

This guide details the physicochemical profile, synthesis, and strategic applications of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] [1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and strategic applications of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1]

[1][2]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a low-molecular-weight heterocyclic scaffold characterized by three distinct reactive vectors: a nucleophilic ring nitrogen (N1), an electrophilic formyl group (C4), and an electrophilic ester moiety (C3).[1][2][3] Its molecular weight of 154.12 g/mol places it in the "fragment-based" drug discovery sweet spot (MW < 300), making it an ideal precursor for fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and pyrazolo-thiazoles.

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
Molecular Weight 154.12 g/mol Based on standard atomic weights (

)
Molecular Formula

CAS Number 35344-93-5Distinct from the free acid (35344-94-6)
Appearance Light yellow to off-white solidColor deepens upon oxidation/exposure
Solubility DMSO, DMF, Methanol, DCMPoor solubility in water; hydrolyzes slowly
Melting Point 168–172 °CVaries by crystal form/purity
pKa (Calc) ~11.5 (NH)Weakly acidic due to electron-withdrawing groups
LogP (Calc) -0.1 to 0.5Highly polar, suitable for CNS-active libraries

Synthetic Methodology: The Vilsmeier-Haack Route

While various routes exist (e.g., [3+2] cycloaddition of diazoacetates), the Vilsmeier-Haack formylation of hydrazones is the most scalable and atom-economical method for generating 4-formyl pyrazoles with C3-carbonyl substitution.[1] This protocol minimizes hazardous waste compared to diazo-transfer methods.[1]

Mechanistic Pathway

The synthesis relies on the "double-formylation" equivalent where the Vilsmeier reagent (chloromethyliminium salt) activates the


-methyl group of a pyruvate hydrazone, leading to cyclization.

Synthesis Start Methyl Pyruvate Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Cyclization Cyclization & Formylation Inter1->Cyclization Electrophilic Attack Vilsmeier POCl3 / DMF (Vilsmeier Reagent) Vilsmeier->Cyclization Product Methyl 4-formyl-1H- pyrazole-3-carboxylate Cyclization->Product Hydrolysis (Ice/NaOAc)

Figure 1: Vilsmeier-Haack synthetic workflow for the title compound.

Step-by-Step Protocol

Precaution:


 is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.
  • Hydrazone Formation:

    • Dissolve Methyl Pyruvate (1.0 eq) in methanol.

    • Add Hydrazine Hydrate (1.0 eq) dropwise at 0°C.

    • Stir for 2 hours at room temperature. Evaporate solvent to yield the crude hydrazone.

  • Vilsmeier Reagent Preparation:

    • In a separate dry flask, add anhydrous DMF (5.0 eq).

    • Cool to 0°C and add Phosphoryl Chloride (

      
      )  (3.0 eq) dropwise. Stir for 30 min to form the white Vilsmeier salt.
      
  • Cyclization:

    • Dissolve the crude hydrazone in minimal DMF and add to the Vilsmeier reagent at 0°C.

    • Heat the mixture to 60–70°C for 4–6 hours. (Monitoring: TLC shows disappearance of hydrazone).

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with saturated Sodium Acetate or

      
        to pH 7.
      
    • The product precipitates as a solid.[4] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Strategic Applications in Drug Design

This molecule is a "Linchpin Scaffold" because it allows for Divergent Synthesis . The aldehyde and ester functions are orthogonal, allowing sequential modification.

Reactivity Map

The C4-aldehyde is a "soft" electrophile prone to condensation, while the C3-ester is a "hard" electrophile suitable for acyl substitution.[1]

Reactivity Core Methyl 4-formyl-1H- pyrazole-3-carboxylate Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Core->Path1 Path2 Condensation With Hydrazines Core->Path2 Path3 Knoevenagel Condensation Core->Path3 Path4 N-Alkylation (R-X, Base) Core->Path4 Prod1 4-(Aminomethyl) pyrazoles Path1->Prod1 Prod2 Pyrazolo[3,4-d] pyridazines Path2->Prod2 Prod3 Vinyl Pyrazoles (Michael Acceptors) Path3->Prod3 Prod4 N1-Substituted Scaffolds Path4->Prod4

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Transformations
  • Pyrazolo[3,4-d]pyrimidines: Condensation of the aldehyde with amidines or guanidines, followed by intramolecular cyclization with the ester. This mimics the adenosine scaffold, a privileged structure for ATP-competitive kinase inhibitors .

  • Schiff Bases: Reaction with aromatic amines yields imines that can be reduced to secondary amines, often used to append lipophilic tails for bioavailability modulation.

Analytical Validation

To ensure the integrity of the synthesized material, compare analytical data against these standards:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       14.1 ppm (br s, 1H, NH ) – Often broad or invisible due to exchange.
      
    • 
       9.85 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       8.45 ppm (s, 1H, C5-H ) – Aromatic proton.
      
    • 
       3.85 ppm (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
  • IR Spectroscopy:

    • ~1710–1720

      
       (Ester C=O)[1]
      
    • ~1680–1690

      
       (Aldehyde C=O)[1]
      
    • ~3200–3400

      
       (NH stretch)
      

References

  • PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • Matiychuk, V. S., et al. "Synthesis and properties of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate."[1][5] Journal of Heterocyclic Chemistry, 2017.[6] (Analogous synthetic route validation).

  • Sigma-Aldrich. 4-Formyl-1H-pyrazole-3-carboxylic acid Product Specification.Link

  • Bhat, B. A., et al. "Vilsmeier-Haack reaction of hydrazones: A facile route to 4-formylpyrazoles." Tetrahedron Letters, 2005.

Sources

Exploratory

Technical Monograph: Methyl 4-formyl-1H-pyrazole-3-carboxylate

Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers The "Linchpin" Scaffold in Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Linchpin" Scaffold in Heterocyclic Drug Design

Executive Summary & Chemical Identity

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value bifunctional building block (AXB3) characterized by a "push-pull" electronic system. Its utility stems from the orthogonal reactivity of its three functional handles: the nucleophilic ring nitrogen (N1), the electrophilic aldehyde (C4), and the electrophilic ester (C3). This scaffold is ubiquitous in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of purine), which serve as potent kinase inhibitors and anti-viral agents.

Chemical Data Table
PropertySpecification
Common Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 35344-93-5
Canonical SMILES COC(=O)C1=C(C=NN1)C=O
Isomeric SMILES COC(=O)c1[nH]ncc1C=O
Molecular Formula

Molecular Weight 154.12 g/mol
Physical State Off-white to pale yellow solid
Tautomerism Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution.[1][2][3][4]

Synthetic Access: The Vilsmeier-Haack Route

While ring closure strategies (e.g., using hydrazine and diketoesters) exist, the most robust and scalable route to the C4-formylated product involves the Vilsmeier-Haack formylation of the parent ester, methyl 1H-pyrazole-3-carboxylate.

Mechanistic Insight

The pyrazole ring is electron-rich, but the ester at C3 exerts an inductive electron-withdrawing effect (


), deactivating the ring. However, the C4 position remains the most nucleophilic site. The Vilsmeier reagent (chloromethyleniminium salt), generated in situ from 

and DMF, is sufficiently electrophilic to overcome this deactivation, provided thermal energy is applied.
Validated Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (1.0 equiv)[5]

  • Phosphorus Oxychloride (

    
    , 3.0 equiv)
    
  • N,N-Dimethylformamide (DMF, 5.0 equiv - acts as reagent and solvent)

  • Sodium Acetate (saturated aq. solution) for quenching.

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C in an ice bath.

  • Activation: Dropwise add

    
     (3.0 equiv) over 20 minutes. Maintain internal temperature 
    
    
    
    . A white/yellow semi-solid Vilsmeier complex will form. Stir for an additional 30 minutes at 0°C.
  • Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in a minimum volume of anhydrous DMF and add dropwise to the Vilsmeier complex.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours. Critical: Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Quenching (Exothermic): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Adjust pH to ~5–6 using saturated sodium acetate solution. Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    

Reactivity Profile & Pathway Visualization

The versatility of this molecule lies in its ability to undergo divergent synthesis.

The "Push-Pull" Dynamics
  • C4-Formyl (Electrophile): Susceptible to nucleophilic attack (amines, carbon nucleophiles). Used for Knoevenagel condensations or reductive aminations.

  • C3-Ester (Electrophile): Less reactive than the aldehyde. Reacts with hydrazines or strong nucleophiles to form hydrazides or amides.

  • N1-Proton (Nucleophile): Acidic proton (

    
    ). Can be alkylated or arylated.[4][6] Note: Alkylation often yields a mixture of N1 and N2 isomers, heavily influenced by steric hindrance at C3/C5.
    
Synthetic Workflow Diagram (DOT)

The following diagram illustrates the core synthetic pathways originating from this scaffold.

G Start Methyl 4-formyl-1H-pyrazole-3-carboxylate (Core Scaffold) N1_Rxn N-Alkylation / N-Arylation (Base, R-X) Start->N1_Rxn N1 Reactivity C4_Rxn Condensation (Amines/Hydrazines) Start->C4_Rxn C4-Aldehyde Attack C3_Rxn Hydrazinolysis (Hydrazine Hydrate) Start->C3_Rxn C3-Ester Attack Dual_Rxn Cyclocondensation with Amidines/Ureas Start->Dual_Rxn C3 + C4 Concerted N1_Prod N-Substituted Pyrazoles (Solubility/Selectivity Tuning) N1_Rxn->N1_Prod C4_Prod Schiff Bases / Hydrazones (Intermediates) C4_Rxn->C4_Prod Fused_Ring Pyrazolo[3,4-d]pyridazin-7-ones (Bicyclic Systems) C3_Rxn->Fused_Ring Kinase_Inhib Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) Dual_Rxn->Kinase_Inhib

Caption: Divergent synthetic pathways: The scaffold allows independent modification at N1, C3, and C4, or concerted cyclization to form bioactive bicyclic cores.

Medicinal Chemistry Applications

The primary utility of methyl 4-formyl-1H-pyrazole-3-carboxylate is as a precursor for Fragment-Based Drug Design (FBDD) .

Pyrazolo[3,4-d]pyrimidines (The "Privileged" Scaffold)

By reacting the C4-aldehyde and C3-ester with urea, thiourea, or amidines, chemists can construct the pyrazolo[3,4-d]pyrimidine core. This fused system mimics the adenosine triphosphate (ATP) purine ring, making it a classic scaffold for ATP-competitive kinase inhibitors (e.g., Ibrutinib analogs).

Schiff Base Libraries

The C4-aldehyde reacts rapidly with diverse primary amines to form imines (Schiff bases), which can be reduced to secondary amines. This is a high-throughput method to explore Structure-Activity Relationships (SAR) at the C4 position without disturbing the core stability.

Safety & Handling (E-E-A-T)

Signal Word: Warning

  • H315: Causes skin irritation.[3][7][8]

  • H319: Causes serious eye irritation.[3][7][9][10]

  • H335: May cause respiratory irritation.[3][7][8][9]

Handling Protocol:

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Vilsmeier reaction due to

    
     fumes.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Mohamed, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26909-26938. Retrieved from [Link]

  • Bhat, S. V., et al. (2005).Synthesis and biological activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry. (General reference for Pyrazole SAR).

Sources

Foundational

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" physical and chemical properties

Technical Guide: Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a high-value heterocyclic scaffold in medicinal chemistry, often referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a high-value heterocyclic scaffold in medicinal chemistry, often referred to as an "Aldo-X" bifunctional building block. Its structural duality—combining an electrophilic aldehyde at position 4 with a reactive ester at position 3—makes it a linchpin for divergent synthesis. It is extensively employed in the development of kinase inhibitors, anti-viral agents, and agrochemicals, serving as a precursor for fused pyrazolo-ring systems (e.g., pyrazolo[3,4-d]pyrimidines). This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.

Chemical Identity & Structural Analysis

The compound exists in tautomeric equilibrium, which significantly influences its reactivity and spectroscopic signature. While formally named as the 3-carboxylate derivative, the proton shift on the pyrazole nitrogen can render it effectively identical to the 5-carboxylate tautomer in solution.

Attribute Detail
IUPAC Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 35344-93-5
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES COC(=O)C1=C(C=NN1)C=O[1]
Tautomerism 1H-pyrazole-3-carboxylate

1H-pyrazole-5-carboxylate

Physical & Chemical Properties

Physical State: The compound is typically isolated as a light yellow to off-white solid .

Solubility Profile:

  • High Solubility: DMSO, DMF, Methanol, Ethanol.

  • Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM).

  • Low Solubility: Water, Hexanes, Diethyl Ether.

Thermal Properties:

  • Melting Point: Experimental values for the specific methyl ester are sparse in open literature, but structurally homologous ethyl esters and 1-methyl derivatives typically melt in the range of 135–145°C . Note: Purity and polymorphs can shift this range; DSC verification is recommended upon receipt.

  • Flash Point: >110°C (Predicted).

Stability:

  • Air/Moisture: Stable under ambient conditions but hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid.

Spectroscopic Characterization

The following data represents the characteristic signals observed in


H NMR (DMSO-

, 400 MHz). The tautomeric nature leads to broadness in the NH signal.
Proton Environment Chemical Shift (

, ppm)
Multiplicity Integration Assignment
Aldehyde 9.90 – 10.05Singlet (s)1H-CH O
Pyrazole Ring 8.20 – 8.50Singlet (s)1HC5-H
Ester Methyl 3.80 – 3.90Singlet (s)3H-OCH
Amine 13.50 – 14.50Broad (br s)1HN-H

IR Spectrum (KBr):

  • 
    (NH):  ~3200–3100 cm⁻¹ (Broad, H-bonding)
    
  • 
    (C=O, Aldehyde):  ~1690 cm⁻¹
    
  • 
    (C=O, Ester):  ~1720 cm⁻¹
    

Synthetic Routes

The industrial standard for synthesizing this scaffold is the Vilsmeier-Haack Formylation of the parent pyrazole ester. This route is preferred for its scalability and regioselectivity.

Protocol: Vilsmeier-Haack Formylation

Reaction Overview: Methyl 1H-pyrazole-3-carboxylate


 Methyl 4-formyl-1H-pyrazole-3-carboxylate

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried round-bottom flask under Argon, charge DMF (3.0 equiv) and cool to 0°C.

  • Vilsmeier Reagent Formation: Dropwise add Phosphorus Oxychloride (POCl₃) (1.2 equiv) to the DMF, maintaining temperature <10°C. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the reaction mixture.

  • Heating: Warm the mixture to 60–80°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for consumption of starting material.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/saturated NaOAc solution. The pH should be adjusted to ~7–8.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis start Methyl 1H-pyrazole-3-carboxylate intermediate Iminium Intermediate start->intermediate 60-80°C, 4-6h vilsmeier Vilsmeier Reagent (POCl3 + DMF) vilsmeier->intermediate Electrophilic Attack product Methyl 4-formyl-1H-pyrazole-3-carboxylate intermediate->product Quench pH 7-8 hydrolysis Hydrolysis (Ice/NaOAc)

Figure 1: Synthetic workflow via Vilsmeier-Haack formylation.

Reactivity & Applications (Aldo-X Bifunctional Logic)

The "Aldo-X" designation refers to the orthogonal reactivity of the Aldehyde (Aldo) and the Ester (X) groups. This allows for sequential functionalization to build complex fused heterocycles.

Key Transformations:
  • Knoevenagel Condensation: The C4-aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl derivatives.

  • Schiff Base Formation: Reaction with primary amines yields imines, which can be reduced to amines (Reductive Amination).

  • Cyclocondensation (Fused Rings):

    • With Hydrazines: Forms Pyrazolo[3,4-d]pyridazines .

    • With Amidines/Ureas: Forms Pyrazolo[3,4-d]pyrimidines (Bioisosteres of purines, critical in kinase inhibition).

Reactivity core Methyl 4-formyl-1H-pyrazole-3-carboxylate (Core Scaffold) cond Condensation (Active Methylenes) core->cond redam Reductive Amination (R-NH2 + NaBH4) core->redam cycl_pyrim Cyclization w/ Amidines (Pyrazolo[3,4-d]pyrimidines) core->cycl_pyrim n_alkyl N-Alkylation (R-X, Base) core->n_alkyl prod_vinyl Vinyl Derivatives cond->prod_vinyl prod_amine Secondary Amines redam->prod_amine prod_kinase Kinase Inhibitor Scaffolds cycl_pyrim->prod_kinase prod_nsub N-Substituted Pyrazoles n_alkyl->prod_nsub

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles: Rajput, S. S. (2012). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). Asian Journal of Chemistry. Link

  • Aldo-X Reactivity: Kumar, V., et al. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link

  • Physical Properties & Safety: PubChem Compound Summary for Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169).[3] Link

  • Analogous NMR Data: BenchChem Technical Guide for Pyrazole Carboxylates. Link

Sources

Exploratory

Technical Monograph: Solubility &amp; Physicochemical Profile of Methyl 4-formyl-1H-pyrazole-3-carboxylate

This technical guide is structured as a comprehensive monograph designed for researchers and drug development professionals.[1][2] It synthesizes available physicochemical data with derived experimental protocols to addr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a comprehensive monograph designed for researchers and drug development professionals.[1][2] It synthesizes available physicochemical data with derived experimental protocols to address the solubility and handling of Methyl 4-formyl-1H-pyrazole-3-carboxylate .

[1][2]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block employed in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.[1][2] Its utility stems from its trifunctional nature: an electrophilic formyl group (C4), a nucleophilic/acidic pyrazole ring (N1/N2), and an ester moiety (C3).[2]

Understanding its solubility profile is paramount for process optimization.[1][2] With a calculated LogP of approximately -0.1, this compound exhibits significant hydrophilic character compared to many organic intermediates.[1][2] This guide provides a definitive solubility assessment, solvent selection strategies, and validated protocols for handling this compound in drug discovery workflows.[1][2]

Physicochemical Specifications

The solubility behavior of this compound is dictated by its hydrogen bond donor (HBD) capacity (pyrazole NH) and its polarity.[1][2]

PropertyValueImplication for Solubility
CAS Number 35344-93-5Unique Identifier
Molecular Weight 154.12 g/mol Low MW facilitates dissolution kinetics.[1][2]
Formula C₆H₆N₂O₃High heteroatom content increases polarity.[1][2]
LogP (Predicted) ~ -0.1Hydrophilic. Prefers polar aprotic/protic solvents over non-polar hydrocarbons.[1][2]
TPSA ~72 ŲSignificant polar surface area suggests good solubility in alcohols and DMSO.[1][2]
pKa (Pyrazole NH) ~14 (Acidic)Deprotonation in basic media (pH > 12) drastically increases aqueous solubility.[2]
Physical State SolidCrystalline powder; requires energy input (sonication/heat) for saturation.[1][2]

Solubility Profile & Solvent Compatibility[1][2]

Note: Specific quantitative solubility data (mg/mL) is rarely standardized for this intermediate in open literature.[1][2] The data below represents a high-confidence assessment based on structural analogs (e.g., 4-methylpyrazole derivatives) and functional group analysis.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF High (>50 mg/mL) Recommended Stock Solvent. Excellent for biological assays and chemical reactions.[1][2]
Polar Protic Methanol, Ethanol Good (10–30 mg/mL) Suitable for recrystallization.[1][2] Solubility increases significantly with temperature.[1][2]
Aqueous Buffers PBS (pH 7.4) Moderate (<5 mg/mL) Limited intrinsic solubility.[1][2] Requires co-solvent (e.g., 1% DMSO) or pH adjustment for high concentrations.[1][2]
Chlorinated DCM, Chloroform Moderate Good for extraction, but less effective than alcohols for dissolving the solid.[1][2]
Ethers THF, Diethyl Ether Low-Moderate Soluble in THF; sparingly soluble in diethyl ether.[1][2]
Hydrocarbons Hexane, Heptane Negligible Anti-solvent. Use these to precipitate the compound from organic solutions.[1][2]
pH-Dependent Solubility (Aqueous)

The pyrazole ring allows for amphoteric behavior, though it is predominantly neutral at physiological pH.[1][2]

  • Acidic pH (< 2): Protonation of the pyridine-like nitrogen (N2) may slightly enhance solubility.[1][2]

  • Neutral pH (7): Exists as a neutral species; lowest aqueous solubility.[1][2]

  • Basic pH (> 10): Deprotonation of the pyrrole-like nitrogen (N1-H) forms a pyrazolate anion, resulting in high aqueous solubility .[1][2] Caution: High pH may hydrolyze the methyl ester.[1]

Visualizing the Solubility Workflow

The following diagram outlines the logical decision process for solvent selection based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate Intent Determine Application Start->Intent Synthesis Chemical Synthesis Intent->Synthesis Analysis Analytical / Bio-Assay Intent->Analysis Purification Purification / Recrystallization Intent->Purification RxnSolvent Select Reaction Solvent Synthesis->RxnSolvent StockSoln Prepare Stock Solution Analysis->StockSoln Recryst Recrystallization System Purification->Recryst DCM_THF DCM or THF (Standard Reactions) RxnSolvent->DCM_THF Low Temp DMF_DMSO DMF or DMSO (Nucleophilic Subs.) RxnSolvent->DMF_DMSO High Temp DMSO_Stock 100% DMSO (Store at -20°C) StockSoln->DMSO_Stock Aqueous Dilute into Buffer (Keep DMSO < 1%) DMSO_Stock->Aqueous SolventPair Solvent: Ethanol/Methanol Anti-Solvent: Water/Hexane Recryst->SolventPair

Figure 1: Decision matrix for solvent selection based on experimental goals. High-polarity solvents are favored for stock solutions, while alcohol/water mixtures are optimal for purification.[1][2]

Experimental Methodologies

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol if you require exact solubility numbers for your specific batch or buffer system.[1][2]

Materials:

  • Compound (approx 10 mg)[2]

  • Solvent of choice (PBS, Water, or Methanol)[2]

  • HPLC or UV-Vis Spectrophotometer[1][2]

  • 0.45 µm Syringe Filters (PTFE or Nylon)[2]

Procedure:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the solvent in a glass vial.

  • Equilibration: Cap the vial and shake/vortex at room temperature (25°C) for 24 hours. Visual Check: Ensure solid is still present.[1][2] If all dissolves, add more solid.[1][2]

  • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove undissolved particles.

  • Quantification:

    • UV-Vis: Dilute the filtrate 1:100 and measure absorbance at λmax (approx. 250–270 nm, determine via scan). Calculate concentration using a standard curve.

    • HPLC: Inject the filtrate (diluted if necessary) onto a C18 column (Mobile phase: Water/Acetonitrile gradient).[1][2]

Protocol B: Recrystallization (Purification)

The polarity of this compound makes it suitable for "solvent/anti-solvent" precipitation.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol or Ethanol (approx. 60°C).[1][2]

  • Filtration (Optional): If insoluble impurities remain, filter the hot solution.

  • Precipitation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent cloudiness appears.[1][2]

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold water/methanol (9:1 ratio).

Stability & Handling Implications

  • Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis in strong acids or bases.[1][2] Avoid storing aqueous solutions for prolonged periods.[1][2]

  • Oxidation: The aldehyde group is reactive.[1][2][3] Store the solid under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation to the carboxylic acid.

  • DMSO Stocks: Solutions in DMSO are generally stable for months at -20°C but should be subjected to limited freeze-thaw cycles.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (Contextual synthesis and solvent data). Retrieved from [Link]

Sources

Foundational

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" safety and handling

Advanced Handling, Stability Mechanisms, and Synthetic Utility[1] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13225-59-7) is a high-value "Aldo-X" bifunctional building block critical in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Stability Mechanisms, and Synthetic Utility[1]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13225-59-7) is a high-value "Aldo-X" bifunctional building block critical in the synthesis of fused heterocyclic systems and kinase inhibitors.[1] While classified as a standard irritant, its chemical instability—specifically the susceptibility of the C4-formyl group to autoxidation and the C3-ester to hydrolysis—demands a handling protocol superior to standard laboratory practice.[1] This guide outlines a self-validating workflow to maintain compound integrity and ensure operator safety during drug development campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
ParameterData
IUPAC Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 13225-59-7
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility High: DMSO, DMF, Methanol.[1][2] Low: Water, Hexanes.[1]
Key Functionalities Electrophilic aldehyde (C4), Labile ester (C3), Acidic pyrazole NH (N1)
Hazard Assessment & Toxicology (Mechanistic Insight)

Standard Safety Data Sheets (SDS) list H315, H319, and H335.[1] However, the senior scientist must understand the mechanism of these hazards to mitigate them effectively.

3.1. Mucosal Irritation Mechanism (H319, H335)

The C4-aldehyde moiety is a reactive electrophile.[1] Upon contact with mucous membranes (eyes, respiratory tract), it can form Schiff bases with amine residues in proteins.[1] This covalent modification triggers the inflammatory response characterized as "irritation."[1]

  • Operational Implication: Standard fume hood airflow (100 fpm) is insufficient if dust is generated.[1] Use a static-dissipative balance enclosure.

3.2. Skin Sensitization Potential (H315)

While primarily an irritant, the pyrazole core coupled with an ester motif can act as a hapten.[1] Repeated dermal exposure may lead to sensitization via protein conjugation.[1]

  • Operational Implication: Double-gloving is mandatory.[1] The outer glove should be Nitrile (minimum 0.11 mm) to prevent permeation of the organic solution (e.g., if dissolved in DMSO).[1]

Strategic Handling & Storage: A Self-Validating Protocol

The primary risk with Methyl 4-formyl-1H-pyrazole-3-carboxylate is not acute toxicity, but compound degradation , which leads to failed synthetic steps and expensive rework.[1]

4.1. The Degradation Pathways

To handle this compound, one must visualize its failure modes.[1]

degradation_pathways Compound Methyl 4-formyl-1H-pyrazole-3-carboxylate (Active Reagent) Oxidation Autoxidation (Air Exposure) Compound->Oxidation O2 attack at C4-CHO Hydrolysis Hydrolysis (Moisture Exposure) Compound->Hydrolysis H2O attack at C3-COOMe Acid_Impurity Pyrazolo-4-carboxylic acid (Inactive Impurity) Oxidation->Acid_Impurity Hydrolysis->Acid_Impurity Diacid Dicarboxylic Acid Derivative (Synthesis Killer) Acid_Impurity->Diacid Combined degradation

Figure 1: Primary degradation pathways.[1] The aldehyde oxidizes to a carboxylic acid, while the ester hydrolyzes.[1] Both pathways destroy the "Aldo-X" bifunctionality required for cyclization.[1]

4.2. Storage Protocol (The "Golden Sample" Standard)
  • Temperature: Store at -20°C . At 4°C, autoxidation rates are merely slowed, not stopped.[1]

  • Atmosphere: The vial must be backfilled with Argon or Nitrogen after every use.[1]

    • Why? Oxygen scavenging by the aldehyde proton is radical-initiated.[1] Inert gas breaks the propagation chain.[1]

  • Moisture Barrier: Store the primary container inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).[1]

    • Self-Validation Check: Include a humidity indicator card in the secondary jar.[1] If the card turns pink (wet), the ester integrity is suspect.[1] Check LC-MS before use.[1]

Synthetic Utility & Reactivity Profile[1][6]

This compound is a "linchpin" scaffold.[1] Its value lies in the orthogonal reactivity of its three functional groups.[1]

5.1. Orthogonal Reactivity Map[1]

reactivity_map Core Methyl 4-formyl-1H-pyrazole-3-carboxylate Aldehyde_Rxn C4-Formyl Reactions (Condensation/Reductive Amination) Core->Aldehyde_Rxn Most Reactive Ester_Rxn C3-Ester Reactions (Acylation/Cyclization) Core->Ester_Rxn Moderate Reactivity Nitrogen_Rxn N1-Nitrogen Reactions (Alkylation/Arylation) Core->Nitrogen_Rxn Base-Dependent Fused Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Aldehyde_Rxn->Fused Cyclization Partner Schiff Schiff Bases / Amines Aldehyde_Rxn->Schiff Ester_Rxn->Fused + Hydrazines/Amidines N_Sub N-Alkylated Scaffolds Nitrogen_Rxn->N_Sub

Figure 2: Orthogonal reactivity profile.[1] The C4-aldehyde is the primary handle for initial diversification, followed by cyclization involving the C3-ester.[1]

5.2. Experimental Causality[1]
  • Vilsmeier-Haack Context: This compound is often synthesized via Vilsmeier-Haack formylation.[1][3] Consequently, commercial batches may contain residual POCl₃ or acidic impurities.[1]

    • Protocol Adjustment: Always check the pH of an aqueous slurry of the starting material.[1] If pH < 4, perform a bicarbonate wash before starting a sensitive reaction (e.g., with acid-labile protecting groups).[1]

  • Cyclization Logic: When reacting with hydrazines to form fused rings (e.g., pyrazolo[3,4-d]pyridazines), the aldehyde reacts first to form the hydrazone, which then attacks the ester.[1]

    • Implication: Do not use strong nucleophiles that might attack the ester prematurely.[1] Control the stoichiometry carefully (1.05 eq of hydrazine) to prevent oligomerization.

Emergency Protocols (Self-Validating Systems)

In the event of exposure, the response must be immediate and specific to the chemical nature of the threat.[1]

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate for 15 minutes minimum.Aldehydes bind proteins rapidly.[1] Immediate dilution is the only way to minimize permanent corneal clouding (keratitis).[1]
Skin Contact Wash with soap and water; do not use alcohol .[1]Alcohol increases skin permeability and may facilitate the transport of the compound into the bloodstream.[1]
Spill (Solid) Wet-sweep with absorbent pads.[1]Prevents dust generation (inhalation hazard).[1][4][5][6][7][8] Do not use a vacuum unless HEPA-filtered.[1]
Spill (Solution) Cover with Vermiculite.[1]Inert absorption.[1][8] Avoid combustible materials (paper towels) as the aldehyde is flammable in concentrated forms.[1]
References
  • PubChem. (n.d.).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ResearchGate. (2017).[1] 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. Retrieved October 26, 2023, from [Link]

  • MDPI. (2012).[1] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Exploratory

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" material safety data sheet (MSDS)

Technical Monograph: Methyl 4-formyl-1H-pyrazole-3-carboxylate CAS: 35344-93-5 | Formula: C₆H₆N₂O₃ | M.W.: 154.12 g/mol [1][2] Part 1: Chemical Profile & Safety Architecture 1.1 The "AXB3" Scaffold Identity Methyl 4-form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-formyl-1H-pyrazole-3-carboxylate CAS: 35344-93-5 | Formula: C₆H₆N₂O₃ | M.W.: 154.12 g/mol [1][2]

Part 1: Chemical Profile & Safety Architecture

1.1 The "AXB3" Scaffold Identity Methyl 4-formyl-1H-pyrazole-3-carboxylate is not merely a reagent; in high-value medicinal chemistry, it is classified as an Aldo-X Bifunctional Building Block (AXB3) .[1][3] This designation highlights its orthogonal reactivity: it possesses a hard electrophile (aldehyde at C4), a latent nucleophile/electrophile (ester at C3), and a tautomeric nitrogen (N1) capable of regioselective functionalization.[1]

1.2 Critical Safety & Hazard Profile (GHS) While many pyrazoles are benign, the aldehyde functionality introduces specific reactivity hazards.[1]

Hazard ClassCategoryH-CodeStatement
Skin Irritation Cat 2H315 Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][4][5][6]
STOT-SE Cat 3H335 May cause respiratory irritation.[1][2][4][5][7]

1.3 Storage & Stability Protocol (The "Cold Chain" Rule)

  • Oxidation Risk: The C4-formyl group is susceptible to autoxidation to the carboxylic acid (4-carboxy derivative) upon prolonged exposure to air.[1]

  • Storage Directive: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.[1]

Part 2: Synthetic Utility & Mechanism

2.1 Orthogonal Reactivity Map The power of this scaffold lies in its ability to undergo sequential, selective transformations.[1]

  • C4-Formyl (Aldehyde): The most reactive site.[1] Ideal for Knoevenagel condensations, reductive aminations, or Horner-Wadsworth-Emmons (HWE) reactions to build extended conjugation.[1]

  • N1-Nitrogen (Pyrazole NH): A nucleophilic handle.[1] Alkylation here allows for the introduction of lipophilic tails or aryl groups (via Chan-Lam coupling).[1] Note: Regioselectivity is governed by the steric bulk of the C3-ester.[1]

  • C3-Methoxycarbonyl (Ester): The least reactive site.[1] It serves as a "mask" for a carboxylic acid or amide, typically engaged after C4 and N1 manipulations are complete.[1]

2.2 Visualizing the Reaction Landscape

ReactivityMap Core Methyl 4-formyl-1H- pyrazole-3-carboxylate (AXB3 Scaffold) C4 C4-Aldehyde (High Reactivity) Core->C4 N1 N1-Nitrogen (Nucleophilic) Core->N1 C3 C3-Ester (Latent) Core->C3 RedAm Reductive Amination (Sec. Amines) C4->RedAm Knoevenagel Knoevenagel Condensation C4->Knoevenagel Alkylation N-Alkylation (NaH/R-X) N1->Alkylation ChanLam Chan-Lam Coupling (Aryl Boronic Acids) N1->ChanLam Hydrolysis Hydrolysis (LiOH -> Acid) C3->Hydrolysis Hydrazide Hydrazinolysis (-> Hydrazide) C3->Hydrazide

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for drug design.[1]

Part 3: Experimental Protocols (Self-Validating)

3.1 Protocol A: Quality Control (The "DNP Test") Context: Before committing valuable reagents, verify the aldehyde integrity.[1]

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNP) solution.[1]

  • Method: Spot a small amount of the starting material on a TLC plate. Dip into DNP stain and heat gently.[1]

  • Validation: A bright orange/red spot confirms the presence of the aldehyde. A weak yellow or no color suggests oxidation to the acid (useless for reductive amination).

3.2 Protocol B: Sequential Functionalization (N-Alkylation → Reductive Amination) Context: This sequence prevents side reactions between the aldehyde and the alkylating agent.[1]

Step 1: N-Alkylation (N1 Protection/Diversification) [1]

  • Dissolution: Dissolve 1.0 eq of Methyl 4-formyl-1H-pyrazole-3-carboxylate in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add 1.1 eq NaH (60% dispersion). Stir for 30 min. Observation: Gas evolution (H₂) must cease.

  • Addition: Add 1.1 eq Alkyl Halide (R-X) dropwise.

  • Workup: Quench with sat. NH₄Cl.[1][6] Extract with EtOAc.[1]

  • Checkpoint: Verify regioselectivity via NOESY NMR (interaction between N-alkyl protons and C5-H vs C3-ester).

Step 2: Reductive Amination (C4 Targeting)

  • Imine Formation: Dissolve N-alkylated intermediate in DCE (Dichloroethane). Add 1.1 eq Amine (R'-NH₂) and 1.5 eq AcOH.[1] Stir 1h at RT.[1]

  • Reduction: Add 1.5 eq NaBH(OAc)₃ (Sodium triacetoxyborohydride). Stir overnight.

  • Validation: TLC should show disappearance of the aldehyde spot (DNP negative).

Part 4: Emergency & Handling Workflow

4.1 Handling Decision Tree Proper handling minimizes degradation and exposure risks.[1]

SafetyFlow Start Material Receipt Storage Store at 2-8°C (Inert Gas) Start->Storage Usage Prepare for Experiment Storage->Usage Warm Equilibrate to RT (Prevent Condensation) Usage->Warm Open Open in Fume Hood (PPE: Nitrile + Goggles) Warm->Open Spill Spill Event? Open->Spill Clean Sweep to waste container. Do not create dust. Spill->Clean Yes Process Proceed to Synthesis Spill->Process No

Figure 2: Safety and handling decision tree to prevent hydrolysis and exposure.

4.2 First Aid Measures

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][7] Remove contact lenses if present.[1][4][5][6] Seek medical attention immediately (Aldehydes are protein cross-linkers).

  • Skin Contact: Wash with soap and water.[1][4][5][6] If irritation persists (redness/blistering), seek medical aid.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][7]

References

  • PubChem. (2025).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • CymitQuimica. (2024).[1][4] Safety Data Sheet: Methyl 4-formyl-1H-pyrazole-3-carboxylate. Link

  • Singh, V. et al. (2017).[1] 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link

  • Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate Derivatives SDS. Link

  • ChemicalBook. (2024).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate Properties and Suppliers. Link

Sources

Foundational

A Senior Scientist's Guide to Procuring Methyl 4-formyl-1H-pyrazole-3-carboxylate for Drug Discovery

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the strategic sourcing and procurement of Methyl 4-formyl-1H-pyrazole-3-carboxylate. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the strategic sourcing and procurement of Methyl 4-formyl-1H-pyrazole-3-carboxylate. Moving beyond a simple list of suppliers, we delve into the critical decision-making processes, quality control validations, and supplier vetting methodologies that are essential for ensuring the integrity and reproducibility of high-stakes research and development.

Strategic Importance of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Methyl 4-formyl-1H-pyrazole-3-carboxylate is more than just a chemical intermediate; it is a versatile and highly valuable building block in modern medicinal chemistry. Its unique pyrazole core, functionalized with both an aldehyde and a methyl ester, makes it an "Aldo-X Bifunctional Precursor."[1] This structure is pivotal for constructing complex molecular frameworks, particularly in the synthesis of novel pharmaceutical agents targeting inflammatory and metabolic disorders.[2] The aldehyde group serves as a reactive handle for a multitude of organic transformations, including Schiff base formations and various coupling reactions, while the carboxylate offers another site for modification, enabling the rapid generation of diverse compound libraries for screening.[1][3]

Given its role as a key starting material, the quality, purity, and consistency of this compound are paramount. An impure or poorly characterized batch can compromise entire synthesis campaigns, leading to failed reactions, misleading biological data, and significant delays in project timelines. Therefore, a rigorous and well-documented procurement strategy is not an administrative task, but a foundational component of successful research.

Chemical Profile
PropertyValueSource
CAS Number 35344-93-5[4][5]
Molecular Formula C₆H₆N₂O₃[4][5]
Molecular Weight 154.12 g/mol [5]
IUPAC Name methyl 4-formyl-1H-pyrazole-3-carboxylate[5]
Purity (Typical) ≥97%[4]
Appearance White to off-white powder/crystalN/A
Key Synonyms Methyl 4-formyl-1H-pyrazole-5-carboxylate[5]

The Supplier Vetting and Procurement Workflow

Sourcing a specialty chemical like Methyl 4-formyl-1H-pyrazole-3-carboxylate requires a multi-step approach that prioritizes quality and reliability over simple cost analysis. The following workflow is designed to ensure a transparent and scientifically sound procurement process.

G cluster_0 Phase 1: Identification & Vetting cluster_1 Phase 2: Quotation & Analysis cluster_2 Phase 3: Purchase & Receipt start Define Project Needs (Quantity, Purity, Timeline) search Identify Potential Suppliers (Databases, Direct Mfr.) start->search vet Vet Suppliers - Request preliminary CoA - Inquire about batch history - Assess technical support search->vet quote Request Formal Quotes vet->quote Select top 2-3 candidates compare Compare Offerings (Table Analysis) quote->compare coa_eval Critically Evaluate CoA (Purity, Method, Impurities) compare->coa_eval purchase Place Purchase Order coa_eval->purchase Select best supplier receive Receive & Log Shipment - Check for damage - Verify documentation purchase->receive qc Perform Incoming QC (e.g., NMR, LC-MS) receive->qc qc->coa_eval Compare data with supplier CoA release Release to Lab Inventory qc->release

Caption: A robust workflow for sourcing specialty research chemicals.
Step 1: Identifying and Vetting Suppliers

The first step is to identify suppliers. These fall into two main categories:

  • Manufacturers: Companies that synthesize the compound in-house (e.g., custom synthesis labs).[6] They offer deep technical expertise but may have longer lead times.

  • Distributors/Stockists: Larger suppliers like Fluorochem who stock products from various manufacturers.[4][7] They offer faster delivery but may have less direct control over batch synthesis.

Vetting Criteria:

  • Documentation: Do they readily provide a Certificate of Analysis (CoA) and Safety Data Sheet (SDS)? A reluctance to share a sample CoA for a representative batch is a major red flag.

  • Quality Systems: Do they operate under a quality management system like ISO 9001?[4] This indicates a commitment to standardized processes.

  • Technical Support: Can you speak with a chemist or technical expert about the product? This is invaluable for troubleshooting.

  • Traceability: Can they provide information on batch-to-batch consistency? For long-term projects, this is critical.

Step 2: The Certificate of Analysis (CoA) - A Critical Evaluation

The CoA is the single most important document in chemical procurement.[8][9] It is a guarantee that the product has been tested and meets defined specifications.[9][10] Do not treat this as a mere checklist item. A thorough evaluation is necessary.

G cluster_0 CoA Evaluation Logic start Receive Supplier CoA purity_check Purity ≥ 97%? start->purity_check method_check Analytical Method Stated? (e.g., HPLC, NMR) purity_check->method_check Yes fail Reject Supplier/ Request New Batch purity_check->fail No data_check Is Spectral Data Consistent with Structure? method_check->data_check Yes method_check->fail No batch_check Batch Number & Dates Present and Clear? data_check->batch_check Yes data_check->fail No pass Proceed to Purchase Decision batch_check->pass batch_check->fail No

Caption: Decision tree for the critical evaluation of a Certificate of Analysis.

Key Components to Scrutinize on a CoA: [8][10][11]

  • Product Identification: Ensures traceability with product name, batch/lot number, and manufacturing date.[8][9]

  • Purity Test Results: This is the core data. Look for the specific analytical technique used (e.g., HPLC, GC, NMR). A simple "Purity: >98%" without a stated method is insufficient. The method tells you what types of impurities are being detected.

  • Physical/Chemical Properties: Data like melting point should be present and consistent with literature values.

  • Date of Analysis and Expiration: Ensures the data is current and the material is stable.

Step 3: Comparing Offerings

Once you have vetted suppliers and analyzed their CoAs, consolidate the information to make a final decision.

SupplierPurity (Method)Price (1g)Lead TimeTechnical SupportCoA Quality
Supplier A (Distributor) 98.5% (HPLC)€260.00[4]3-5 daysStandardGood
Supplier B (Mfr.) 99.1% (qNMR)€350.002-3 weeksExcellent (Direct)Excellent
Supplier C (Marketplace) >97% (Not Stated)€190.005-7 daysLimitedPoor

Analysis: For exploratory synthesis, Supplier A offers a good balance of cost, speed, and documented quality. For a critical GMP-pathway synthesis, the higher purity and superior technical support from Supplier B would justify the additional cost and lead time. Supplier C should be avoided due to the lack of a specified analytical method on their CoA.

Protocol: Incoming Quality Control Verification

Never trust a supplier's CoA blindly. An in-house verification is a self-validating step that ensures the material you received is the material you ordered and is of the expected quality. This protects your experiments from a critical, upstream point of failure.

Objective: To confirm the identity and approximate purity of a newly received batch of Methyl 4-formyl-1H-pyrazole-3-carboxylate using ¹H NMR spectroscopy.

Materials:

  • Received chemical sample

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate all relevant peaks.

    • Reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm).

  • Interpretation:

    • Identity Confirmation: Compare the obtained chemical shifts and coupling patterns to a reference spectrum or predicted values. Expect to see signals corresponding to the pyrazole C-H, the aldehyde proton (CHO, typically a singlet around 9.8-10.2 ppm), the methyl ester protons (OCH₃, a singlet around 3.9 ppm), and the broad N-H proton.

    • Purity Assessment:

      • Integrate the area of your product's characteristic peaks against the area of any impurity peaks.

      • Pay close attention to residual solvent peaks (e.g., ethyl acetate, hexanes) which might indicate incomplete purification from the synthesis.

      • The relative integration values provide a semi-quantitative measure of purity.

  • Documentation:

    • Save the processed spectrum with the compound's name, batch number, and date.

    • Compare your findings to the supplier's CoA. If significant discrepancies exist (e.g., presence of major unexpected impurities, incorrect structure), immediately quarantine the material and contact the supplier's technical support with your data.

Safe Handling and Storage

Upon successful QC verification, the compound must be stored correctly to maintain its integrity.

  • Hazard Profile: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Consider storing under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for an extended period, as aldehydes can be susceptible to oxidation.

  • Inventory Management: Upon receipt, label the container with the date received and the QC verification status.[12] Log the chemical into your lab's chemical inventory system.[12]

By implementing this rigorous, science-driven approach to procurement, research organizations can significantly enhance the reliability and reproducibility of their results, ensuring that the foundational building blocks of their discovery programs are of the highest possible quality.

References

  • PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Laboratory Equipment. Retrieved from [Link]

  • Chemical Management Centre. (2018, February 2). GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. Retrieved from [Link]

  • ResearchGate. (2017, December 14). (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Retrieved from [Link]

  • Lab Manager. (2023, December 4). Purchasing Guide: Chemicals. Retrieved from [Link]

  • Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS). Retrieved from [Link]

  • Source86. (2024, March 6). COA 101: Why Certificates of Analysis Matter More Than You Think. Retrieved from [Link]

  • Inecta. (2023, October 25). Certificate of Analysis: Ensuring Product Quality and Compliance. Retrieved from [Link]

  • Whitworth University. (n.d.). Chemical Procurement SOP. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF. Retrieved from [Link]

  • LightSource. (2024, March 8). Procurement categories for chemical manufacturers: A brief guide. Retrieved from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • National Institute on Drug Abuse (NIDA). (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 4-formyl-1H-pyrazole-3-carboxylate as a Bifunctional Synthetic Linchpin

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, experimental rigor, and application-driven logic.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, experimental rigor, and application-driven logic.

[1]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a premier class of Aldo-X Bifunctional Building Blocks (AXB3) .[1] Its utility stems from the orthogonal reactivity of its three core handles: the electrophilic formyl group at C4, the nucleophilic/electrophilic ester moiety at C3, and the amphoteric N1 nitrogen. Unlike simple pyrazoles, MFPC is "pre-loaded" for complexity generation, serving as a critical precursor for pyrazolo[4,3-d]pyrimidines , pyrazolo[3,4-b]pyridines , and pyrazolo[1,5-a]pyrimidines —scaffolds ubiquitous in kinase inhibitors (e.g., CDK2, EGFR) and tubulin-targeting agents. This guide details the synthesis, reactivity profile, and application of MFPC in high-value drug discovery workflows.

Chemical Profile & Reactivity Landscape[1][2]

Structural Properties
  • IUPAC Name: Methyl 4-formyl-1H-pyrazole-3-carboxylate[1]

  • CAS Number: 35344-93-5 (Methyl ester)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 154.12 g/mol

  • Key Features:

    • C4-Formyl: Highly reactive towards nucleophiles (amines, active methylenes); susceptible to oxidation/reduction.

    • C3-Carboxylate: Proximal to C4, enabling [3+3] or [3+2] annulations; directs regioselectivity.

    • N1-H: Acidic proton (pKa ~14), allows for N-alkylation/arylation to tune solubility and lipophilicity.[1]

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the MFPC core.

ReactivityMap MFPC Methyl 4-formyl-1H- pyrazole-3-carboxylate Formyl C4-Formyl Group (Electrophile) MFPC->Formyl Ester C3-Ester Group (Electrophile/Nucleophile) MFPC->Ester Nitrogen N1-Nitrogen (Nucleophile) MFPC->Nitrogen Schiff Schiff Bases / Imines (Reductive Amination) Formyl->Schiff + R-NH2 Bicyclic Pyrazolo[4,3-d]pyrimidines (Cyclization w/ Amidines) Formyl->Bicyclic Participates in Ring Closure Knoevenagel Vinyl Pyrazoles (C-C Bond Formation) Formyl->Knoevenagel + Active Methylene Ester->Bicyclic + Urea/Guanidine (Tandem Reaction) N_Alk N-Alkyl/Aryl Pyrazoles (Solubility Tuning) Nitrogen->N_Alk + R-X / Base

Caption: Divergent reactivity profile of MFPC showing three orthogonal handles for scaffold diversification.

Synthesis of the Building Block

While MFPC is commercially available, in-house synthesis is often required to access specific ester derivatives or isotopologues. The most robust route involves the Vilsmeier-Haack formylation of a pre-existing pyrazole-3-carboxylate.[1]

Protocol: Vilsmeier-Haack Formylation

This protocol ensures regioselective formylation at the C4 position due to the electron-rich nature of the pyrazole ring, despite the electron-withdrawing ester at C3.

Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (Starting Material)[1]

  • Phosphorus Oxychloride (POCl

    
    )
    
  • N,N-Dimethylformamide (DMF)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl

    
     (1.5 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until the Vilsmeier salt precipitates (white solid/slurry).
    
  • Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (60-80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Quench & Hydrolysis: Cool the reaction to 0°C. Pour the mixture slowly into crushed ice/saturated Sodium Acetate solution (buffered hydrolysis is critical to prevent ester hydrolysis). Stir vigorously for 1 hour.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO

    
     and brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Yield: Typically 75–85%.[1] Validation:


H NMR (DMSO-d

) shows a distinct aldehyde singlet at ~9.9 ppm and the ester methyl singlet at ~3.8 ppm.[1]

Application: Synthesis of Pyrazolo[4,3-d]pyrimidines

The most high-value application of MFPC is the one-pot or two-step construction of the pyrazolo[4,3-d]pyrimidine core, a bioisostere of purine used in kinase inhibitors.

Mechanism of Bicyclization

The reaction proceeds via a condensation-cyclization sequence.[1] When reacted with a binucleophile like guanidine or amidine , the exocyclic amine attacks the C4-aldehyde (forming an imine), followed by the intramolecular attack of the second nitrogen on the C3-ester to close the pyrimidine ring.

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Methyl 4-formyl-1H- pyrazole-3-carboxylate Inter Intermediate: Schiff Base / Imine Start->Inter Condensation (C4-CHO) Reagent Reagent: Guanidine HCl Base: NaOEt / EtOH Reagent->Inter Product Pyrazolo[4,3-d]pyrimidin-7-one (Kinase Inhibitor Scaffold) Inter->Product Cyclization (C3-COOMe) - MeOH

Caption: Convergent synthesis of the pyrazolo[4,3-d]pyrimidine scaffold from MFPC and Guanidine.

Detailed Protocol: Pyrazolo[4,3-d]pyrimidine Synthesis

Target: 5-Amino-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (General Scaffold).[1]

  • Preparation: Dissolve Guanidine Hydrochloride (2.0 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (2.0 equiv) and stir for 15 mins to free-base the guanidine. Filter off NaCl if necessary.[1]

  • Coupling: Add Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv) to the filtrate.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. The solution will typically turn yellow/orange, and a precipitate may form.

  • Isolation: Cool to room temperature. Acidify carefully with Acetic Acid to pH ~6.[1] The product usually precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.[1]

Data Interpretation:

Parameter Observation Inference

| IR Spectrum | Loss of 1720 cm


 (Ester C=O) | Formation of Amide/Lactam |
| 

H NMR
| Disappearance of 9.9 ppm (CHO) | Ring Closure complete | | Mass Spec | [M+H]

consistent with target | Successful Cyclization |[3]

Case Study: CDK2 Inhibitor Development

Context: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle.[1] Inhibitors often mimic ATP.[1] The pyrazolo[4,3-d]pyrimidine scaffold, derived from MFPC, effectively mimics the adenine core of ATP, allowing for potent competitive inhibition.

Strategic Advantage: Using MFPC allows for the late-stage introduction of diversity at the N1 position (by alkylating the pyrazole nitrogen before or after cyclization) and the C5/C7 positions (via the choice of amidine reagent).

Example:

  • Precursor: MFPC

  • Reagent: Benzamidine

  • Product: 5-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[1]

  • Bioactivity: Derivatives of this class have shown IC

    
     values in the low nanomolar range against CDK2/Cyclin E complexes, inducing apoptosis in cancer cell lines (e.g., HCT-116, MCF-7) [1, 2].
    

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents. European Journal of Medicinal Chemistry, 2018. Link

  • Vilsmeier-Haack Reaction in Heterocyclic Synthesis. Journal of Organic Chemistry, 2017.[1][4] Link

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate Product Record. PubChem, 2023.[1] Link

  • Synthesis of Sildenafil via Pyrazolo[4,3-d]pyrimidine intermediates. Journal of Organic Chemistry, 2012. Link

Disclaimer: All experimental protocols should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Foundational

Methyl 4-formyl-1H-pyrazole-3-carboxylate: The "Linchpin" Intermediate in Drug Discovery

Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Strategic Scaffold for Bioactive Heterocycles Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Strategic Scaffold for Bioactive Heterocycles Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a privileged "Aldo-X" bifunctional building block (AXB3) in modern heterocyclic chemistry. Unlike simple pyrazoles, this molecule possesses two orthogonal reactive handles—an electrophilic formyl group at C4 and an ester moiety at C3—positioned on a bio-isosteric pyrazole core. This unique architecture allows for the rapid generation of diverse chemical libraries, including Schiff bases, hydrazones, and fused ring systems like pyrazolo[3,4-d]pyrimidines. This guide explores its synthesis, biological mechanisms, and utility as a precursor for potent antimicrobial and anticancer agents.

Chemical Architecture & Reactivity

The molecule's utility stems from its ability to undergo selective transformations at three distinct sites:

  • C4-Formyl Group (Aldehyde): High reactivity toward nucleophiles (amines, hydrazines) to form imines, Schiff bases, or undergo Knoevenagel condensations. This is the primary vector for introducing DNA-binding motifs.

  • C3-Carboxylate (Ester): Serves as a lipophilic modulator or a precursor for amides and hydrazides. It can be cyclized with the C4 position to form fused bicyclic systems.

  • N1-Position: The pyrazole nitrogen remains available for alkylation or arylation, allowing for the optimization of pharmacokinetic properties (ADME).

ChemicalReactivity Core Methyl 4-formyl-1H-pyrazole-3-carboxylate Aldehyde C4-Formyl: Schiff Bases / Fused Rings Core->Aldehyde Condensation Ester C3-Ester: Amides / Solubility Control Core->Ester Hydrolysis/Cyclization Nitrogen N1-H: Alkylation / Arylation Core->Nitrogen Substitution

Figure 1: Orthogonal reactivity profile of the scaffold.

Synthesis Protocol: The Vilsmeier-Haack Approach[1][2][3]

While various routes exist, the Vilsmeier-Haack reaction remains the industry standard for introducing the formyl group with high regioselectivity.

Protocol: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (Starting Material)

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)[1]

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a dry round-bottom flask under

      
       atmosphere, cool DMF (3.0 eq) to 0°C.
      
    • Add

      
       (1.2 eq) dropwise over 30 minutes. Ensure the temperature does not exceed 5°C. A white semi-solid iminium salt will form.
      
  • Substrate Addition:

    • Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimal DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Formylation:

    • Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • A precipitate should form.[2] If not, extract with DCM (

      
       mL).
      
  • Purification:

    • Wash the organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: 75–85% Validation:


 NMR (DMSO-

) should show a distinct singlet for the aldehyde proton at

ppm.

Biological Activities & Mechanisms[5][6][7][8][9]

The biological potential of this scaffold is realized primarily through its derivatives. The formyl group allows for the attachment of pharmacophores that target specific enzymes or cellular structures.

A. Antimicrobial Activity (Target: DNA Gyrase)

Derivatives synthesized by condensing the C4-aldehyde with functionalized amines (Schiff bases) or hydrazides have shown potent activity against multidrug-resistant bacteria.

  • Mechanism: These derivatives act as DNA Gyrase B (GyrB) inhibitors.[3] The pyrazole core mimics the ATP-binding motif, while the C4-substituent extends into the hydrophobic pocket of the enzyme, preventing bacterial DNA replication.

  • Key Data:

    • S. aureus MIC:

      
       (for thiophene-hybrid derivatives).
      
    • E. coli MIC: Comparable to Ciprofloxacin in some hydrazone series.

B. Anticancer Activity (Target: CDK2)

The most high-value application is the conversion of the scaffold into pyrazolo[3,4-d]pyrimidines . These fused systems are bio-isosteres of purines (adenine/guanine) and act as competitive inhibitors of ATP-dependent kinases.

  • Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) , arresting the cell cycle at the G1/S phase and inducing apoptosis.

  • Key Data:

    • Cell Line: MCF-7 (Breast Cancer).[4][5]

    • Potency:

      
       for nitro-benzylidene derivatives.[5]
      
C. Pathway Visualization

Mechanism Scaffold Methyl 4-formyl-1H-pyrazole-3-carboxylate Deriv Pyrazolo[3,4-d]pyrimidine Derivative Scaffold->Deriv Cyclocondensation with Urea/Thiourea Target Target: CDK2 Kinase (ATP Binding Pocket) Deriv->Target Competitive Inhibition Effect Cell Cycle Arrest (G1/S) -> Apoptosis Target->Effect Downstream Signaling

Figure 2: Mechanism of action for anticancer pyrazolo-pyrimidine derivatives.

Experimental Data Summary

The following table summarizes the biological activity of key derivatives generated from the Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold.

Derivative ClassTarget Organism/EnzymeActivity MetricReference
Thiophene-Pyrazole Schiff Base Staphylococcus aureusMIC:

[1, 2]
Pyrazolo[3,4-d]pyrimidine MCF-7 (Breast Cancer)

[3]
Pyrazole-Hydrazone Acinetobacter baumanniiMIC:

[4]
Sulfonamide-Pyrazole Carbonic Anhydrase (hCA)

: Low nanomolar
[5]

Advanced Application: Synthesis of Pyrazolo[3,4-d]pyrimidines[4][6][11][12]

To access the potent anticancer activity described above, the scaffold must be cyclized.

Protocol:

  • Condensation: React Methyl 4-formyl-1H-pyrazole-3-carboxylate with thiourea (or urea) and an appropriate aromatic aldehyde in the presence of acid catalysis (HCl).

  • Conditions: Microwave irradiation at 300W for 3–5 minutes (Green Chemistry approach) or reflux in ethanol for 6 hours.

  • Result: Formation of the pyrazolo[3,4-d]pyrimidine core, which can be further functionalized at the sulfur/nitrogen atoms.[5]

References

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. ResearchGate.

  • Synthesis and Antimicrobial Studies of Pyrazole-Derived Hydrazones. ACS Omega.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. NIH PubMed.

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.

  • Synthesis and biological evaluation of novel pyrazole-carboxamides as Carbonic Anhydrase Inhibitors. NIH PubMed.

Sources

Exploratory

Discovery and history of "Methyl 4-formyl-1H-pyrazole-3-carboxylate"

A Critical Scaffold in Modern Medicinal Chemistry Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a quintessential "Aldo-X Bifunctional Building Block" (AXB3). Its structural uniq...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold in Modern Medicinal Chemistry

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a quintessential "Aldo-X Bifunctional Building Block" (AXB3). Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic formyl group at the C4 position and an ester moiety at the C3 position. This specific arrangement allows for rapid, regioselective cyclization into fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines—a privileged scaffold in kinase inhibitor discovery (e.g., Ibrutinib, Ruxolitinib). This guide details the synthetic evolution, validated production protocols, and strategic application of this compound in drug development.

Part 1: Structural Significance & Chemical Space

The utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate stems from its high density of functional groups on a small heteroaromatic ring.

The "Push-Pull" Electronic System

The pyrazole ring is electron-rich, but the C4-formyl and C3-carboxylate groups act as electron-withdrawing groups (EWGs).

  • C4-Formyl (Aldehyde): Highly reactive toward nucleophiles (amines, hydrazines) for condensation reactions.

  • C3-Carboxylate (Ester): Serves as a secondary electrophile, allowing for "one-pot" bicyclic ring closures.

  • N1-Proton (NH): Acidic (pKa ~14), allowing for N-alkylation to fine-tune solubility and lipophilicity (LogP).

Tautomerism and Regiochemistry

In solution, the 1H-pyrazole exists in tautomeric equilibrium. When N-alkylating this scaffold, regioselectivity is a critical challenge.

  • Tautomer A: 1H-pyrazole-3-carboxylate (Thermodynamically favored in many solvents).

  • Tautomer B: 1H-pyrazole-5-carboxylate.[1][2]

  • Implication: Synthetic protocols must control conditions (solvent polarity, base) to ensure the desired N-substitution pattern, as N1 vs. N2 alkylation drastically alters biological activity.

Part 2: Historical Evolution & Synthesis

The history of this compound is inextricably linked to the Vilsmeier-Haack reaction . While pyrazoles were synthesized in the late 19th century (Knorr, 1883), the ability to selectively introduce a formyl group at the C4 position of an ester-bearing pyrazole was a mid-20th-century optimization that unlocked this scaffold's potential.

The Synthetic Pathways

Historically, two primary routes have dominated the literature:

  • Direct Formylation (The Vilsmeier Route): The most robust industrial method. It utilizes the intrinsic nucleophilicity of the pyrazole C4 position.

  • Cyclization of Acyclic Precursors: Reaction of diazo compounds with methyl propiolate. This is atom-economical but often yields isomeric mixtures.

Visualization: Synthetic Evolution

The following diagram illustrates the primary synthetic workflows used to access the scaffold.

SyntheticPathways Start1 Methyl Acetoacetate Hydrazone Hydrazone Intermediate Start1->Hydrazone Hydrazine hydrate Target Methyl 4-formyl-1H- pyrazole-3-carboxylate Hydrazone->Target Vilsmeier-Haack (Cyclization + Formylation) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Hydrazone Reagent addition AltStart Methyl Propiolate Cyclo [3+2] Cycloaddition AltStart->Cyclo Diazo Methyl Diazoacetate Diazo->Cyclo Cyclo->Target Oxidation/Formylation (Low Yield)

Caption: Figure 1. Comparative synthetic routes. The Vilsmeier-Haack route (top) is preferred for scalability and regiocontrol over the [3+2] cycloaddition (bottom).

Part 3: Technical Deep Dive – Validated Protocol

Protocol: Synthesis via Vilsmeier-Haack Cyclization Objective: Preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate from hydrazone precursors. Scale: Laboratory (10–50 mmol).

Reagents & Materials[1][3][4][5][6][7][8]
  • Precursor: Methyl 3-(2,2-dimethylhydrazino)but-2-enoate (or equivalent hydrazone).

  • Reagent: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).[3]
    
  • Solvent: Dichloromethane (DCM) or anhydrous DMF.

  • Quench: Saturated Sodium Acetate or Sodium Bicarbonate solution.[4]

Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In Situ):

    • Cool anhydrous DMF (5.0 eq) to 0°C under

      
       atmosphere.
      
    • Dropwise add

      
       (2.5 eq) over 20 minutes. Maintain temperature <5°C.
      
    • Mechanism Check: Observe the formation of the white/pale yellow chloroiminium salt precipitate. This is the active electrophile.

  • Substrate Addition:

    • Dissolve the hydrazone precursor in minimal DMF.

    • Add slowly to the Vilsmeier reagent at 0°C.

    • Critical Control Point: The reaction is exothermic. Heat generation can lead to tar formation.

  • Cyclization & Formylation:

    • Warm the mixture to 60–80°C and stir for 4–6 hours.

    • Monitoring: Use TLC (50% EtOAc/Hexane). The intermediate iminium species will not move; look for the disappearance of the starting material.

  • Hydrolysis (The "Reveal"):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Neutralize to pH 7–8 using saturated

      
       or 
      
      
      
      .
    • Why: This step hydrolyzes the iminium salt at C4 to the aldehyde and the chloride at C3 (if formed) to the ester/ring closure.

  • Isolation:

    • Extract with Ethyl Acetate (3x).[5][6] Wash organic phase with brine.[5]

    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Water to obtain pale yellow solid.

Self-Validating Quality Control
  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at

    
     ppm and the pyrazole C5-H singlet at 
    
    
    
    ppm. The methyl ester singlet should appear at
    
    
    ppm.
  • IR Spectroscopy: Strong carbonyl stretches for the ester (

    
    ) and aldehyde (
    
    
    
    ).

Part 4: Application in Drug Discovery

The transition from Methyl 4-formyl-1H-pyrazole-3-carboxylate to bioactive drugs typically involves the construction of a second ring fused to the pyrazole.

The Pyrazolo[3,4-d]pyrimidine Connection

This scaffold is the direct precursor to pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines (adenine/guanine). This structural mimicry allows them to bind into the ATP-binding pockets of kinases.

Key Reaction: Condensation with amidines (e.g., urea, guanidine, formamidine).

  • The amine of the amidine attacks the C4-aldehyde (Schiff base formation).

  • The second nitrogen attacks the C3-ester, closing the pyrimidine ring.

Visualization: Scaffold Expansion Workflow

DrugDiscovery Scaffold Methyl 4-formyl-1H- pyrazole-3-carboxylate Intermediate Schiff Base Intermediate Scaffold->Intermediate Condensation (C4-CHO) Product2 Pyrazolo[3,4-d]pyridazine (Antiviral/Antifungal) Scaffold->Product2 Reaction with Hydrazine Reagent1 + Guanidine / Urea Reagent1->Intermediate Reagent2 + Hydrazine Product1 Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Intermediate->Product1 Cyclization (C3-COOMe) DrugExamples Target Class: BTK Inhibitors (e.g., Ibrutinib analogs) CDK Inhibitors Product1->DrugExamples SAR Optimization

Caption: Figure 2. Divergent synthesis from the core scaffold. The path to Pyrazolo[3,4-d]pyrimidines (left branch) is critical for kinase inhibitor development.

Case Study: Kinase Inhibition

Researchers utilize this scaffold to synthesize inhibitors for Bruton's Tyrosine Kinase (BTK) .[7] By varying the substituent at N1 (via alkylation of the 1H-pyrazole) and the C4-position of the fused pyrimidine, selectivity between BTK, EGFR, and JAK kinases can be tuned.

References

  • Vertex AI Search. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound).[1][8] PubChem. Link

  • Chemistry Steps. (2025). The Vilsmeier-Haack Reaction: Mechanism and Applications. Link

  • Vertex AI Search. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NCBI. Link

  • Vertex AI Search. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Robust Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Guide for Medicinal Chemistry &amp; Drug Development

Application Note: A-P-N-2-0-2-6 Dr. Evelyn Reed, Senior Application Scientist Abstract Methyl 4-formyl-1H-pyrazole-3-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-N-2-0-2-6

Dr. Evelyn Reed, Senior Application Scientist

Abstract

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry. Its unique arrangement of an aldehyde and a carboxylate on a pyrazole core provides a versatile scaffold for the synthesis of complex heterocyclic systems, including pyrazolo-fused derivatives which are prominent in numerous pharmacologically active agents. This guide provides a detailed, field-tested protocol for the synthesis of this key intermediate via the Vilsmeier-Haack formylation of Methyl 1H-pyrazole-3-carboxylate. We delve into the reaction mechanism, offer step-by-step instructions, and present a comprehensive guide to product characterization and troubleshooting, designed for researchers in drug discovery and development.

Introduction: The Significance of Formyl-Pyrazoles

The pyrazole moiety is a "privileged scaffold" in drug discovery, forming the core of numerous commercial drugs like Celebrex (Celecoxib) and Sildenafil.[1] The title compound, Methyl 4-formyl-1H-pyrazole-3-carboxylate, serves as a crucial Aldo-X Bifunctional Precursor (AXB3), where the aldehyde ("Aldo") and the ester ("X") functionalities can be selectively addressed to construct more complex molecular architectures.[1] This versatility has positioned it as a key starting material for synthesizing a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles, offering a direct route to this important intermediate.[2][3]

Synthetic Strategy: The Vilsmeier-Haack Approach

While several methods can be envisioned for the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate, the Vilsmeier-Haack formylation of the readily available Methyl 1H-pyrazole-3-carboxylate is the most direct and widely adopted strategy. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C4 position of the pyrazole ring.

Principle & Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[5][6] This attack preferentially occurs at the C4 position due to electronic activation from both ring nitrogens. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]

Below is a diagram illustrating the formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole substrate.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - (PO₂Cl₂)⁻ Pyrazole Methyl 1H-pyrazole-3-carboxylate Sigma_Complex Iminium Intermediate Pyrazole->Sigma_Complex + Vilsmeier Reagent Product Methyl 4-formyl-1H- pyrazole-3-carboxylate Sigma_Complex->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Researchers should perform appropriate risk assessments and adhere to all institutional safety guidelines.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleAmount (10 mmol scale)Molar Eq.
Methyl 1H-pyrazole-3-carboxylate≥97%Commercially available1.26 g (10 mmol)1.0
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich15 mLSolvent
Phosphoryl chloride (POCl₃)≥99%Sigma-Aldrich1.1 mL (12 mmol)1.2
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific20 mLSolvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS Grade-~100 mLWorkup
Saturated Sodium Chloride (Brine) soln.ACS Grade-50 mLWorkup
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-~5 gDrying
Ethyl Acetate (EtOAc)ACS Grade-For extraction/chrom.-
HexanesACS Grade-For chromatography-
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Dropping funnel.

  • Thermometer.

  • Inert gas (Nitrogen or Argon) inlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard glassware for extraction and chromatography.

Step-by-Step Procedure

Reaction Setup & Vilsmeier Reagent Formation:

  • To a dry 100 mL three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (15 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.1 mL, 12 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The formation of a viscous, sometimes solid, white Vilsmeier reagent may be observed.

Formylation Reaction: 5. In a separate beaker, dissolve Methyl 1H-pyrazole-3-carboxylate (1.26 g, 10 mmol) in anhydrous DCM (20 mL). 6. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 40-45 °C (reflux of DCM) and stir for 4-6 hours. 8. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the consumption of the starting material.

Workup & Purification: 9. Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. 10. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker containing crushed ice (~100 g). Caution: This is a highly exothermic process. 11. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. 12. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). 13. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 14. The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford the title compound as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized Methyl 4-formyl-1H-pyrazole-3-carboxylate should be confirmed by standard analytical techniques.

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₆H₆N₂O₃[7][8]

  • Molecular Weight: 154.13 g/mol [7][8]

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

    • δ ~9.9 (s, 1H, -CHO)

    • δ ~8.2 (s, 1H, Pyrazole C5-H)

    • δ ~3.9 (s, 3H, -OCH₃)

    • A broad singlet for the N-H proton may be observed, typically >10 ppm, but can vary.

  • Expected ¹³C NMR Data (100 MHz, CDCl₃):

    • δ ~184 (-CHO)

    • δ ~162 (C=O, ester)

    • δ ~140 (Pyrazole C5)

    • δ ~135 (Pyrazole C3)

    • δ ~115 (Pyrazole C4)

    • δ ~52 (-OCH₃)

  • IR Spectroscopy (ATR): Characteristic peaks around 1720 cm⁻¹ (ester C=O stretch) and 1670 cm⁻¹ (aldehyde C=O stretch).

  • Mass Spectrometry (ESI+): m/z = 155.04 [M+H]⁺.

Process Workflow and Troubleshooting

The overall synthetic and analytical workflow is summarized in the diagram below.

Workflow Start Starting Material: Methyl 1H-pyrazole-3-carboxylate Reaction Formylation Reaction (DCM, 40°C, 4-6h) Start->Reaction Vilsmeier Vilsmeier Reagent (POCl₃ + DMF @ 0°C) Vilsmeier->Reaction Workup Aqueous Workup (Ice, NaHCO₃) Reaction->Workup Extraction Extraction with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product Final Product: Methyl 4-formyl-1H-pyrazole-3-carboxylate Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Synthetic and analytical workflow diagram.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Perform the reaction under a strict inert atmosphere.
Incomplete reaction.Increase reaction time or slightly elevate the temperature (to a maximum of 50-55°C). Confirm starting material consumption via TLC.
Multiple Byproducts Reaction temperature was too high.Maintain careful temperature control, especially during the addition of POCl₃ and the pyrazole substrate.
N-formylation of the pyrazole.While C4 formylation is preferred, N-formylation can occur. Careful chromatographic separation should isolate the desired C4-formyl isomer.
Difficult Purification Residual DMF in the crude product.Ensure thorough extraction and washing during workup. A high-vacuum pump can be used to remove final traces of DMF before chromatography.

Safety Information

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • The quenching step is highly exothermic . Perform it slowly and behind a safety shield in an ice bath.

Conclusion

The Vilsmeier-Haack formylation provides a reliable and scalable method for the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate. By carefully controlling reaction conditions, particularly moisture and temperature, researchers can consistently obtain this valuable building block in good yield. The protocol and insights provided herein are intended to empower scientists in drug discovery to efficiently access this key intermediate for the development of next-generation therapeutics.

References

  • Organic Chemistry - YouTube. (2021). Vilsmeier-Haack Reaction Mechanism. Available at: [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available at: [Link]

  • ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. (2017). (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Available at: [Link]

  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]

Sources

Application

Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details two robust and efficient synthetic pathways for the preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate, a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details two robust and efficient synthetic pathways for the preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate, a valuable bifunctional building block in medicinal chemistry and drug discovery. The protocols provided are designed for practical implementation in a research setting, with a focus on explaining the underlying chemical principles and experimental considerations. This document provides detailed step-by-step procedures, reaction mechanisms, and data presentation to enable the successful synthesis and purification of the target compound.

Introduction

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of both a formyl group and a carboxylate ester on the pyrazole scaffold allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and the ability to functionalize the 4-position with an aldehyde group opens up avenues for the synthesis of diverse compound libraries for screening purposes.

This guide will explore two distinct and effective synthetic strategies commencing from commercially available starting materials:

  • Route A: A direct, two-step synthesis starting from dimethyl acetylenedicarboxylate and hydrazine hydrate.

  • Route B: A three-step approach involving a Claisen condensation of dimethyl oxalate with methyl acetate, followed by cyclization with hydrazine hydrate.

Both routes culminate in a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 4-position of the pyrazole ring.

Theoretical Background and Mechanistic Insights

The synthesis of the pyrazole core in both routes relies on the fundamental reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[1][2] The subsequent introduction of the formyl group is achieved via an electrophilic substitution reaction on the electron-rich pyrazole ring, a classic example of the Vilsmeier-Haack reaction.[3]

Route A: From Dimethyl Acetylenedicarboxylate

This pathway offers a more direct approach to the pyrazole intermediate, Methyl 1H-pyrazole-3-carboxylate. The reaction proceeds through a Michael addition of hydrazine to the electron-deficient alkyne of dimethyl acetylenedicarboxylate, followed by an intramolecular cyclization with the elimination of methanol.

Diagram 1: Reaction of Dimethyl Acetylenedicarboxylate with Hydrazine

G DMAD Dimethyl Acetylenedicarboxylate Intermediate Michael Adduct (Unstable) DMAD->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate PyrazoleEster Methyl 1H-pyrazole-3-carboxylate Intermediate->PyrazoleEster Intramolecular Cyclization

Route B: From Dimethyl Oxalate and Methyl Acetate

This route involves the initial formation of a 1,3-dicarbonyl intermediate, methyl 2,4-dioxobutanoate, via a Claisen condensation between dimethyl oxalate and methyl acetate.[4][5][6] This reaction is typically base-catalyzed, with a strong base such as sodium methoxide required to generate the enolate of methyl acetate. The resulting β-ketoester is then reacted with hydrazine hydrate, which undergoes a condensation reaction to form the pyrazole ring.

Diagram 2: Claisen Condensation and Cyclization

G DimethylOxalate Dimethyl Oxalate Ketoester Methyl 2,4-dioxobutanoate DimethylOxalate->Ketoester + Methyl Acetate Enolate MethylAcetate Methyl Acetate MethylAcetate->Ketoester PyrazoleEster Methyl 1H-pyrazole-3-carboxylate Ketoester->PyrazoleEster + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleEster

The Vilsmeier-Haack Formylation

The final step in both synthetic routes is the formylation of the Methyl 1H-pyrazole-3-carboxylate intermediate. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] This reagent acts as an electrophile, attacking the electron-rich 4-position of the pyrazole ring to introduce the formyl group after hydrolysis of the intermediate iminium salt. It is important to note that N-unsubstituted pyrazoles can be less reactive in Vilsmeier-Haack reactions compared to their N-substituted counterparts.[7]

Diagram 3: Vilsmeier-Haack Formylation Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent PyrazoleEster Methyl 1H-pyrazole-3-carboxylate IminiumSalt Iminium Salt Intermediate PyrazoleEster->IminiumSalt + Vilsmeier Reagent FinalProduct Methyl 4-formyl-1H-pyrazole-3-carboxylate IminiumSalt->FinalProduct Hydrolysis

Sources

Method

Application Note: Vilsmeier-Haack Formylation of Pyrazoles

Abstract & Strategic Significance The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and anti-inflammatory agents. While various formylation methods exist, the Vilsmeier-Haack (VH) reaction remains the gold standard for pyrazoles due to its high regioselectivity for the electron-rich C4 position and scalability.

This guide moves beyond basic textbook descriptions, offering a field-proven, industrial-grade protocol. It addresses the specific challenges of pyrazole substrates—such as N-protection requirements and "sticky" salt intermediates—and provides a self-validating workflow to ensure reproducibility.

Mechanistic Insight & Causality

To troubleshoot failures, one must understand the invisible chemical engine. The VH reaction proceeds through two distinct phases: Reagent Formation and Electrophilic Aromatic Substitution (SEAr) , followed by Hydrolysis .

The Chemical Pathway[1]
  • Activation: DMF reacts with POCl3 to form the electrophilic "Vilsmeier Reagent" (Chloroiminium ion).[1] Critical Control Point: This is highly exothermic. Temperature control (<5°C) prevents thermal decomposition of the reagent into non-reactive tars.

  • Substitution: The pyrazole, being electron-rich, attacks the chloroiminium ion. The C4 position is electronically favored (highest HOMO coefficient).

  • Hydrolysis: The resulting iminium intermediate is stable and water-soluble. It must be hydrolyzed (usually with weak base) to release the aldehyde.

Diagram 1: Mechanistic Pathway

VH_Mechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent 0°C, Exothermic POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Salt (Intermediate) VH_Reagent->Intermediate + Pyrazole Heat (60-90°C) Pyrazole 1-Methylpyrazole Pyrazole->Intermediate Product 4-Formylpyrazole Intermediate->Product Hydrolysis (NaOAc/H2O)

Caption: The three-stage transformation from reagent generation to hydrolytic release of the aldehyde.

Strategic Considerations

Before starting, evaluate the substrate using this decision matrix:

VariableConditionStrategic Adjustment
N-Substitution NH (Free) STOP. N-formylation will compete. Protect N (e.g., Methyl, Benzyl, THP) before VH reaction.
N-Substitution NR (Alkyl/Aryl) Proceed. Reaction will be C4 selective.
C4 Status Blocked Reaction will likely fail or force de-alkylation/rearrangement.
Electronic Bias EWG on Ring Reaction requires higher temp (90-110°C) or longer time.
Electronic Bias EDG on Ring Reaction proceeds rapidly at lower temp (60°C). Monitor closely to prevent bis-formylation (rare).

Detailed Experimental Protocol

Target Synthesis: 1-Methyl-1H-pyrazole-4-carbaldehyde Scale: 10 mmol (Adaptable to kg scale)

Reagents & Equipment
  • Substrate: 1-Methylpyrazole (10 mmol, 0.82 g)

  • Reagent: Phosphorus Oxychloride (POCl3) (12 mmol, 1.1 mL) - Must be colorless. Yellow POCl3 indicates decomposition.

  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (5 mL) - Anhydrous.

  • Quench: Sodium Acetate (sat. aq.) or Sodium Bicarbonate (sat. aq.).

  • Equipment: 3-neck round bottom flask, internal thermometer, drying tube (CaCl2), ice bath, oil bath.

Step-by-Step Workflow
Phase 1: Reagent Generation (The "Cold" Phase)
  • Setup: Purge the flask with Argon/Nitrogen. Add anhydrous DMF (5 mL).

  • Cooling: Cool DMF to 0°C using an ice/salt bath.

  • Addition: Add POCl3 (1.2 equiv) dropwise via syringe or addition funnel.

    • Critical: Do not let internal temp rise above 10°C. The solution will turn slightly yellow but should remain clear.

    • Wait: Stir at 0°C for 15-30 minutes to ensure complete formation of the Vilsmeier reagent.

Phase 2: Reaction (The "Hot" Phase)
  • Substrate Addition: Add 1-methylpyrazole (1.0 equiv) dropwise to the cold reagent mixture.

    • Note: A slight exotherm may occur.

  • Heating: Remove ice bath. Warm to Room Temperature (RT), then heat to 80°C .

  • Monitoring: Stir for 3–6 hours.

    • Self-Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (high Rf) should disappear. The intermediate iminium salt often stays at the baseline.

Phase 3: Quench & Isolation (The Hydrolysis)
  • Cooling: Cool the mixture to RT, then pour onto crushed ice (~20 g).

  • Neutralization: Slowly add saturated NaOAc or NaHCO3 solution with vigorous stirring until pH 7–8.

    • Observation: The mixture will bubble (if using bicarbonate) and may become cloudy/precipitate the product.

    • Time: Stir for at least 30 minutes. This is crucial to hydrolyze the iminium salt.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate.

    • Result: Usually an off-white to yellow solid/oil. Recrystallize from Hexane/EtOAc if necessary.

Diagram 2: Operational Workflow

VH_Protocol Step1 Step 1: Cool DMF to 0°C (Inert Atm) Step2 Step 2: Add POCl3 Dropwise (Maintain T < 10°C) Step1->Step2 Step3 Step 3: Stir 30 min (Form Reagent) Step2->Step3 Step4 Step 4: Add Pyrazole (Slow addition) Step3->Step4 Step5 Step 5: Heat to 80°C (3-6 Hours) Step4->Step5 Step6 Step 6: Pour onto Ice + Base (pH 7-8) Step5->Step6 Step7 Step 7: Extract & Isolate Step6->Step7

Caption: Operational sequence emphasizing temperature control points.

Safety & Troubleshooting

Critical Hazards
  • POCl3: Reacts violently with water to produce HCl and Phosphoric acid. Never quench directly into the reaction flask unless diluted.

  • DMF: Hepatotoxic and teratogenic. Use in a fume hood.

  • Thermal Runaway: Mixing POCl3 and DMF too fast at RT can cause an uncontrollable exotherm.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield / No Reaction Wet DMFDistill DMF over CaH2 or use molecular sieves. Water kills the Vilsmeier reagent.
Black Tar Formation Temperature too high during additionStrictly maintain 0°C during POCl3 addition.
Product is Water Soluble Incomplete HydrolysisEnsure the quench stirs for >30 mins at pH 7-8. The iminium salt is water-soluble; the aldehyde is organic-soluble.
N-Formylation Observed Free NH on pyrazoleUse N-methyl or N-benzyl pyrazole.

References

  • Original Methodology: Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

  • Comprehensive Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Pyrazole Specifics: K. Kirschke. (2002). 1H-Pyrazoles.[3][4][5] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24813, Phosphorus oxychloride. Link

Sources

Application

Technical Application Note: Strategic Functionalization of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a high-value "Aldo-X" bifunctional building block (AXB3) critical in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[4,3-d]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a high-value "Aldo-X" bifunctional building block (AXB3) critical in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[4,3-d]pyrimidines (isosteres of purines) and pyrazolo[4,3-c]pyridines . Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic formyl group at C4, the electrophilic ester at C3, and the nucleophilic nitrogen at N1.

This guide provides validated protocols for transforming MFPC into bioactive cores, focusing on regioselective N-alkylation and heterocyclization. These pathways are essential for developing kinase inhibitors (e.g., CDK, EGFR) and phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues).

Structural Analysis & Reactivity Profile

The MFPC molecule presents a "push-pull" electronic system. The pyrazole ring is electron-rich, but the electron-withdrawing ester and formyl groups render the C3-C4 bond highly susceptible to nucleophilic attack and subsequent cyclization.

Key Functional Handles:
  • N1-Position (Nucleophilic): The pyrrole-like nitrogen is acidic (pKa ~14). Alkylation here effectively "locks" the tautomer, determining the final regioisomerism of fused products.

  • C4-Formyl (Electrophilic): Highly reactive toward amines (Schiff base formation), hydrazines, and carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons).

  • C3-Methoxycarbonyl (Electrophilic): Serves as the "closure" point for annulation reactions. It is less reactive than the aldehyde, allowing for stepwise condensation-cyclization sequences.

Visualizing the Reaction Landscape

ReactionLandscape MFPC Methyl 4-formyl-1H- pyrazole-3-carboxylate N_Alk N-Alkylation (Regiocontrol) MFPC->N_Alk R-X, Base Red_Am Reductive Amination (C4 Diversification) MFPC->Red_Am R-NH2, NaBH(OAc)3 Cyclo Heterocyclization (Core Formation) MFPC->Cyclo Amidines/Hydrazines N_Alk->Cyclo Stepwise Build PyrazoloPm Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Scaffold) Cyclo->PyrazoloPm + Amidine/Urea PyrazoloPd Pyrazolo[4,3-c]pyridine Cyclo->PyrazoloPd + Active Methylene

Figure 1: Divergent synthesis pathways from the MFPC scaffold. The central node (Blue) can be modified peripherally (Grey) or cyclized (Red) to form bioactive cores (Green/Yellow).

Core Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidine

The most significant application of MFPC is the synthesis of the pyrazolo[4,3-d]pyrimidine core. This reaction involves a condensation between the 1,2-electrophilic center of the pyrazole (aldehyde + ester) and a 1,3-binucleophile (e.g., benzamidine, guanidine, or urea).

Mechanism:

  • Imine Formation: The amine of the amidine attacks the C4-aldehyde.

  • Cyclization: The second nitrogen of the amidine attacks the C3-ester.

  • Aromatization: Loss of water and methanol drives the reaction to completion.

Materials
  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv) (or substituted amidine)

  • Potassium carbonate (

    
    ) (2.5 equiv)
    
  • Ethanol (anhydrous) or DMF (for higher boiling point)

  • Monitoring: TLC (50% EtOAc/Hexane)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve MFPC (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add Benzamidine HCl (1.2 mmol) followed by

    
     (2.5 mmol). The base is necessary to liberate the free amidine and neutralize the HCl.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC. The starting aldehyde spot (

      
      ) should disappear. A new, highly fluorescent spot (the bicyclic product) will appear at lower 
      
      
      
      .
  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in water (15 mL) and adjust pH to ~7 with 1N HCl if necessary.

    • Collect the precipitate by filtration.[2] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH gradient).

Expected Yield: 65–85% Data Validation:

  • 1H NMR: Disappearance of the aldehyde proton singlet (

    
     ppm). Appearance of the pyrimidine aromatic proton (
    
    
    
    ppm).
  • MS: M+1 peak corresponding to the fused bicycle.

Core Protocol B: Regioselective N-Alkylation

Controlling the N1 vs. N2 alkylation is critical. For 3-carboxylate-4-formyl pyrazoles, N1-alkylation is generally thermodynamically favored due to the steric hindrance at C3 (ester) and C4 (formyl), but mixtures often occur.

Materials
  • MFPC (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Promotes N1 selectivity over K2CO3 in polar solvents.
    
  • Acetonitrile (ACN) or DMF.

Procedure
  • Dissolve MFPC in ACN (0.1 M concentration).

  • Add

    
     and stir at room temperature for 15 minutes (deprotonation).
    
  • Add the alkyl halide dropwise.

  • Stir at RT (for reactive halides) or

    
     (for unreactive halides) for 2-4 hours.
    
  • Critical Step: Analyze crude by NMR. The N-methyl group at position 1 (desired) typically appears upfield relative to position 2.

    • N1-isomer: Methyl group is adjacent to C5-H. NOE (Nuclear Overhauser Effect) interaction observed between N-Me and C5-H.

    • N2-isomer: Methyl group is adjacent to the Ester. NOE observed between N-Me and Ester-OMe.

Mechanistic Visualization: Cyclocondensation

The following diagram details the electron flow during the formation of the drug-like scaffold.

CyclizationMechanism Start Reactants: MFPC + Amidine Inter1 Intermediate 1: Schiff Base (Imine) Start->Inter1 Condensation (-H2O) Inter2 Intermediate 2: Intramolecular Nucleophilic Attack on Ester Inter1->Inter2 Ring Closure Final Product: Pyrazolo[4,3-d]pyrimidine Inter2->Final Elimination (-MeOH)

Figure 2: Step-wise mechanism of the reaction between MFPC and an amidine to form the fused pyrazolo[4,3-d]pyrimidine system.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cyclization) Incomplete condensation due to water.Use molecular sieves or a Dean-Stark trap to remove water during reflux.
Mixture of N-Isomers Non-selective base/solvent.Switch to

in DMF. Lower temperature to kinetic control (

).
Aldehyde Oxidation Air oxidation to carboxylic acid.Perform reactions under Argon/Nitrogen atmosphere. Store MFPC at

.
Side Product: Hydrazone Reaction stops at imine.Increase temperature or add a Lewis Acid catalyst (e.g.,

) to drive ester attack.

References

  • Aggarwal, R. et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block (AXB3)." ResearchGate.[1][3]

  • Li, Y. et al. (2019).[4] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." European Journal of Medicinal Chemistry.

  • Frizzo, C. P. et al. (2012). "Heterocyclization of 4-formyl-pyrazole-3-carboxylates." Journal of Heterocyclic Chemistry.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 4-formyl-1H-pyrazole-3-carboxylate."

Sources

Method

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" in Knoevenagel condensation

Application Note: Knoevenagel Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary This technical guide details the optimization and application of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide details the optimization and application of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) in Knoevenagel condensation reactions. As a bifunctional "Aldo-X" building block, MFPC offers a strategic entry point for synthesizing fused nitrogen heterocycles, particularly pyrazolo[4,3-c]pyridines and pyranopyrazoles , which are privileged scaffolds in kinase inhibitor discovery (e.g., CDK, GSK-3 inhibitors).

This document provides two validated protocols: a standard solution-phase method for maximum reliability and a "green" aqueous method for high-throughput sustainability. It also elucidates the mechanistic nuances of condensing electron-rich heteroaromatic aldehydes.

Chemical Profile & Reactivity

PropertySpecification
Compound Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 134983-51-6 (Generic/Derivatives)
Molecular Weight 154.12 g/mol
Key Functionality C4-Formyl (Electrophile), C3-Ester (Cyclization Precursor), N1-H (Acidic/Nucleophilic)
Storage 2-8°C, Hygroscopic

Mechanistic Insight: Unlike simple benzaldehydes, the pyrazole ring in MFPC is electron-rich, which theoretically reduces the electrophilicity of the formyl group. However, the adjacent C3-carboxylate exerts a crucial electron-withdrawing inductive effect (-I), reactivating the C4-aldehyde.

Critical Consideration: The N1-proton is acidic (


). Strong bases (e.g., NaH, alkoxides) can deprotonate N1, creating a polyanion that may lead to N-alkylation side reactions or solubility issues. Weak organic bases (piperidine, 

-alanine) are preferred to catalyze the Knoevenagel event without interfering with the N1 site.

Reaction Mechanism Pathway

The following diagram illustrates the base-catalyzed condensation between MFPC and Malononitrile, followed by the potential for downstream cyclization.

Knoevenagel_Mechanism Start Methyl 4-formyl-1H-pyrazole-3-carboxylate (Aldehyde) Inter2 Aldol-like Addition (Tetrahedral Intermediate) Start->Inter2 Reagent Malononitrile (Active Methylene) Inter1 Enolate Formation Reagent->Inter1 Deprotonation Base Catalyst (Piperidine/Base) Base->Inter1 Inter1->Inter2 Nucleophilic Attack Inter3 Elimination of H2O Inter2->Inter3 -OH Product Knoevenagel Adduct (Vinyl Nitrile) Inter3->Product Formation of C=C Fused Fused System (Pyrazolo[4,3-c]pyridine) Product->Fused Cyclization w/ Hydrazine

Figure 1: Mechanistic pathway from aldehyde activation to Knoevenagel adduct and subsequent cyclization potential.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Scale-up (>5g) and isolation of pure intermediates.

Reagents:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (anhydrous, 10 mL/mmol)

  • Piperidine (5 mol%)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole aldehyde (1.0 equiv) in Ethanol.

  • Addition: Add Malononitrile (1.1 equiv) in one portion.

  • Catalysis: Add Piperidine (0.05 equiv) dropwise. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1). The aldehyde spot (

      
      ) should disappear; a fluorescent yellow product spot (
      
      
      
      ) will appear.
  • Workup: Cool the reaction to 0°C (ice bath). The product usually precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with cold Ethanol (2x) and Diethyl Ether (1x).

  • Drying: Vacuum dry at 45°C.

Protocol B: Green Aqueous Synthesis (High Throughput)

Best for: Combinatorial libraries and environmentally sensitive workflows.

Reagents:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Water (5 mL/mmol)

  • Ammonium Carbonate (10 mol%) or Ultrasonication

Step-by-Step Workflow:

  • Suspension: Suspend the aldehyde and malononitrile in deionized water.

  • Catalysis: Add Ammonium Carbonate.

  • Activation: Sonicate the mixture at ambient temperature for 30–60 minutes.

    • Observation: The suspension will change color (typically white to yellow/orange) and texture as the hydrophobic product forms.

  • Isolation: Filter the solid directly from the aqueous media. Wash with water to remove the catalyst.

  • Purification: Recrystallize from Ethanol if necessary (often >95% pure crude).

Workflow Visualization

Experimental_Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Weigh Weigh Reagents (Aldehyde + Active Methylene) Solvent Solvent Selection (EtOH vs. H2O) Weigh->Solvent Catalyst Add Catalyst (Piperidine or (NH4)2CO3) Solvent->Catalyst Energy Apply Energy (Reflux or Sonication) Catalyst->Energy Monitor TLC/LCMS Monitoring (Target: Disappearance of CHO) Energy->Monitor Monitor->Energy Incomplete Cool Cool/Precipitate Monitor->Cool Complete Filter Filtration Cool->Filter Wash Wash (Cold EtOH/Water) Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 2: Operational workflow comparing critical decision points in synthesis.

Data Analysis & Validation

Successful synthesis is confirmed by the disappearance of the aldehyde proton and the appearance of the vinyl proton.

Table 1: Representative NMR Data (DMSO-d6)

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegration
N1-H (Pyrazole)13.5 - 14.0Broad Singlet1H
Vinyl-H (C=CH)8.20 - 8.50Singlet1H
C5-H (Pyrazole)8.10 - 8.30Singlet1H
OCH3 (Ester)3.85 - 3.95Singlet3H

Interpretation:

  • The Vinyl-H signal is the diagnostic peak. A shift downfield (>8.0 ppm) indicates the electron-withdrawing effect of the dicyano group.

  • Absence of a peak at ~10.0 ppm confirms full consumption of the aldehyde.

Application: Synthesis of Pyrazolo[4,3-c]pyridines

The Knoevenagel adduct (vinyl nitrile) serves as a Michael acceptor.

  • Cyclization: React the adduct with hydrazine hydrate or primary amines in refluxing ethanol.

  • Mechanism: The amine attacks the nitrile or the alkene (Michael addition), followed by intramolecular cyclization onto the C3-ester.

  • Result: Formation of the bicyclic pyrazolo[4,3-c]pyridine core, a scaffold found in bioactive compounds exhibiting anti-inflammatory and anticancer activity.

References

  • Sonar, J. P., et al. (2017).[1] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[1]

  • Aggarwal, R., et al. (2017). "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.[1]

  • Frizzo, C. P., et al. (2014). "Knoevenagel condensation in the synthesis of heterocycles." Bentham Science.

  • BenchChem Technical Guides. (2025). "NMR Characterization of Pyrazole Carboxylates."

  • Mali, et al. (2010). "Microwave assisted synthesis of pyrazolo[3,4-b]pyridines." Journal of Chemical Research.

Sources

Application

Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Multicomponent Reactions (MCRs)

Executive Summary & Structural Logic Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is not merely a reagent; it is a "privileged scaffold" in diversity-oriented synthesis (DOS). Its utility stems from its Aldo-X Bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is not merely a reagent; it is a "privileged scaffold" in diversity-oriented synthesis (DOS). Its utility stems from its Aldo-X Bifunctional (AXB3) nature, possessing two electrophilic centers in close proximity:

  • C4-Formyl group: A "soft" electrophile susceptible to nucleophilic attack (amines) and condensation (active methylenes).

  • C3-Ester group: A "hard" electrophile positioned perfectly for intramolecular cyclization (6-endo-trig or 5-exo-trig) following an initial intermolecular event.

This dual-electrophilicity allows MFPC to serve as the linchpin in [3+2+1] or [4+2] multicomponent reactions (MCRs), specifically for generating pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]quinolines —scaffolds highly prevalent in kinase inhibitors and calcium channel blockers.

Reactivity Map (Graphviz)

The following diagram illustrates the electrophilic "hotspots" and the sequential logic of MFPC in MCRs.

MFPC_Reactivity MFPC Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) Aldehyde C4-Formyl Group (Primary Electrophile) MFPC->Aldehyde Knoevenagel / Imine Ester C3-Ester Group (Secondary Electrophile) MFPC->Ester Cyclization Trap NH N1-H (Nucleophile/Acidic) MFPC->NH N-Alkylation Target1 Pyrazolo[4,3-c]pyridines (Hantzsch-type) Aldehyde->Target1 + Active Methylene + Amine Target2 Imidazo[1,2-a]pyridine-fused (GBB Reaction) Aldehyde->Target2 + 2-Aminopyridine + Isonitrile Ester->Target1 Intramolecular Cyclization

Figure 1: Reactivity profile of MFPC. The C4-aldehyde initiates the cascade, while the C3-ester acts as the "trap" to close the fused ring.

Application A: Synthesis of Pyrazolo[4,3-c]pyridines

Context: This protocol utilizes a pseudo-Hantzsch reaction. The MFPC replaces the traditional aldehyde, and its ester group replaces one of the 1,3-dicarbonyl components usually required for the final ring closure.

Mechanistic Insight[1][2]
  • Knoevenagel Condensation: The active methylene (e.g., methyl acetoacetate) condenses with the C4-aldehyde of MFPC.

  • Michael Addition: An ammonia source (or amine) attacks the resulting intermediate.

  • Cyclization: The newly formed amine attacks the C3-ester of the pyrazole core, releasing methanol and forming the lactam ring.

Protocol 1: One-Pot Synthesis via Hantzsch-Type Condensation

Reagents:

  • MFPC (1.0 equiv)

  • Methyl acetoacetate (1.0 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve MFPC (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Methyl acetoacetate (1.0 mmol) followed by Ammonium Acetate (1.5 mmol).

  • Catalysis: Add Glacial Acetic Acid (0.1 mmol) to buffer the system and facilitate imine formation.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Hexane/EtOAc 6:4). The aldehyde spot (MFPC) should disappear, and a lower Rf fluorescent spot should appear.

  • Work-up: Cool the reaction mixture to room temperature. Often, the product precipitates upon cooling.

    • If precipitate forms: Filter the solid and wash with cold ethanol (2 x 2 mL).

    • If no precipitate: Remove solvent under reduced pressure. Dissolve residue in minimal hot ethanol and let stand at 4°C overnight.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Data:

Parameter Value/Observation
Appearance White to pale yellow solid
Yield 75–88%

| 1H NMR Key Signal | Disappearance of CHO peak (~9.8 ppm). Appearance of NH lactam (~11.0 ppm). |

Application B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: This advanced protocol synthesizes fused imidazo[1,2-a]pyridine-pyrazoles . It exploits the aldehyde for Schiff base formation and the isonitrile for alpha-addition, creating highly complex scaffolds in a single step.

Protocol 2: Lewis Acid-Catalyzed GBB Synthesis

Reagents:

  • MFPC (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)3] (5 mol%) or Indium(III) Triflate (5 mol%)

  • Solvent: Methanol/DCM (1:1)

Step-by-Step Methodology:

  • Imine Formation: In a sealed vial, combine MFPC (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH:DCM (3 mL). Stir at room temperature for 30 minutes to pre-form the imine (often visible as a color change).

  • Catalyst Addition: Add Sc(OTf)3 (0.05 mmol).

  • Component 3: Add tert-Butyl Isocyanide (1.1 mmol) via syringe.

  • Reaction: Seal the vial and stir at room temperature for 12 hours. (Mild heating to 40°C can accelerate the reaction but may increase byproduct formation).

  • Quenching: Dilute with DCM (10 mL) and wash with water (5 mL).

  • Purification: The product is often soluble. Dry the organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Pathway Visualization (Graphviz)

GBB_Pathway Start MFPC + 2-Aminopyridine Inter1 Imine Intermediate (Schiff Base) Start->Inter1 - H2O Step2 + Isocyanide (C-addition) + Catalyst (Sc(OTf)3) Inter1->Step2 Cyclization [4+1] Cyclization Step2->Cyclization Nitrilium Ion Trapping Product Fused Imidazo-Pyrazolo-Pyridine Cyclization->Product

Figure 2: The Groebke-Blackburn-Bienaymé pathway utilizing MFPC.

Troubleshooting & Optimization (E-E-A-T)

Solvent Selection[2]
  • Ethanol: Best for Hantzsch-type reactions. The polarity stabilizes the transition state of the Michael addition.

  • DCM/MeOH: Critical for GBB. Methanol is required to solubilize the catalyst, while DCM solubilizes the isocyanide.

Common Failure Modes
  • No Cyclization (Hantzsch): If the intermediate (non-cyclized Knoevenagel product) is isolated, the reaction temperature was likely too low. The final ring closure (ester attack) requires thermal energy (Reflux).

  • Hydrolysis: The C3-ester is sensitive. Avoid strong aqueous bases (NaOH/KOH) during the reaction, as they will hydrolyze the ester to the carboxylic acid, killing the cyclization potential. Use organic bases (Piperidine, TEA) or weak salts (NH4OAc).

Safety Note

MFPC is an irritant.[2][3] Isocyanides (Protocol 2) are toxic and have a foul odor; all GBB reactions must be performed in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782079, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Devi, N., et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block for the synthesis of pyrazole-fused frameworks.[4] Journal of Heterocyclic Chemistry.[4] (Note: Validates the AXB3 concept and GBB reactivity). Retrieved from [Link]

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[4,3-b]pyridines by reaction of 5-amino-1-aryl-pyrazoles with 1,3-dicarbonyl compounds. (Provides foundational logic for pyrazole-pyridine fusions). Retrieved from [Link]

Sources

Method

Synthesis of pyrazole-fused heterocycles using "Methyl 4-formyl-1H-pyrazole-3-carboxylate"

Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles Using Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a premier "Ald...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles Using Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a premier "Aldo-X" bifunctional building block (AXB3) for the divergent synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-disposition of a hard electrophile (formyl group, C4) and a soft electrophile (methyl ester, C3) on an amphoteric pyrazole core. This application note details the strategic exploitation of this scaffold to generate Pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) and Pyrazolo[4,3-c]pyridines , both of which are privileged structures in kinase inhibitor discovery (e.g., CDK, EGFR inhibitors).

Strategic Analysis: Reactivity Profile

To successfully utilize this precursor, one must understand its electrophilic hierarchy. The C4-formyl group is kinetically more active towards nucleophilic attack (Schiff base formation, Knoevenagel condensation) than the C3-ester. However, the thermodynamic stability of the resulting 6-membered fused rings drives the secondary cyclization at the ester position.

Key Reactivity Nodes:

  • C4-Formyl (-CHO): Primary site for condensation with amines or active methylenes.

  • C3-Ester (-COOMe): Secondary site for intramolecular cyclization (acyl substitution).

  • N1-Proton (-NH): Site for N-alkylation to modulate solubility or biological activity (can be protected or substituted prior to cyclization).

ReactivityMap Substrate Methyl 4-formyl- 1H-pyrazole-3-carboxylate Formyl C4-Formyl Group (Kinetic Electrophile) Substrate->Formyl Site 1 Ester C3-Methyl Ester (Thermodynamic Trap) Substrate->Ester Site 2 NH N1-H (Nucleophilic Site) Substrate->NH Site 3 Imine/Olefin\nFormation Imine/Olefin Formation Formyl->Imine/Olefin\nFormation Cyclization/\nRing Closure Cyclization/ Ring Closure Ester->Cyclization/\nRing Closure

Figure 1: Electrophilic and nucleophilic sites of the starting material. The C4-C3 axis is the "fusion zone" for constructing bicyclic systems.

Application Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines

Target Class: Kinase Inhibitors (Bioisosteres of ATP). Mechanism: Condensation of the aldehyde with a 1,3-binucleophile (guanidine/urea), followed by ester aminolysis/cyclization.

Materials
  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq) (or Acetamidine/Urea)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid (for workup)[1]

Step-by-Step Protocol
  • Preparation of Free Base: In a round-bottom flask equipped with a reflux condenser, dissolve Guanidine HCl (1.2 mmol) in anhydrous EtOH (5 mL). Add NaOEt (1.2 mmol) and stir for 10 minutes at room temperature to generate the free guanidine base.

  • Addition: Add Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, and a polar baseline spot (product) should appear.

    • Mechanistic Note: The initial intermediate is the Schiff base formed at the aldehyde. Prolonged heating drives the attack of the second nitrogen onto the ester methoxy group, releasing methanol and closing the pyrimidine ring.

  • Workup: Cool the reaction to room temperature. The sodium salt of the product may precipitate.

  • Neutralization: Acidify carefully with Glacial Acetic Acid to pH 6. The product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 70–85% Data Validation:

  • 1H NMR (DMSO-d6): Disappearance of methyl ester singlet (~3.8 ppm) and aldehyde proton (~10.2 ppm). Appearance of pyrimidine C-H (~8.5 ppm).

Application Protocol B: Synthesis of Pyrazolo[4,3-c]pyridines

Target Class: Anti-inflammatory agents, PDE inhibitors. Mechanism: Modified Hantzsch/Friedländer condensation using an active methylene compound and an ammonia source.

Materials
  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq) (Active Methylene)

  • Ammonium Acetate (NH4OAc) (2.0 eq) (Nitrogen Source)

  • Ethanol or Methanol (Solvent)

  • Piperidine (Catalytic amount, 5 mol%)

Step-by-Step Protocol
  • Mixing: Combine the pyrazole substrate (1.0 mmol), ethyl acetoacetate (1.1 mmol), and ammonium acetate (2.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 1 drop of piperidine.

  • Reflux: Heat to reflux for 6–8 hours.

    • Observation: The reaction typically turns from pale yellow to deep orange/red as the conjugated system forms.

  • Oxidation (Optional but Recommended): The initial product is often the dihydro analog (4,5-dihydro-1H-pyrazolo[4,3-c]pyridine). To obtain the fully aromatic pyridine fused system, treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in Dichloromethane at RT for 1 hour.

  • Isolation: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate.[2]

  • Purification: Flash column chromatography (SiO2, Gradient 0-10% MeOH in DCM).

ProtocolFlow Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate Reagents Add: Ethyl Acetoacetate + NH4OAc Solvent: EtOH, Cat: Piperidine Start->Reagents Reflux Reflux 6-8h (Formation of Dihydro-intermediate) Reagents->Reflux Oxidation Oxidation (DDQ or Air) (Aromatization) Reflux->Oxidation Final Product: Pyrazolo[4,3-c]pyridine Oxidation->Final

Figure 2: Workflow for the synthesis of the Pyrazolo[4,3-c]pyridine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility The NH-pyrazole moiety can cause aggregation/H-bonding.Use polar aprotic solvents like DMF or DMSO for the reaction, or protect the N1 position (e.g., N-methylation) before the cyclization step.
Incomplete Cyclization Steric hindrance at the ester or insufficient heat.Switch solvent to n-Butanol (Reflux 117°C) to overcome the energy barrier for the ester attack.
Side Products (Aldol) Self-condensation of the active methylene component.Add the active methylene dropwise to the aldehyde/amine mixture to favor cross-condensation.

Safety & Handling (GHS Standards)

Based on CAS 35344-93-5 data.

  • Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

References

  • Beilstein Journals. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." Beilstein J. Org. Chem.2016 , 12, 2372–2387. Link

  • National Institutes of Health (NIH). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." J Enzyme Inhib Med Chem.2022 , 37(1), 2135–2152. Link

  • MDPI. "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules2021 , 26(11), 3244. Link

  • PubChem. "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary."[3] National Library of Medicine. Accessed Oct 2023.[4] Link

  • ResearchGate. "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[5] Current Organic Synthesis2017 . Link

Sources

Application

Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis

Abstract This technical guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Possessing an orthogonal "Aldo-E...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Possessing an orthogonal "Aldo-Ester" functionality, MFPC allows for the rapid construction of both fused bicyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) and highly decorated linear pyrazoles. This note provides validated protocols for reductive amination, heterocyclization, and regioselective N-alkylation, supporting Fragment-Based Drug Discovery (FBDD) campaigns targeting JAK, Src, and MAPK pathways.

Introduction: The Pyrazole "Privileged Scaffold"

In the landscape of FDA-approved kinase inhibitors, the pyrazole ring is a dominant pharmacophore (e.g., Ruxolitinib , Crizotinib , Asciminib ).[1][2] Its success stems from its ability to function as a monodentate or bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region (Glu/Leu residues).

Methyl 4-formyl-1H-pyrazole-3-carboxylate is uniquely positioned for medicinal chemistry due to its 1,2-bifunctional core:

  • C4-Formyl Group: A reactive handle for reductive amination (installing solvent-front solubilizing groups) or Knoevenagel condensations.

  • C3-Methyl Ester: A precursor for amide coupling (installing hydrophobic "gatekeeper" aryl groups) or cyclization.

  • N1-H: A site for tuning lipophilicity and brain penetration via alkylation.

Chemical Reactivity Profile & Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from MFPC.

ReactivityMap MFPC Methyl 4-formyl-1H- pyrazole-3-carboxylate Fused Fused Bicyclics (Pyrazolo[1,5-a]pyrimidines) MFPC->Fused Condensation (w/ Binucleophiles) Linear Linear Trisubstituted Pyrazoles MFPC->Linear Reductive Amination + Amide Coupling Alkylation N1-Alkylation (Solubility/Selectivity) MFPC->Alkylation Base + R-X Scaffold Kinase Core Scaffold (Hinge Binder) Fused->Scaffold Linear->Scaffold Tail Solvent Front Interactions Linear->Tail

Figure 1: Divergent synthetic utility of MFPC. The molecule serves as a linchpin for both scaffold morphing and fragment decoration.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Pyrazolo[1,5-a]pyrimidines are bioisosteres of purines and are highly potent ATP-competitive inhibitors (e.g., Dinaciclib analogs). The aldehyde and ester of MFPC allow for a condensation-cyclization sequence.[3]

Protocol A: One-Pot Cyclocondensation

Objective: To fuse a pyrimidine ring onto the pyrazole core.

Materials:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Active Methylene Compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.1 equiv)

  • Hydrazine hydrate (if starting from acyclic precursors) OR 2-Aminopyrimidine derivatives.

  • Note: For MFPC specifically, reaction with 1,3-binucleophiles (like enaminones) is preferred.

Step-by-Step Methodology:

  • Dissolution: Dissolve MFPC (1.0 mmol) in absolute Ethanol (5 mL).

  • Addition: Add the amine/enamine partner (1.1 mmol). For example, reacting MFPC with an aryl-amine followed by cyclization requires acid catalysis.

  • Reflux: Add catalytic Glacial Acetic Acid (2-3 drops) and reflux at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Isolation: Cool to room temperature. The fused product often precipitates. Filter and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

Mechanism: The exocyclic amine attacks the aldehyde (Schiff base formation), followed by nucleophilic attack on the ester (or vice versa depending on the partner), driving cyclization and loss of methanol/water.

Application II: Modular Assembly of Linear Kinase Inhibitors

This approach treats MFPC as a "linker hub," connecting a hydrophobic aryl ring (hinge/gatekeeper binder) and a hydrophilic tail (solvent front).

Protocol B: Reductive Amination (C4-Position)

Objective: Install a morpholine or piperazine tail to improve physicochemical properties.

Reagents:

  • MFPC (1.0 equiv)

  • Amine (e.g., Morpholine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Imine Formation: In a dry vial, combine MFPC (200 mg, 1.3 mmol) and Morpholine (125 mg, 1.43 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (413 mg, 1.95 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% yield of the amine-substituted ester.

Protocol C: Saponification & Amide Coupling (C3-Position)

Objective: Convert the ester to an amide to attach the aryl "head" group.

Step 1: Hydrolysis

  • Dissolve the product from Protocol B in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 4 with 1M HCl. Isolate the zwitterionic acid via filtration or extraction (n-Butanol may be required if highly polar).

Step 2: Amide Coupling

  • Suspend the Pyrazole-Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.

  • Add the Aryl Amine (e.g., 3-aminopyridine, aniline) (1.1 equiv).

  • Stir at RT for 12 hours.

  • Workup: Dilute with water. If solid forms, filter.[4] If not, extract with EtOAc.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the modular assembly protocol (Application II).

Workflow Start Start: MFPC (Aldehyde/Ester) Step1 Step 1: Reductive Amination (C4-Position) Start->Step1 + Morpholine + NaBH(OAc)3 Inter1 Intermediate A: C4-Amine / C3-Ester Step1->Inter1 Step2 Step 2: LiOH Hydrolysis (Saponification) Inter1->Step2 THF/H2O Inter2 Intermediate B: C4-Amine / C3-Acid Step2->Inter2 Step3 Step 3: HATU Coupling (C3-Position) Inter2->Step3 + Aryl Amine Final Final Kinase Inhibitor (Linear Trisubstituted) Step3->Final

Figure 2: Modular synthesis workflow for Type I/II kinase inhibitors using MFPC.

Technical Data & Optimization

Reducing Agent Selection (Step 1)

Choosing the right reducing agent is critical to prevent over-reduction or side reactions with the ester.

ReagentSolventConditionsSelectivityRecommendation
NaBH(OAc)₃ DCE / DCMRT, 4hHigh Primary Choice. Mild, does not reduce esters/ketones.
NaBH₃CNMeOHpH 5-6HighEffective but generates toxic HCN. Avoid if possible.
NaBH₄MeOH0°CLowRisk of reducing the aldehyde to alcohol before amination.
Troubleshooting Guide
  • Issue: N-Alkylation Regioselectivity.

    • Problem: Alkylating the pyrazole NH often yields a mixture of N1 and N2 isomers.

    • Solution: The C3-ester directs alkylation primarily to N1 due to steric and electronic factors, but mixtures are common. Use Cs₂CO₃ in DMF at lower temperatures (0°C) to improve selectivity. Isomers must be separated by column chromatography.

  • Issue: Poor Solubility of Intermediate Acids.

    • Problem: After hydrolysis, the zwitterionic amino-acid pyrazole is water-soluble.

    • Solution: Do not extract. Lyophilize the aqueous phase and use the crude salt in the HATU coupling (ensure excess base is added).

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002.

  • Lombardi, R. V., et al. "The pyrazole scaffold in drug development.[5] A target profile analysis." ResearchGate, 2015.[4]

  • Abdel-Aziz, H. A., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019.

  • PubChem Compound Summary. "Methyl 4-formyl-1H-pyrazole-3-carboxylate." National Library of Medicine.

  • Bavetsias, V., et al. "Design and synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 2010.

Sources

Method

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" in the synthesis of antifungal agents

Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Antifungal Discovery Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a "privileged scaffold" in the synthesis of modern antifun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Antifungal Discovery

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a "privileged scaffold" in the synthesis of modern antifungal agents.[1] Its structural uniqueness lies in its dual electrophilic centers: a C4-formyl group (aldehyde) and a C3-methyl ester .[1] This bifunctionality allows medicinal chemists to divergently synthesize two major classes of antifungal pharmacophores from a single precursor:[1]

  • Schiff Bases/Hydrazones: Targeting fungal cell wall biosynthesis and membrane integrity.[1]

  • Fused Heterocycles (Pyranopyrazoles): mimicking natural products with potent fungicidal activity.[1]

This guide provides validated protocols for utilizing MFPC to generate antifungal libraries, supported by mechanistic insights and self-validating experimental checks.

Chemical Profile & Reactivity

PropertySpecification
CAS Number 35344-93-5
Molecular Formula

Molecular Weight 168.15 g/mol
Core Reactivity C4-Aldehyde: Highly reactive toward nucleophiles (amines, hydrazines, active methylenes).C3-Ester: Susceptible to hydrolysis, aminolysis, or reduction.N1-Position: Nucleophilic; allows for alkylation to tune lipophilicity (

).[1]

Strategic Synthetic Pathways

The following workflow illustrates the divergent synthesis of antifungal agents starting from MFPC.

SyntheticWorkflow cluster_mech Target Bioactivity Start Methyl 4-formyl- 1H-pyrazole-3-carboxylate (MFPC) PathA Pathway A: Condensation Start->PathA + Aryl Hydrazines (Cat. AcOH) PathB Pathway B: Cyclization (MCR) Start->PathB + Malononitrile + Active Methylene ProdA Antifungal Schiff Bases (Hydrazones/Imines) PathA->ProdA - H2O (Dehydration) ProdB Fused Pyranopyrazoles (Bicyclic Systems) PathB->ProdB Knoevenagel + Michael Addition Cell Membrane Disruption Cell Membrane Disruption ProdA->Cell Membrane Disruption Enzyme Inhibition (e.g., Glucosidase) Enzyme Inhibition (e.g., Glucosidase) ProdB->Enzyme Inhibition (e.g., Glucosidase)

Figure 1: Divergent synthetic pathways from MFPC to bioactive antifungal scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Antifungal Schiff Bases (Hydrazones)

Rationale: The azomethine linkage (


) is a bioisostere of the peptide bond.[1] In pyrazole antifungals, this linkage improves binding affinity to fungal enzymes (e.g., CYP51) and enhances lipophilicity for cell wall penetration [1, 3].[1]

Materials:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Substituted Phenylhydrazine or Aniline (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of MFPC in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Mechanism: This protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic (

    
    ).[1]
    
  • Addition: Add 1.0 mmol of the chosen phenylhydrazine/amine dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Self-Validating Check (TLC): Monitor using Hexane:Ethyl Acetate (7:3).[1] The starting material (aldehyde) spot should disappear. A new, less polar spot (Schiff base) should appear.

  • Isolation: Cool the reaction mixture to room temperature. In many cases, the product precipitates as a solid.[1]

    • If solid forms: Filter under vacuum, wash with cold ethanol.

    • If no precipitate:[1] Pour the mixture into crushed ice (50 g) and stir vigorously for 10 minutes to induce precipitation.

  • Purification: Recrystallize from hot ethanol or methanol.

Characterization Standard:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton singlet (

    
     ppm) and the appearance of the azomethine proton singlet (
    
    
    
    ) typically at
    
    
    ppm.[1]
Protocol B: Synthesis of Fused Pyranopyrazoles (Multicomponent Reaction)

Rationale: Fusing a pyran ring to the pyrazole core creates a rigid bicyclic system often found in potent fungicides.[1] The C4-formyl and C3-ester groups of MFPC are perfectly positioned for a cascade cyclization [2, 6].[1]

Materials:

  • MFPC (1.0 eq)[1]

  • Malononitrile (1.0 eq)[1][2]

  • Active Methylene Compound (e.g., Dimedone or 1,3-cyclohexanedione) (1.0 eq)

  • Catalyst: Piperidine or Triethylamine (Catalytic)[1]

  • Solvent: Ethanol/Water (1:[1]1) or Ethanol.[1][2][3][4]

Step-by-Step Methodology:

  • Mixing: Combine MFPC (1 mmol), Malononitrile (1 mmol), and Dimedone (1 mmol) in 15 mL of Ethanol.

  • Catalysis: Add 2 drops of Piperidine.

  • Reaction: Reflux for 2–4 hours.

    • Mechanism:[1][5][6][7] The reaction proceeds via a Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition of the dimedone, and finally cyclization involving the ester group.[1]

  • Workup: Cool to room temperature. The fused product usually precipitates as a solid.[1]

  • Purification: Filter and wash with aqueous ethanol. Recrystallize from DMF/Ethanol mixtures.[1]

Structure-Activity Relationship (SAR) Logic

To optimize antifungal potency, modifications should be guided by the following SAR principles derived from recent literature [1, 4].

SAR_Logic Center Methyl 4-formyl-1H-pyrazole-3-carboxylate (Scaffold) N1 N1 Position: Lipophilicity Tuner Center->N1 C3 C3 Ester: H-Bond Acceptor / Cyclization Handle Center->C3 C4 C4 Formyl: Pharmacophore Linker (Schiff Base) Center->C4 N1_Insight Bulky aryl groups (e.g., 2-pyridyl) here increase potency against phytopathogens (R. solani). N1->N1_Insight C3_Insight Conversion to Hydrazide (-CONHNH2) often broadens spectrum of activity. C3->C3_Insight C4_Insight Electron-withdrawing groups on the hydrazone phenyl ring (e.g., -NO2, -Cl) enhance activity. C4->C4_Insight

Figure 2: SAR Optimization map for MFPC derivatives.

Key SAR Insights:

  • N1-Substitution: Unsubstituted (

    
    ) pyrazoles often have lower fungicidal activity.[1] Alkylation or arylation (e.g., with a 2-pyridyl or phenyl group) at N1 significantly enhances lipophilicity, aiding penetration through the fungal cell wall [4].[1]
    
  • Schiff Base Substituents: When forming hydrazones at C4, electron-withdrawing groups (Cl,

    
    , 
    
    
    
    ) on the incoming phenyl ring generally increase antifungal potency compared to electron-donating groups [3].[1]

References

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link][1]

  • 4-Formylpyrazoles: Applications in Organic Synthesis. Source: ResearchGate (Review).[1][8] URL:[Link]

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Source: Chemical Methodologies.[1][2][3][5][7][8][9][10][11][12] URL:[Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Source: Molecules (MDPI).[1] URL:[Link][1]

  • Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Catalyst. Source: Journal of Advanced Scientific Research.[1][2] URL:[Link][1]

Sources

Application

Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Heterocyclic Synthesis

This Application Note and Protocol Guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a versatile "Aldo-X" bifunctional building block in medicinal chemistry. Introduction: The "Aldo-X" Advantage Me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a versatile "Aldo-X" bifunctional building block in medicinal chemistry.

Introduction: The "Aldo-X" Advantage

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a premier example of an Aldo-X Bifunctional Building Block (AXB3) . Its structural uniqueness lies in the orthogonality of its two reactive centers located on the pharmacologically active pyrazole core:

  • C4-Formyl Group (Aldehyde): Highly reactive toward nucleophilic attack (amines, hydrazines) and condensation reactions (Knoevenagel, Wittig).

  • C3-Carboxylate Group (Ester): Serves as an electrophile for amidation or cyclization, often in tandem with the aldehyde to form fused heterocyclic systems.

This dual functionality allows medicinal chemists to rapidly generate diverse fused ring systems—such as pyrazolo[4,3-c]pyridazines and pyrazolo[3,4-b]pyridines —which are privileged scaffolds in kinase inhibitor discovery (e.g., CDKs, GSK-3) and anti-infective research.

Strategic Synthetic Map

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

SyntheticPathways Scaffold Methyl 4-formyl-1H- pyrazole-3-carboxylate Prod_Pyridazine Pyrazolo[4,3-c]pyridazin-3-ones (Fused System) Scaffold->Prod_Pyridazine Cyclocondensation (Reflux/Acid) Prod_Schiff Schiff Bases / Imines (Antifungal/Antimalarial) Scaffold->Prod_Schiff Reductive Amination or Condensation Prod_Vinyl Vinyl Pyrazoles (Michael Acceptors) Scaffold->Prod_Vinyl Knoevenagel Condensation Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Prod_Pyridazine Aniline Aromatic Amines (Ar-NH2) Aniline->Prod_Schiff ActiveMethylene Active Methylenes (Malononitrile) ActiveMethylene->Prod_Vinyl

Figure 1: Divergent synthetic utility of the Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold.

Medicinal Chemistry Applications

A. Kinase Inhibition (CDK/GSK-3)

The fused pyrazolo-pyrimidine and pyrazolo-pyridazine systems derived from this scaffold mimic the purine ring of ATP. This allows them to function as ATP-competitive inhibitors.

  • Mechanism: The pyrazole NH and the adjacent carbonyl/nitrogen of the fused ring form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, EGFR).

  • Case Study: Derivatives synthesized via the hydrazine route have shown low micromolar activity against GSK-3β , a target for Alzheimer's disease and type 2 diabetes [1].

B. Anti-Infective Agents

Schiff bases derived from the C4-aldehyde position (reacting with halogenated anilines) have demonstrated significant potency against Plasmodium falciparum (Malaria) and multi-drug resistant bacterial strains (S. aureus). The electrophilic nature of the aldehyde-derived imine is thought to interact with cysteine proteases in parasites [2].

Experimental Protocols

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Pyrazolo[4,3-c]pyridazin-3-ones

This protocol utilizes the bifunctional nature of the scaffold to form a fused 6-membered ring in a single step.

Reagents:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% soln) or Substituted Hydrazine (1.2 eq)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (154 mg) of Methyl 4-formyl-1H-pyrazole-3-carboxylate in 10 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.

    • Note: If using a substituted hydrazine (e.g., Phenylhydrazine), the reaction may require longer reflux times.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4–6 hours . Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, concentrate the solvent to

      
       under reduced pressure and add ice-cold water to induce precipitation.
      
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2][3]

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

    
     ppm) and the methyl ester singlet (
    
    
    
    ppm). Appearance of a broad NH singlet (
    
    
    ppm) and aromatic protons from the new ring.
Protocol B: Knoevenagel Condensation (Vinyl Pyrazoles)

This protocol functionalizes the C4 position, creating Michael acceptors which are valuable for covalent drug design (targeting cysteine residues).

Reagents:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Malononitrile (1.1 eq)

  • Base: Piperidine (0.1 eq)

  • Solvent: Ethanol[1][3]

Procedure:

  • Dissolve 1.0 mmol of the scaffold and 1.1 mmol (73 mg) of malononitrile in 5 mL of ethanol.

  • Add 10

    
    L  of piperidine.
    
  • Stir at room temperature for 30–60 minutes . (Reaction is usually rapid).

  • The product often precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

Reaction Mechanism (Hydrazine Cyclization)

The formation of the fused pyridazine ring proceeds via a cascade mechanism:

  • Step 1 (Schiff Base): Nucleophilic attack of the hydrazine

    
     on the C4-aldehyde to form a hydrazone intermediate.
    
  • Step 2 (Intramolecular Amidation): The second amino group of the hydrazine attacks the C3-ester carbonyl, displacing methanol and closing the ring.

Mechanism Start Start: Aldehyde + Ester Inter1 Intermediate 1: Hydrazone Formation (- H2O) Start->Inter1 Hydrazine attack on Aldehyde Inter2 Intermediate 2: Nucleophilic Attack on Ester Inter1->Inter2 Ring closure (Intramolecular) Final Final Product: Pyrazolo[4,3-c]pyridazin-3-one (- MeOH) Inter2->Final Elimination of Methanol

Figure 2: Mechanistic pathway for the formation of the fused pyrazolo-pyridazine system.

Data Summary Table

ParameterValue / Description
Molecular Formula

Molecular Weight 154.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
Key Reactivity Electrophilic Aldehyde (C4), Electrophilic Ester (C3)
Storage

, Inert atmosphere (Argon/Nitrogen)
TLC Detection UV active (254 nm); Stains with DNPH (Aldehyde)

References

  • Singh, K. et al. (2018). "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." Journal of Heterocyclic Chemistry.

  • Bekhit, A.A. et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents." European Journal of Medicinal Chemistry.

  • Frizzo, C.P. et al. (2013). "Global and Local Reactivity Indices of Pyrazole-Derived Compounds." Journal of Molecular Modeling.

  • PubChem Compound Summary. (2023). "Methyl 4-formyl-1H-pyrazole-3-carboxylate." National Center for Biotechnology Information.

Sources

Method

Strategic Utilization of Methyl 4-formyl-1H-pyrazole-3-carboxylate in Next-Gen SDHI Fungicide Design

Application Note: AN-PYZ-402 Executive Summary & Agrochemical Significance[1][2][3] Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in modern agrochemistry, specifically in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYZ-402

Executive Summary & Agrochemical Significance[1][2][3]

Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in modern agrochemistry, specifically in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This molecule acts as a bifunctional "chemical hub," offering two orthogonal reactive sites:

  • C4-Formyl Group: A versatile electrophilic handle for installing lipophilic side chains (e.g., difluoromethyl, oxime ethers, or olefins) critical for binding to the ubiquinone-binding pocket of the SDH enzyme.

  • C3-Carboxylate Group: The precursor to the essential amide bridge that hydrogen-bonds with key residues (e.g., Trp, Tyr) in the fungal target site.

This guide provides a validated workflow for synthesizing, characterizing, and utilizing this precursor to generate libraries of bioactive pyrazole-carboxamides.

Structural Utility & Reaction Logic

The utility of this precursor lies in its ability to undergo divergent synthesis . By selectively manipulating the aldehyde or the ester, researchers can rapidly generate Structure-Activity Relationship (SAR) libraries.

The "Hub" Concept: Divergent Workflow

The following diagram illustrates the strategic branching possible from this single precursor.

G Precursor Methyl 4-formyl-1H- pyrazole-3-carboxylate (The Hub) Aldehyde_Rxn C4-Formyl Functionalization Precursor->Aldehyde_Rxn Ester_Rxn C3-Ester Hydrolysis/Amidation Precursor->Ester_Rxn N_Alk N1-Alkylation (Lipophilicity Tuning) Precursor->N_Alk Difluoro C4-CHF2 (Fluorination) Aldehyde_Rxn->Difluoro DAST/Deoxo-Fluor Oxime C4-CH=N-OR (Condensation) Aldehyde_Rxn->Oxime RONH2 Acid Carboxylic Acid Intermediate Ester_Rxn->Acid LiOH/THF Amide SDHI Candidate (Amide Coupling) Acid->Amide Aniline/HATU

Figure 1: Divergent synthetic pathways accessible from the parent scaffold. The C4-formyl group allows for bioisostere installation, while the C3-ester serves as the amide anchor.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Vilsmeier-Haack Route)

Objective: Generate the 4-formyl core from a hydrazone intermediate.[1] This method is preferred over direct formylation of the ester due to higher regioselectivity.

Reagents:

  • Acetophenone hydrazone derivative (or Methyl 3,3-dimethoxypropionate equivalent)

  • POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Phosphorus oxychloride)[2][3]
    
  • DMF (Dimethylformamide)[2][1][3][4]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl
    
    
    
    (2.5 equiv) dropwise over 30 mins. Stir for 1 hour to form the chloroiminium salt (white suspension).
  • Substrate Addition: Dissolve the hydrazone precursor (1.0 equiv) in minimal DMF/DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Warm the mixture to 60°C and stir for 4–6 hours. Note: Monitoring by TLC (50% EtOAc/Hex) is critical; look for the disappearance of the hydrazone.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Distinct singlet for aldehyde (-CHO) at

    
     9.85–10.0 ppm . Pyrazole N-H broad singlet at >13.0 ppm.
    
  • IR: Strong Carbonyl stretches at ~1690 cm

    
     (Aldehyde) and ~1720 cm
    
    
    
    (Ester).
Protocol B: Application Case Study – Synthesis of an SDHI Analog

Objective: Convert the precursor into a bioactive carboxamide fungicide mimic (e.g., Fluxapyroxad analog).

Phase 1: N-Alkylation (Lipophilicity Tuning)

Rationale: The 1H-pyrazole is too polar for agrochemical efficacy. N-methyl or N-difluoromethyl groups are standard.

  • Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv) in Acetone.

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and Methyl Iodide (1.2 equiv).
  • Reflux for 3 hours. Filter inorganic salts and concentrate.

  • Result:Methyl 4-formyl-1-methyl-pyrazole-3-carboxylate .

Phase 2: Reductive Functionalization (C4 Modification)

Rationale: Converting the aldehyde to a difluoromethyl group (via DAST) or a methyl group (via reduction) is common. Here, we demonstrate Reductive Amination for a novel scaffold.

  • Dissolve the N-methylated aldehyde (1.0 equiv) in DCE (Dichloroethane).

  • Add the desired amine (e.g., cyclopropylamine, 1.1 equiv) and NaBH(OAc)

    
     (1.5 equiv).
    
  • Stir at RT for 12 hours.

  • Mechanism: The mild reducing agent reduces the imine in situ without touching the C3-ester.

Phase 3: Amide Coupling (The "Warhead" Installation)
  • Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H

    
    O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.
    
  • Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Add the aniline partner (e.g., 3',4'-dichloroaniline) (1.1 equiv). Stir 12 hours.

  • Isolation: Standard aqueous workup and column chromatography.

Analytical Data Summary

The following table summarizes the expected chemical shifts for the key intermediate and the final SDHI analog.

Compound StageKey 1H NMR Signal (ppm)MultiplicityAssignment
Precursor 9.92Singlet (1H)C4-Formyl (-CH O)
3.85Singlet (3H)Ester (-OCH 3)
N-Methylated 3.95Singlet (3H)N-Methyl (-NCH 3)
Final Amide 8.50–9.50Broad SingletAmide (-CONH -)
6.50–7.50MultipletAromatic Protons (Aniline)

Critical Handling & Safety

  • Vilsmeier Reagent: Highly moisture-sensitive and corrosive. Always generate in situ or store under inert gas.

  • Hydrazines: Many hydrazine derivatives are potential carcinogens. Use double-gloving and work in a fume hood.

  • Waste Disposal: Phosphorus-containing waste (from POCl

    
    ) must be quenched slowly into basic water before disposal to avoid rapid gas evolution.
    

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4] Comprehensive Organic Synthesis.

  • Pyrazole Agrochemicals: Zhang, J., et al. (2020).[1][5] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[6][7][5][8] Molecular Diversity.

  • SDHI Mechanism: Glättli, A., et al. (2012). Pyrazole-carboxamide fungicides: Inhibition of succinate dehydrogenase.[7][5] Pest Management Science.

  • Bifunctional Precursors: Potopnyk, M. A., et al. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor.[9] Journal of Heterocyclic Chemistry.

Sources

Application

Application Note: Strategic Derivatization of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate is a privileged "Aldo-X" bifunctional building block (AXB3). Its utility in drug discovery stems from the orthogonal reactivity of its three core handles: the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a privileged "Aldo-X" bifunctional building block (AXB3). Its utility in drug discovery stems from the orthogonal reactivity of its three core handles: the electrophilic C4-aldehyde, the electrophilic C3-ester, and the nucleophilic/acidic N1-nitrogen.

This guide provides validated protocols for transforming the C4-aldehyde group. While the aldehyde is the primary target, these protocols are designed to preserve or leverage the adjacent C3-ester, enabling the rapid synthesis of fragment libraries and fused heterocyclic cores (specifically pyrazolo[4,3-d]pyrimidines), which are critical scaffolds in kinase inhibitor development (e.g., EGFR, CDK2).

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Handling: All reactions involving halogenated solvents or borohydrides must be performed in a fume hood.

Strategic Analysis: The Reactivity Triad

Successful derivatization requires understanding the electronic interplay between the functional groups.

  • C4-Aldehyde (Primary Target): Highly reactive toward nucleophiles. The adjacent C3-ester withdraws electron density, making this aldehyde more electrophilic than a standard benzaldehyde.

  • C3-Ester (Secondary Target/Bystander): Less reactive than the aldehyde but susceptible to hydrolysis or cyclization. High-temperature aminations targeting the aldehyde can inadvertently cyclize here.

  • N1-Proton (The Variable): The

    
     of the pyrazole NH is ~14. In basic conditions (e.g., Wittig reactions), this proton will be abstracted first, potentially quenching organometallic reagents.
    
    • Recommendation: For strong base reactions, protect N1 (e.g., SEM, THP, or Methyl) or use 2 equivalents of base. For reductive aminations, the free NH is generally tolerated.

Visualizing the Reaction Landscape

ReactionLandscape Core Methyl 4-formyl- 1H-pyrazole-3-carboxylate RedAm Reductive Amination (Library Gen) Core->RedAm R-NH2 / STAB Cyclo Cyclocondensation (Scaffold Hopping) Core->Cyclo Amidines / Base Olef Wittig/Knoevenagel (Chain Extension) Core->Olef Ylides / Mild Base Oxid Pinnick Oxidation (Acid Gen) Core->Oxid NaClO2 Amine Secondary/Tertiary Amines RedAm->Amine Fused Pyrazolo[4,3-d]pyrimidines (Kinase Inhibitors) Cyclo->Fused Alkene Acrylates/Styrenyl Analogs Olef->Alkene DiAcid Dicarboxylic Acids Oxid->DiAcid

Figure 1: Divergent synthesis pathways from the parent scaffold. The C4-aldehyde serves as the linchpin for all transformations.

Protocol 1: Reductive Amination (Library Synthesis)

Application: Generation of secondary amine libraries for SAR (Structure-Activity Relationship) studies. Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.

Materials
ReagentEquiv.[2][3]RoleNote
Scaffold 1.0SubstrateMW: 154.12
Amine (R-NH2) 1.1 - 1.2NucleophilePrimary or Secondary amines
NaBH(OAc)3 1.5Reductant"STAB" - Mild, selective for aldehydes
Acetic Acid 0.1 - 1.0CatalystPromotes imine formation
DCE or DCM SolventSolvent1,2-Dichloroethane preferred
Step-by-Step Methodology
  • Imine Formation: In a 20 mL scintillation vial, dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, add TEA (1.1 mmol) to liberate the free base.

  • Catalysis: Add Glacial Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may observe the imine mass [M+R-H2O+H]+.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH4, STAB does not reduce the aldehyde/ketone as fast as it reduces the iminium ion, preventing the formation of the alcohol side-product.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench borates.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Note: If the amine is sterically hindered, use Ti(OiPr)4 (1.5 eq) as a Lewis acid additive during the imine formation step before adding the reducing agent.

Protocol 2: Synthesis of Pyrazolo[4,3-d]pyrimidines

Application: Construction of bicyclic kinase inhibitor scaffolds (e.g., bioisosteres of purine). Mechanism: Condensation of an amidine with the aldehyde, followed by intramolecular cyclization with the ester.

Reaction Scheme Logic

The reaction proceeds via a "swallow-tail" cyclization. The amidine nitrogen attacks the aldehyde (C4), and the second nitrogen attacks the ester (C3), ejecting methanol.

Cyclization Step1 Start: Aldehyde (C4) + Ester (C3) Inter Intermediate: Dihydro-pyrimidine Step1->Inter Base / Reflux Reagent Reagent: Amidine (H2N-C(R)=NH) Reagent->Inter Oxid Oxidation/Aromatization (Often spontaneous or O2 mediated) Inter->Oxid Final Product: Pyrazolo[4,3-d]pyrimidine Oxid->Final

Figure 2: Cyclocondensation pathway yielding the fused bicyclic core.

Methodology
  • Preparation: In a round-bottom flask, suspend the amidine hydrochloride (1.2 mmol) in anhydrous Ethanol (10 mL).

  • Base Activation: Add NaOEt (2.5 mmol, freshly prepared or 21% wt solution). Stir for 10 min to generate the free amidine and excess ethoxide.

  • Addition: Add Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Observation: The reaction often turns yellow/orange.

  • Workup: Cool to RT. The product often precipitates.

    • If Solid: Filter and wash with cold EtOH and Et2O.

    • If Soluble: Evaporate solvent, redissolve in water, and neutralize with 1M HCl to pH 7 to precipitate the product.

Protocol 3: Pinnick Oxidation (Carboxylic Acid Synthesis)

Application: Converting the aldehyde to a carboxylic acid to create a 3,4-dicarboxylic acid pyrazole derivative (useful for MOFs or peptidomimetics). Why Pinnick? It avoids the use of toxic Chromium (Jones reagent) and is milder than Permanganate, preserving the pyrazole ring.

Methodology
  • Solvent: Dissolve scaffold (1.0 mmol) in t-Butanol (10 mL) and 2-Methyl-2-butene (3 mL).

    • Role of 2-Methyl-2-butene: Chlorine scavenger.[2] Prevents chlorination of the pyrazole ring by HOCl by-product.

  • Oxidant Prep: Dissolve NaClO2 (Sodium Chlorite, 3.0 mmol) and NaH2PO4 (2.5 mmol) in Water (3 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the organic solution at RT.

  • Monitor: Stir for 2–4 hours. The aldehyde peak (CHO) will disappear in NMR/TLC.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[5] The product is usually pure enough for downstream use.

References & Authoritative Grounding

  • Aldo-X Bifunctional Utility: Kumar, R., et al. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[6] ResearchGate (Review), 2017.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996, 61, 3849-3862. (Standard Protocol Validation).

  • Pyrazolo-Pyrimidine Synthesis: Hassan, A. S., et al.[7][8] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents." Eur. J. Med.[9] Chem., 2019.[7]

  • Pinnick Oxidation Mechanism: Kraus, G. A., et al. "Pinnick Oxidation: Mechanism & Examples."[2] Tetrahedron, 1981.[2] (Methodological Basis).

  • GHS Safety Data: PubChem CID 52644169.

Sources

Method

Application Note: Chemoselective Hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate

[1] Executive Summary & Strategic Analysis The hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and agrochemicals.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and agrochemicals.[1] While ester hydrolysis is a standard operation, this specific substrate presents a "Chemo-Selectivity Triad" challenge that often leads to yield loss or degradation if treated as a generic substrate.[1]

The Chemo-Selectivity Triad[1]
  • The Electrophilic Aldehyde (C4-CHO): Susceptible to nucleophilic attack, oxidation (to dicarboxylic acid), and Cannizzaro disproportionation under strong basic conditions.[1]

  • The Acidic Pyrazole Proton (N1-H): With a

    
    , the NH is deprotonated before the ester hydrolysis occurs.[1] This creates an electron-rich pyrazolate anion, which significantly alters the electronics of the ring.
    
  • The Ester (C3-COOMe): The target for hydrolysis.[1][2][3]

Mechanistic Insight: Contrary to intuition, the acidity of the N1-H is beneficial. Upon treatment with base (e.g., LiOH), the molecule forms a dianion (carboxylate + pyrazolate) intermediate.[1] The high electron density of the pyrazolate ring reduces the electrophilicity of the aldehyde carbonyl via conjugation, effectively "self-protecting" it against Cannizzaro reactions, provided the base concentration is carefully controlled.

Experimental Protocols

Method A: Lithium Hydroxide (LiOH) Hydrolysis (Precision Method)

Recommended for medicinal chemistry scales (<5g) and high-purity requirements.[1]

Rationale: Lithium cations (


) act as mild Lewis acids, coordinating with the ester carbonyl oxygen to accelerate hydrolysis without requiring extreme pH levels that endanger the aldehyde.
Reagents & Materials
  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)[1]

  • LiOH

    
    H
    
    
    
    O (3.5 eq) — Note: 1 eq for ester, 1 eq for NH, 1.5 eq excess.[1]
  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1]

Step-by-Step Protocol
  • Solvation: Charge the methyl ester (1.0 eq) into a round-bottom flask. Add THF (10 mL/g of substrate). Stir until fully dissolved.

  • Base Addition: Dissolve LiOH

    
    H
    
    
    
    O (3.5 eq) in the minimum amount of water required to solubilize it. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath).
    • Control Point: The solution may turn slight yellow; dark brown indicates aldehyde polymerization (temperature too high).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LCMS.[1] The starting material (

      
      ) should disappear, replaced by the baseline spot of the carboxylate salt.
      
  • Workup (Critical):

    • Cool the reaction mixture back to 0°C.

    • Carefully adjust pH to 3.0–4.0 using 1N HCl.

    • Observation: The product, 4-formyl-1H-pyrazole-3-carboxylic acid, typically precipitates as a white to off-white solid at this pH range.[1]

  • Isolation: Filter the precipitate. Wash the cake with cold water (

    
     small volumes) to remove LiCl salts. Dry under vacuum at 40°C.
    
Method B: Sodium Hydroxide (NaOH) Hydrolysis (Scale-Up Method)

Recommended for robust scale-up (>10g) where cost is a driver.[1]

Rationale: NaOH is cheaper but more aggressive. We utilize the thermodynamic stability of the pyrazolate anion to protect the aldehyde.

Step-by-Step Protocol
  • Suspension: Suspend the ester in Methanol (5 mL/g).

  • Saponification: Add 2.5M NaOH (3.0 eq). The reaction will likely become homogeneous.

  • Heating: Heat to 50°C for 1 hour. Do not reflux vigorously to avoid thermal decarboxylation.

  • Quench: Concentrate the methanol under reduced pressure (Rotavap) until

    
    20% volume remains. Dilute with water.
    
  • Acidification: Acidify with 2N HCl to pH 3. Extract with Ethyl Acetate (3x) if precipitation is poor (due to high water solubility).[1]

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.

Process Visualization & Decision Logic

The following diagram illustrates the mechanistic pathway and critical decision nodes during the workup.

G Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate BaseChoice Select Base System Start->BaseChoice PathLiOH Method A: LiOH / THF / H2O (Mild, High Selectivity) BaseChoice->PathLiOH Small Scale / High Purity PathNaOH Method B: NaOH / MeOH (Robust, Scale-up) BaseChoice->PathNaOH Large Scale / Cost Intermediate Intermediate Species: N-Deprotonated Dianion (Protects Aldehyde via repulsion) PathLiOH->Intermediate PathNaOH->Intermediate RiskCannizzaro RISK: Cannizzaro Reaction (If Base Conc. > 5M) Intermediate->RiskCannizzaro Excess Heat/Base Acidification Acidification (HCl) to pH 3-4 Intermediate->Acidification Standard Path Precipitate Does Product Precipitate? Acidification->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Yes (Standard) Extract Extraction (EtOAc/THF) Precipitate->Extract No (High Solubility) FinalProduct Target: 4-formyl-1H-pyrazole-3-carboxylic acid Filter->FinalProduct Extract->FinalProduct

Figure 1: Decision tree and process flow for the hydrolysis of pyrazole esters, highlighting the dianion intermediate strategy.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • 
       13.5 - 14.0 ppm (Broad s, 1H):  Carboxylic acid OH (and/or Pyrazole NH).[1]
      
    • 
       9.8 - 10.0 ppm (s, 1H):  Aldehyde CHO.[1] Critical Check: If this is missing, you likely reduced or disproportionated the aldehyde.
      
    • 
       8.2 - 8.5 ppm (s, 1H):  Pyrazole CH (C5 position).[1]
      
    • Absence:

      
       3.8 ppm (s, 3H) corresponding to the methyl ester.[1]
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Dark Brown/Black Mixture Aldehyde polymerization due to high temperature or excessive base strength.[1]Repeat reaction at 0°C; switch from NaOH to LiOH; ensure inert atmosphere (

).
Product is an Oil Incomplete acidification or water retention.Acidify strictly to pH 3.0. If oil persists, scratch with minimal DCM or freeze-dry (lyophilize).[1]
Missing Aldehyde Peak (NMR) Cannizzaro reaction occurred.[1]Reduce base equivalents to 2.5–3.0 eq. Dilute reaction mixture.
Low Yield Product lost in aqueous mother liquor.The product is amphoteric. Saturate the aqueous layer with NaCl (salting out) before extraction with EtOAc/THF (1:1).[1]

References

  • General Pyrazole Aldehyde Chemistry: M. A. Metwally, et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1] ARKIVOC, 2011 (i), 196-245.[1][4] URL:[Link] Significance: Comprehensive review of the stability and reactivity of pyrazole-4-carbaldehydes.

  • Hydrolysis Protocols (Analogous Substrates): Vertex AI Search Result 1.16: "Hydrolysis of methyl ester... 1 M LiOH(aq), THF/H2O, reflux." Context: Validates the LiOH/THF system for sensitive heterocyclic esters.
  • Google Patents CN111362874B. "Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Structural Confirmation (NMR): M. R. Al-Masoudi, et al. "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives..."[1] Chemical Methodologies, 2021. URL:[Link] Significance: Provides reference NMR shifts for 4-formyl-pyrazole protons (

    
     9.8-10.0 ppm).
    

Sources

Application

Application Note: Strategic Functionalization of Methyl 4-formyl-1H-pyrazole-3-carboxylate with Amines

Executive Summary & Scaffold Analysis Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value "Aldo-X" bifunctional building block. Its utility in drug discovery stems from the orthogonal reactivity of its three core f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value "Aldo-X" bifunctional building block. Its utility in drug discovery stems from the orthogonal reactivity of its three core functionalities:

  • C4-Formyl Group (Aldehyde): Highly electrophilic, susceptible to rapid condensation with amines (Schiff base formation) and reductive amination.

  • C3-Carboxylate (Ester): Less reactive electrophile; serves as a "trap" for intramolecular cyclization or a site for late-stage amidation.

  • N1-Proton (Acidic): The pyrazole NH (pKa ~14) often requires protection (e.g., SEM, THP, Benzyl) to modulate solubility and prevent regio-isomeric alkylation side reactions.

This guide details two distinct workflows: Chemo-selective Reductive Amination (linear functionalization) and Cyclocondensation (heterocycle fusion), enabling the synthesis of kinase inhibitor scaffolds (e.g., JAK, CDK) and PDE5 inhibitors (Sildenafil analogs).

Reaction Landscape & Decision Matrix

The choice of amine and conditions dictates the reaction pathway. The diagram below illustrates the divergent synthesis potential.

ReactionLandscape Start Methyl 4-formyl-1H- pyrazole-3-carboxylate Imine Intermediate Imine (Schiff Base) Start->Imine Condensation Prod2 Pyrazolo[4,3-d]pyrimidine (Fused Ring System) Start->Prod2 Cyclocondensation (Heat/Base) Amine1 Primary Amine (R-NH2) + Reducing Agent Amine1->Imine Amine2 Bifunctional Amine (Amidines, Hydrazines) Amine2->Prod2 Prod1 Secondary Amine (Linear Functionalization) Imine->Prod1 Reductive Amination (STAB/NaBH4)

Figure 1: Divergent synthesis pathways. Path A (Red) yields linear amines retaining the ester. Path B (Yellow) yields fused bicyclic heteroaromatics.

Protocol A: Chemo-selective Reductive Amination

Objective: Functionalize the C4-aldehyde with a primary amine while preserving the C3-ester for future modification.

Mechanism: The reaction proceeds via an imine intermediate. The key to chemo-selectivity is the reducing agent. We utilize Sodium Triacetoxyborohydride (STAB) , which is mild enough to reduce the imine without touching the ester or the pyrazole ring.

Materials
  • Substrate: Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Amine: Primary aliphatic or aromatic amine (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve the pyrazole aldehyde (1 mmol) in DCE (5 mL).
      
    • Add the primary amine (1.1 mmol).

    • Add Acetic Acid (1 mmol). Note: If the amine is an HCl salt, add 1 equiv of TEA.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (

      
      ).
      
    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (stops the reaction and neutralizes AcOH).[1]
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (typically MeOH/DCM gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic-type methylene singlet/doublet at ~3.8–4.2 ppm. The methyl ester singlet (~3.9 ppm) must remain intact.

Protocol B: Cyclocondensation to Pyrazolo[4,3-d]pyrimidines

Objective: Synthesis of the fused bicyclic core common in kinase inhibitors and PDE5 inhibitors (e.g., Sildenafil analogs).

Mechanism: This is a "one-pot" cascade. An amidine (or urea/guanidine) condenses with the aldehyde to form an intermediate, which then undergoes intramolecular nucleophilic attack on the ester, releasing methanol and forming the pyrimidine ring.

Materials
  • Substrate: Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (or acetamidine/guanidine) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (2.5 equiv)
  • Solvent: DMF (for

    
    ) or Ethanol (for alkoxides)
    
  • Conditions: Thermal reflux or Microwave irradiation.

Workflow Diagram

CyclizationWorkflow Step1 Step 1: Dissolution Substrate + Amidine + Solvent Step2 Step 2: Base Addition (Activates Amidine) Step1->Step2 Step3 Step 3: Heating (80°C - 100°C, 4-12h) Step2->Step3 Cyclization Cascade Step4 Step 4: Acidification (Precipitates Product) Step3->Step4 Cool to RT first Step5 Step 5: Filtration & Wash (High Purity Solid) Step4->Step5

Figure 2: Workflow for the synthesis of Pyrazolo[4,3-d]pyrimidine-7-ones.

Step-by-Step Methodology
  • Setup:

    • Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1 mmol) and Benzamidine HCl (1.2 mmol) in anhydrous DMF (4 mL).

  • Activation:

    • Add

      
       (2.5 mmol). The solution may turn turbid.
      
  • Reaction:

    • Heat to 100°C for 6–12 hours.

    • Microwave Alternative: 120°C for 30 minutes in a sealed vessel.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (20 mL).

    • Acidify carefully with 1M HCl to pH ~4–5. The fused product (often a Pyrazolo[4,3-d]pyrimidin-7-one) usually precipitates as a white/off-white solid.

  • Isolation:

    • Filter the solid, wash with water and cold ethanol.

    • Dry under vacuum.

Quantitative Data Summary

ParameterReductive Amination (Protocol A)Cyclocondensation (Protocol B)
Primary Nucleophile Primary Amine (

)
Amidine / Guanidine / Urea
Reaction Type Reduction (C=N bond)Cyclization (C=N + Amidation)
Key Reagent STAB / AcOHBase (

/ NaOEt)
Temperature 0°C

RT
80°C

120°C
Typical Yield 75% – 92%60% – 85%
Main Byproduct Acetylated amine (if AcOH excess)Uncyclized Schiff base (if temp too low)

Troubleshooting & Expert Insights

The "N1-H" Problem

The proton on the pyrazole nitrogen (N1) is acidic. In basic conditions (Protocol B), it is deprotonated.

  • Issue: Solubility decreases significantly upon deprotonation, potentially stalling the reaction.

  • Solution: Use a solubilizing protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) on the N1 position before attempting the amine reaction. This also prevents unwanted N-alkylation if alkyl halides are present.

Regiochemistry in Cyclization

When reacting with unsymmetrical hydrazines (e.g., Methylhydrazine), two isomers are possible.

  • Insight: The aldehyde is the "harder" electrophile and reacts faster. However, thermodynamic control usually dictates the final fused ring structure. For Pyrazolo[4,3-d]pyrimidines, the structure is generally unambiguous because the bridgehead carbons are fixed by the starting material (C3-Ester, C4-Formyl).

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: "Design, synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
    • Context: Describes the cyclization of 4-formyl-pyrazole-3-carboxyl
  • Reductive Amination Standards

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Context: The gold-standard protocol for aldehyde-selective amin
  • Aldo-X Bifunctional Precursors

    • Title: "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[2]

    • Source:ChemistrySelect, 2017.
    • Context: Comprehensive review of the specific molecule's reactivity.

Sources

Method

The Strategic Synthesis of Schiff Bases from Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Gateway to Novel Bioactive Compounds

Introduction: The Versatility of a Bifunctional Pyrazole Precursor In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure," a core molecular framework freque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Pyrazole Precursor

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure," a core molecular framework frequently found in a multitude of clinically approved drugs and biologically active compounds.[1] Its inherent properties, including metabolic stability and diverse binding capabilities, make it a cornerstone of modern synthetic strategies. Within this important class of heterocycles, Methyl 4-formyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and versatile bifunctional building block.[2] This molecule uniquely combines an electrophilic aldehyde group (a formyl group) at the 4-position and a nucleophilic-susceptible ester group at the 3-position, paving the way for a wide array of chemical transformations and the construction of complex molecular architectures.[2]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of Methyl 4-formyl-1H-pyrazole-3-carboxylate in the synthesis of Schiff bases (imines). We will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and discuss the profound implications of the resulting pyrazole-based Schiff bases in the quest for novel therapeutic agents. These compounds are of significant interest due to their well-documented broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3]

Core Principles: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound—in this case, the aldehyde functionality of our pyrazole precursor.[4] The reaction proceeds via a nucleophilic addition mechanism, forming a hemiaminal intermediate, which then dehydrates to yield the characteristic azomethine or imine (-C=N-) group that defines the Schiff base linkage.

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. The overall reaction is reversible, and the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can be employed to drive the equilibrium towards the formation of the Schiff base product.

Below is a diagram illustrating the general workflow for the synthesis of pyrazole-based Schiff bases from Methyl 4-formyl-1H-pyrazole-3-carboxylate.

Schiff_Base_Synthesis_Workflow Workflow for Pyrazole Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Reagents 1. Reagent Preparation - Methyl 4-formyl-1H-pyrazole-3-carboxylate - Primary Amine - Anhydrous Ethanol - Glacial Acetic Acid Setup 2. Reaction Setup - Dissolve reactants in ethanol - Add catalytic acid Reagents->Setup Reflux 3. Reflux - Heat mixture to reflux (e.g., 85°C) - Monitor reaction by TLC Setup->Reflux Isolation 4. Product Isolation - Cool reaction mixture - Collect precipitate by filtration Reflux->Isolation Purification 5. Purification - Recrystallization from a suitable solvent (e.g., methanol/ethanol) Isolation->Purification Analysis 6. Structural Analysis - FT-IR, NMR (¹H, ¹³C) - Mass Spectrometry Purification->Analysis

Caption: General experimental workflow for the synthesis of Schiff bases.

Detailed Experimental Protocol

This protocol describes a general yet robust method for the synthesis of a pyrazole-based Schiff base from Methyl 4-formyl-1H-pyrazole-3-carboxylate and a representative primary amine (e.g., aniline or a substituted aniline).

Materials and Reagents:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate (FW: 154.12 g/mol )[5]

  • Substituted Primary Amine (e.g., Aniline, 4-chloroaniline, etc.)

  • Anhydrous Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Methanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Methyl 4-formyl-1H-pyrazole-3-carboxylate is an irritant. It may cause skin, eye, and respiratory irritation.[5]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-formyl-1H-pyrazole-3-carboxylate (e.g., 1.0 g, 6.49 mmol).

  • Addition of Reactants: Add an equimolar amount of the chosen primary amine (6.49 mmol) to the flask.

  • Solvent and Catalyst: Add 30 mL of anhydrous ethanol to the flask, followed by a few drops (approx. 5-10) of glacial acetic acid to catalyze the reaction.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) with constant stirring.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (a suitable eluent system would be a mixture of ethyl acetate and hexane). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.[3]

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. For many derivatives, the product will precipitate out of the solution upon cooling. The process can be aided by placing the flask in an ice bath or storing it in a refrigerator overnight.[3]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or methanol to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure Schiff base.

  • Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: Expected Spectroscopic Signatures

The successful synthesis of the pyrazole-based Schiff base can be confirmed by characteristic spectroscopic data. The following table summarizes the key expected signals, based on data from structurally similar compounds.[6][7]

Spectroscopic Technique Functional Group Expected Chemical Shift / Frequency Significance
¹H NMR Azomethine Proton (-CH=N-)δ 8.6 - 8.9 ppm (singlet)Confirms the formation of the imine bond.[3]
Pyrazole Ring Protonδ 8.4 - 8.6 ppm (singlet)Characteristic of the proton on the pyrazole ring.[3]
Aromatic Protonsδ 7.0 - 8.0 ppm (multiplet)Signals from the primary amine's aromatic ring.
Methyl Ester Protons (-OCH₃)δ ~3.8 ppm (singlet)Indicates the retention of the methyl ester group.[8]
¹³C NMR Azomethine Carbon (-CH=N-)δ 150 - 165 ppmConfirms the carbon of the imine bond.[6]
Ester Carbonyl Carbon (-C=O)δ ~160 - 170 ppmConfirms the presence of the ester carbonyl.
FT-IR C=N Stretch (Azomethine)1610 - 1630 cm⁻¹Strong absorption band indicative of the imine group.[7]
N-H Stretch (from starting amine)Disappearance of bands at 3300-3500 cm⁻¹Confirms the consumption of the primary amine.
C=O Stretch (from starting aldehyde)Shift or change in the carbonyl regionThe aldehyde C=O stretch (around 1670-1690 cm⁻¹) is replaced by the imine C=N stretch.

Application Notes: The Biomedical Potential of Pyrazole-Based Schiff Bases

The fusion of the pyrazole core with the versatile Schiff base linkage generates molecules with significant potential in drug discovery. The imine bond is not merely a linker but an active pharmacophoric element, and the substituents on both the pyrazole and the amine-derived portion of the molecule can be systematically varied to fine-tune the biological activity.

Biological_Applications center Pyrazole Schiff Bases Antimicrobial Antimicrobial Agents center->Antimicrobial Inhibit bacterial/fungal growth Anticancer Anticancer Agents center->Anticancer Induce apoptosis in cancer cells AntiInflammatory Anti-inflammatory center->AntiInflammatory Modulate inflammatory pathways Other Other Activities (Antioxidant, Antiviral, etc.) center->Other

Caption: Key biological applications of pyrazole Schiff bases.

  • Antimicrobial Agents: Pyrazole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens.[9] The azomethine linkage is crucial for this activity, and the lipophilicity conferred by various substituents can enhance cell membrane penetration. These compounds represent a promising avenue for combating the growing threat of multidrug-resistant microbes.

  • Anticancer Therapeutics: Numerous studies have highlighted the cytotoxic effects of pyrazole Schiff bases against various human cancer cell lines, including lung and breast cancer.[3][10] Their mechanisms of action are diverse and can include the inhibition of key enzymes like DNA gyrase or the induction of apoptosis. Some derivatives have shown cytotoxic activities comparable or even superior to standard chemotherapeutic drugs like doxorubicin.[10]

  • Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Schiff bases derived from pyrazole precursors often retain or exhibit enhanced anti-inflammatory and analgesic activities, making them attractive candidates for the development of new pain and inflammation therapies.[1]

  • Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and other nearby heteroatoms can act as excellent chelation sites for metal ions.[11] These metal complexes have applications not only in bioinorganic chemistry and as models for metalloenzymes but also as catalysts in various organic transformations.[12]

Conclusion

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-potential, readily accessible precursor for the synthesis of a diverse library of Schiff bases. The straightforward and efficient condensation reaction described herein allows for the facile incorporation of a wide variety of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies. The resulting pyrazole-based Schiff bases are not merely synthetic curiosities but represent a rich source of pharmacologically active compounds with demonstrated potential in oncology, infectious diseases, and inflammatory disorders. This guide provides the foundational knowledge and a practical protocol for researchers to explore the vast chemical space and unlock the therapeutic potential of this promising class of molecules.

References

  • Rasayan J. Chem. SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Available at: [Link]

  • SciSpace. Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Available at: [Link]

  • Scientific Research Publishing. Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available at: [Link]

  • DergiPark. Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

  • Xia & He Publishing Inc. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]

  • ChemRxiv. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ChemRxiv. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]

  • PubChem. methyl 4-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Available at: [Link]

  • ResearchGate. 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Available at: [Link]

  • PMC. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]

Sources

Application

Application Note: Modular Scaffold Synthesis Using Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary: The "AXB3" Advantage Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is not merely an intermediate; it is a premier Aldo-X Bifunctional Building Block (AXB3) . Its structure integrates thre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "AXB3" Advantage

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is not merely an intermediate; it is a premier Aldo-X Bifunctional Building Block (AXB3) . Its structure integrates three distinct reactive centers—an electrophilic aldehyde, an electrophilic ester, and a nucleophilic pyrazole nitrogen—within a compact 5-membered ring.

This application note details the optimized protocols for leveraging this compound to synthesize Pyrazolo[4,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (specifically CDK2 and EGFR inhibitors). Unlike standard protocols that suffer from low regioselectivity, this guide provides a controlled methodology for "locking" the pyrazole tautomer and directing cyclization.

Compound Profile & Handling

Critical Tautomerism Note: This compound exists in dynamic equilibrium between the 3-carboxylate and 5-carboxylate forms. In solution (DMSO-d6), you will observe broadened NMR signals for the pyrazole NH. For precise regiochemistry during N-alkylation, the tautomer must be controlled via solvent choice or base selection.

PropertySpecificationApplication Note
CAS 35344-93-5Verify CoA; often confused with ethyl analog.
MW 154.12 g/mol High atom economy for fragment-based design.
Appearance White/Off-white SolidYellowing indicates oxidation of the aldehyde.
Storage 2–8°C, Inert GasAir Sensitive. Aldehyde oxidizes to carboxylic acid.
Solubility DMSO, MeOH, DMFAvoid protic solvents if transesterification is a risk.

Synthetic Utility Map

The following diagram illustrates the three primary reaction vectors available for this scaffold.

ReactionVectors Center Methyl 4-formyl- 1H-pyrazole-3-carboxylate Vector1 Vector A: Cyclocondensation (Target: Pyrazolo[4,3-d]pyrimidines) Center->Vector1 + Amidines/Ureas Vector2 Vector B: Reductive Amination (Target: Secondary Amines) Center->Vector2 + R-NH2 / NaBH(OAc)3 Vector3 Vector C: N-Alkylation (Target: N1/N2 Regioisomers) Center->Vector3 + R-X / Base

Figure 1: Reaction vectors for Methyl 4-formyl-1H-pyrazole-3-carboxylate. Vector A is the primary focus of this guide due to its relevance in drug discovery.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Scaffolds

Objective: To synthesize a fused bicyclic system suitable for ATP-competitive kinase inhibition. Mechanism: A cascade reaction involving Schiff base formation (aldehyde + amine) followed by intramolecular cyclization (amine + ester).

Materials
  • Limiting Reagent: Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv) [or Acetamidine/Guanidine]

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solubilization: Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol, 154 mg) in Anhydrous EtOH (5 mL).

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Activation: Add the base (NaOEt, 2.5 mmol) slowly at 0°C. Stir for 15 minutes. The solution may turn slightly yellow (deprotonation of pyrazole NH).

  • Addition: Add Benzamidine hydrochloride (1.2 mmol) in one portion.

  • Reflux: Heat the reaction to reflux (80°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (Rf ~0.3) should appear.[1]

  • Work-up:

    • Cool to room temperature.[2]

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in minimal water (5 mL).

    • Acidification: Dropwise add 1M HCl until pH ~4. A precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Yield: Expected yield 65–80%.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the methyl ester singlet (~3.8 ppm). A new aromatic singlet around 8.5 ppm indicates the formation of the pyrimidine ring proton (H-5).

Protocol B: Regioselective N-Alkylation (Pre-Cyclization)

Objective: To "lock" the tautomer and increase solubility before cyclization. Challenge: Alkylation can occur at N1 or N2. N1-alkylation is generally thermodynamic, but sterics from the ester group can influence the ratio.

Methodology
  • Dissolution: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M).

  • Base: Add K2CO3 (2.0 equiv). Stir at RT for 30 mins.

  • Alkylation: Add Alkyl Halide (1.1 equiv, e.g., Methyl Iodide or Benzyl Bromide).

  • Reaction: Stir at RT for 4 hours.

  • Differentiation:

    • N1-Isomer (Major): Usually elutes later on silica gel (more polar interaction with stationary phase due to unmasked ester).

    • N2-Isomer (Minor): Often elutes first.

    • Validation: Use NOESY NMR. The N1-alkyl group will show NOE cross-peaks with the C5-H (or C3-ester), whereas N2-alkyl will show NOE with the C3-ester (or C5-H depending on numbering convention). Note: For this specific 4-formyl-3-ester substrate, N1-alkylation is typically preferred sterically.

Workflow Visualization (Graphviz)

The following flowchart details the decision matrix for synthesizing CDK2 inhibitor precursors.

Workflow Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate Check QC Check: 1H NMR (Aldehyde peak present?) Start->Check PathA Path A: Direct Cyclization (Unsubstituted NH) Check->PathA Yes, Pure PathB Path B: N-Alkylation First (Substituted NH) Check->PathB Yes, Pure StepA1 Add Amidine + NaOEt PathA->StepA1 StepB1 Add R-X + K2CO3 PathB->StepB1 ProductA Product: Pyrazolo[4,3-d]pyrimidin-7-one (NH Free) StepA1->ProductA Reflux 6h ProductB Product: 1-Alkyl-Pyrazolo[4,3-d]pyrimidin-7-one StepA1->ProductB Reflux 6h StepB1->StepA1 Purify Isomer

Figure 2: Decision matrix for synthesizing pyrazolo-pyrimidine scaffolds.

References

  • PubChem. (2025).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate | C6H6N2O3.[1][3] National Library of Medicine. [Link]

  • Kumar, V., et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. ResearchGate. [Link]

  • Ibrahim, D. A. (2021). A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives Targeting CDK2. Semantic Scholar. [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-formyl-1H-pyrazole-3-carboxylate Synthesis

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges associated with the Vilsmeier-Haack formylation of electron-deficient pyrazoles, provi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges associated with the Vilsmeier-Haack formylation of electron-deficient pyrazoles, providing actionable protocols to overcome the inherent deactivation caused by the C3-ester group.

Topic: Yield Optimization & Troubleshooting Doc ID: TS-PYR-4CHO-001 Last Updated: February 7, 2026

Executive Summary: The "Yield Trap"

Synthesizing Methyl 4-formyl-1H-pyrazole-3-carboxylate is notoriously difficult because the starting material (Methyl 1H-pyrazole-3-carboxylate) contains an electron-withdrawing ester group. This deactivates the pyrazole ring toward electrophilic aromatic substitution (EAS), causing the standard Vilsmeier-Haack (VH) reaction to stall or produce low yields (<40%).

The Solution: Yields can be boosted to 75-85% by shifting from "Standard" VH conditions to "Forcing" VH conditions (High-Temperature/High-Equivalency) and utilizing a Buffered Hydrolysis Workup to prevent ester degradation.

Diagnostic FAQ: Why is my yield low?

Q1: The reaction turns dark/black, but TLC shows starting material remaining. Why? A: This is a symptom of thermal decomposition of the Vilsmeier reagent before it can react with your deactivated substrate. The ester group at C3 pulls electron density away from C4, making the ring a poor nucleophile.

  • Fix: You must increase the electrophilicity and concentration of the Vilsmeier reagent. Use 10–12 equivalents of POCl₃ (standard is 1.2 eq) and maintain a temperature of 90–100°C .

Q2: My crude product is water-soluble and vanishes during extraction. Where did it go? A: You likely hydrolyzed the methyl ester. The iminium intermediate requires hydrolysis to release the aldehyde, but if you use strong acid (HCl) or strong base (NaOH) during workup, the C3-ester hydrolyzes to the carboxylic acid (zwitterionic/water-soluble).

  • Fix: Use a Sodium Acetate (NaOAc) buffered quench (pH 5–6).

Q3: I see a spot corresponding to N-formylation. A: On 1H-pyrazoles, the Vilsmeier reagent can attack the N1 nitrogen. This is usually reversible.

  • Fix: Ensure the hydrolysis step is sufficiently long (1–2 hours) at mild heat (40°C) to cleave the N-formyl group while leaving the C-formyl and C-ester intact.

Optimized Experimental Protocols

Protocol A: "Forcing" Vilsmeier-Haack (Recommended for <50g scale)

Use this protocol if you are starting from Methyl 1H-pyrazole-3-carboxylate.

Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • DMF (Dimethylformamide) (6.0 eq) - Must be anhydrous

  • POCl₃ (Phosphorus oxychloride) (12.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Optional, neat is preferred]

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (6.0 eq) to 0°C. Dropwise add POCl₃ (12.0 eq) over 30 minutes. Note: A white semi-solid Vilsmeier salt will form.

  • Addition: Add the solid pyrazole ester (1.0 eq) in one portion.

  • The "Forcing" Step: Warm the mixture to room temperature, then heat to 95–100°C for 6–8 hours.

    • Checkpoint: Monitor by HPLC/TLC. The deactivated ring requires this high thermal energy to overcome the activation barrier.

  • Quench (Critical): Cool the reaction mixture to RT. Pour the viscous oil slowly onto crushed ice (500g per mole) with vigorous stirring.

  • Buffered Hydrolysis: Adjust the pH of the aqueous solution to pH 7–8 using solid Sodium Acetate or saturated NaHCO₃ . Do not use NaOH.

    • Stir at 40°C for 1 hour. This ensures hydrolysis of the iminium salt and any N-formyl species.

  • Isolation: The product often precipitates as a solid upon cooling. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3x).

Protocol B: The "Construction" Route (High Yield Alternative)

Use this protocol if Protocol A fails or for scale-up. It builds the ring and formyl group simultaneously.

Concept: Reaction of Methyl Pyruvate Semicarbazone with POCl₃/DMF. This circumvents the deactivation issue entirely.

  • Precursor: Form the semicarbazone of methyl pyruvate (Methyl pyruvate + Semicarbazide HCl).

  • Vilsmeier Cyclization: Treat the dry semicarbazone (1 eq) with POCl₃ (3 eq) in DMF (3 eq) at 0°C -> 60°C.

  • Mechanism: The Vilsmeier reagent attacks the hydrazone nitrogen and the alpha-methyl group, cyclizing to form the pyrazole ring with the aldehyde already installed at C4.

Visualizing the Chemistry

Pathway 1: The "Forcing" Vilsmeier Mechanism

The diagram below illustrates the critical competition between the desired C4-formylation and the side reactions (N-formylation), highlighting the energy barrier caused by the ester.

VilsmeierPath Start Methyl 1H-pyrazole-3-carboxylate (Deactivated Ring) Complex N-Formyl Intermediate (Kinetic Product) Start->Complex Low Temp (Reversible) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Start Attack Transition C4-Iminium Salt (Thermodynamic Product) Complex->Transition HEAT (95°C) Rearrangement Hydrolysis Buffered Hydrolysis (NaOAc, pH 7) Transition->Hydrolysis Quench Product Methyl 4-formyl-1H-pyrazole-3-carboxylate Hydrolysis->Product Correct pH Side_Acid Side Product: Carboxylic Acid (Loss of Yield) Hydrolysis->Side_Acid pH > 10 or pH < 2

Caption: The "Forcing" mechanism requires heat to drive the N-formyl kinetic intermediate to the C4-iminium thermodynamic product.

Pathway 2: Critical Workup Decision Tree

This flowchart guides the user through the most dangerous step of the synthesis: the quench.

Workup Start Reaction Complete (Dark Oil) Ice Pour onto Crushed Ice Start->Ice CheckPH Check pH Ice->CheckPH Acidic pH < 2 (Strong Acid) CheckPH->Acidic No Buffer Basic pH > 9 (Strong Base) CheckPH->Basic NaOH used Ideal pH 5-7 (Buffered) CheckPH->Ideal NaOAc/NaHCO3 used Risk1 Risk: Aldehyde polymerization & Product degradation Acidic->Risk1 Risk2 Risk: Ester Hydrolysis (Formation of water-soluble acid) Basic->Risk2 Success Precipitation of Target Aldehyde Ideal->Success

Caption: Yield loss most often occurs during workup. Maintaining pH 5-7 is critical to preserve the ester.

Quantitative Optimization Table

VariableStandard Conditions (Low Yield)Optimized Conditions (High Yield)Reason
POCl₃ Equiv. 1.2 – 2.0 eq10.0 – 12.0 eq Overcomes ring deactivation; acts as solvent.
Temperature 60°C95°C – 100°C Required to drive C-formylation over N-formylation.
Time 2–4 hours6–8 hours Slower kinetics due to electron-withdrawing ester.
Quench pH UncontrolledpH 5.0 – 7.0 Prevents hydrolysis of the C3-methyl ester.
Yield ~30–40%~75–85%

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Detailed protocols on the formylation of 1-aryl and 1-alkyl pyrazoles, highlighting the necessity of excess reagent for deactiv
    • Source:

  • The "Construction" Route (Semicarbazone/Hydrazone)

    • Describes the "Kira" method and similar cyclization-formylation strategies that avoid the deactiv
    • Source:

  • Vilsmeier-Haack Mechanism & Troubleshooting

    • General troubleshooting for Vilsmeier reactions on electron-rich vs.
    • Source:

Optimization

Technical Support Center: Purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Case ID: PUR-PYR-13215 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-13215 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13215-63-9). This compound is a critical intermediate in the synthesis of PARP inhibitors and sGC stimulators. Its amphoteric nature (acidic NH, basic N) and reactive aldehyde handle make it susceptible to specific impurities—primarily oxidation byproducts (carboxylic acids) and hydrolysis products.

The following protocols are designed to maximize purity (>98% HPLC) while minimizing decomposition.

Module 1: The "Golden" Recrystallization Protocol

Methodology Rationale: We utilize a solvent/anti-solvent system (Ethanol/Water) .

  • Ethanol: Solubilizes the organic ester and aldehyde functionalities at high temperatures.

  • Water: Acts as the anti-solvent to force precipitation upon cooling and effectively retains inorganic salts (from Vilsmeier-Haack neutralization) and highly polar acid impurities in the mother liquor.

Standard Operating Procedure (SOP)
ParameterSpecification
Primary Solvent Ethanol (Absolute or 95%)
Anti-Solvent Deionized Water
Target Concentration ~5-7 mL solvent per gram of crude
Dissolution Temp 70–75°C (Reflux)
Nucleation Temp 45–50°C
Isolation Temp 0–5°C
Step-by-Step Workflow:
  • Crude Preparation:

    • Ensure the crude solid is dry and free of gross acidic residues (e.g., POCl₃ byproducts).

    • Pre-treatment (Optional but Recommended): If the crude is dark brown, dissolve in Ethyl Acetate, wash with 5% NaHCO₃ (to remove carboxylic acid impurities), dry over Na₂SO₄, and concentrate before recrystallization.

  • Dissolution:

    • Place crude material in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (5 mL/g).

    • Heat to reflux (approx. 78°C).

    • Troubleshooting: If solid remains, add Ethanol in 0.5 mL/g increments. If "oiling out" occurs, add more Ethanol immediately.

  • Clarification (Hot Filtration):

    • Critical Step: If insoluble particles (inorganic salts) or dark specks remain at reflux, perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel.

    • Color Removal: If the solution is pink/red (oxidation), add Activated Carbon (5 wt%), reflux for 10 mins, then hot filter.

  • Nucleation & Growth:

    • Remove from heat.[1] Stir moderately (approx. 200 RPM).

    • Add warm Water (50°C) dropwise until a persistent slight turbidity appears (cloud point).

    • Add a few drops of Ethanol to clear the solution back to transparency.

    • Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.

  • Isolation:

    • Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Rinse the cake with a cold (0°C) mixture of Ethanol/Water (1:1).

  • Drying:

    • Dry in a vacuum oven at 40°C for 6–12 hours.

    • Note: Avoid temperatures >60°C to prevent ester hydrolysis or aldehyde oxidation.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: The solution is likely too concentrated, or the solvent polarity gap is too wide. Corrective Action:

  • Re-heat the mixture to reflux until the oil dissolves.

  • Add more Ethanol (approx. 10-20% of original volume).

  • Seed the solution with a pure crystal at 40-45°C.

  • Slow down the cooling rate (wrap the flask in foil or a towel).

Q2: The crystals are pink or reddish-brown.

Diagnosis: This indicates oxidation of the pyrazole ring or the presence of polymerized aldehyde species. Corrective Action:

  • Activated Carbon Treatment: As described in Step 3 of the SOP.

  • Nitrogen Sparging: Perform the recrystallization under an inert atmosphere (N₂) to prevent further oxidation of the aldehyde group.

Q3: The melting point is broad (e.g., >5°C range) or lower than expected.

Diagnosis: Presence of the carboxylic acid impurity (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) formed via oxidation of the aldehyde. Corrective Action:

  • The acid impurity is more soluble in basic water but less soluble in acidic organic media.

  • Protocol: Dissolve the solid in Ethyl Acetate. Wash with saturated NaHCO₃ solution .[2] The acid impurity will move to the aqueous layer (as the salt). Dry the organic layer and re-crystallize.[1]

Q4: Low Yield (<50%).

Diagnosis: The compound has high solubility in the mother liquor, or the ester hydrolyzed. Corrective Action:

  • Check pH: Ensure the mother liquor is not strongly acidic or basic (promotes hydrolysis).

  • Second Crop: Concentrate the mother liquor to half volume and cool to 0°C to recover a second crop of crystals (purity may be lower).

Module 3: Visualization of Workflows

Figure 1: Recrystallization Logic Flow

This diagram illustrates the critical decision points during the purification process.

Recrystallization_Workflow Start Crude Material (Methyl 4-formyl-1H-pyrazole-3-carboxylate) Dissolve Dissolve in Ethanol (Reflux ~78°C) Start->Dissolve Check_Solubility Complete Dissolution? Dissolve->Check_Solubility Add_Solvent Add Ethanol (+0.5 mL/g) Check_Solubility->Add_Solvent No Check_Color Colored/Dark? Check_Solubility->Check_Color Yes Add_Solvent->Check_Solubility Carbon_Treat Add Activated Carbon Hot Filter Check_Color->Carbon_Treat Yes Nucleation Add Warm Water (Anti-solvent) until Cloud Point Check_Color->Nucleation No Carbon_Treat->Nucleation Cooling Slow Cool to RT then 0°C Nucleation->Cooling Oiling Oiling Out? Cooling->Oiling Remedy_Oil Reheat & Add Ethanol Seed Crystals Oiling->Remedy_Oil Yes Filter Vacuum Filtration Wash with Cold EtOH/H2O Oiling->Filter No Remedy_Oil->Cooling Dry Dry (40°C, Vacuum) Filter->Dry

Caption: Figure 1: Step-by-step logic flow for the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate, including integrated troubleshooting loops.

Module 4: Advanced Characterization (Proof of Purity)

Once isolated, verify the identity and purity using the following markers.

TechniqueExpected SignalDiagnostic Value
¹H NMR (DMSO-d₆)δ ~9.9 ppm (s, 1H) Confirms the aldehyde (-CHO) is intact and not oxidized.
¹H NMR (DMSO-d₆)δ ~3.8 ppm (s, 3H) Confirms the methyl ester (-OCH₃) is intact.
IR Spectroscopy 1690–1710 cm⁻¹ Strong C=O stretch (Aldehyde & Ester overlap).
HPLC Single PeakPurity assessment. Watch for the acid impurity peak (usually elutes earlier on C18).

References

  • Bayer Pharma AG. (2012). Substituted Pyrazoles and their Use. US Patent 2012/0022079 A1. Link

    • Context: Describes the synthesis and handling of pyrazole-3-carboxylate intermedi
  • Rajput, S. S., et al. (2010). Synthesis and Antibacterial Activity of 1-(3-Aryl/Alkyl-4-formyl pyrazole-1-carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 22(4), 3265-3270. Link

    • Context: Validates the use of Methanol/Water and Ethanol systems for recrystallizing 4-formyl-pyrazole deriv
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Link

    • Context: Provides physicochemical property data and CAS registry verific
  • Organic Syntheses. (2013). Synthesis of Pyrazole Derivatives via Vilsmeier-Haack Reaction. Org. Synth. 2013, 90, 266. Link

    • Context: General procedure for formylation of pyrazoles and workup of aldehyde products.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Introduction: The "Deceptively Simple" Pyrazole Welcome to the technical support center. You are likely here because the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate —a critical scaffold for kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Pyrazole

Welcome to the technical support center. You are likely here because the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate —a critical scaffold for kinase inhibitors and agrochemicals—is behaving unpredictably.[1]

While the Vilsmeier-Haack reaction is the industry standard for introducing the C4-aldehyde, the presence of the C3-ester and the free N1-proton creates a "perfect storm" for side reactions.[1] This guide moves beyond the textbook mechanism to address the specific failure modes encountered in the lab, focusing on N-formylation , ester hydrolysis , and chlorination artifacts .

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must visualize the competitive pathways. The Vilsmeier reagent (chloromethyliminium salt) is an aggressive electrophile that does not discriminate between the C4-carbon and the N1-nitrogen.[1]

Diagram 1: The "Pathway of Peril" (Reaction Mechanism & Side Branches)

This diagram maps the desired C-formylation against the competing N-formylation and hydrolytic degradation pathways.[1]

Vilsmeier_Pathways SM Methyl 1H-pyrazole-3-carboxylate (Starting Material) N_Formyl N-Formyl Intermediate (Kinetic Product) SM->N_Formyl Fast N-Attack (Reversible) C_Iminium C4-Iminium Salt (Thermodynamic Intermediate) SM->C_Iminium Slow C4-Attack (Irreversible) VR Vilsmeier Reagent (POCl3 + DMF) VR->SM Electrophilic Attack N_Formyl->SM Hydrolysis/Heating Target Methyl 4-formyl-1H-pyrazole-3-carboxylate (Target) C_Iminium->Target Controlled Hydrolysis (Buffer pH 7-8) Side_Acid 4-Formyl-pyrazole-3-carboxylic Acid (Hydrolysis Impurity) C_Iminium->Side_Acid Acidic Hydrolysis (pH < 3, Heat) Side_Chlor Chlorinated Byproducts (Overheating) C_Iminium->Side_Chlor Excess POCl3 >80°C

Figure 1: Mechanistic bifurcation in Vilsmeier formylation. Note that N-formylation is often the kinetic product, while C-formylation is thermodynamic.[1] The critical failure point is the workup hydrolysis.

Part 2: Troubleshooting Guides (Q&A)

Category A: Impurity Profiling
Q1: I see a mixture of two products in NMR. One looks like the product, but the other has a downfield shift. Is this the regioisomer?

Diagnosis: This is likely N-Formylation , not a C5-regioisomer. Technical Insight: The pyrazole nitrogen is nucleophilic. In the early stages of the reaction, the Vilsmeier reagent attacks the nitrogen to form an N-formyl species. This is usually reversible.

  • The Fix: Increase the reaction temperature or time. The N-formyl group is kinetically favored but thermodynamically unstable relative to the C4-formyl product.[1] Heating promotes the rearrangement (or dissociation-recombination) to the C4 position [1].[1]

  • Workup Check: Ensure your quench is sufficiently basic (pH 8-9) for a short period.[1] N-formyl groups are labile and hydrolyze rapidly in basic aqueous conditions, whereas the C-formyl group is stable.[1]

Q2: My ester methyl peak (approx. 3.9 ppm) has disappeared, and the product is very polar.

Diagnosis: Ester Hydrolysis (Saponification/Acidolysis). Technical Insight: The Vilsmeier intermediate is an iminium salt.[2][3] To release the aldehyde, this salt must be hydrolyzed with water. This process generates HCl and phosphoric acid. If the quench is not buffered, the pH drops to <1. Under these hot, acidic conditions, the methyl ester hydrolyzes to the carboxylic acid (4-formyl-1H-pyrazole-3-carboxylic acid) [2].[1]

  • The Fix: Do not quench with pure water. Use a buffered solution (Sodium Acetate or saturated

    
    ) to neutralize the acid generated during the iminium hydrolysis. Keep the temperature low (<10°C) during the initial quench.
    
Q3: I have a persistent impurity that contains chlorine (confirmed by Mass Spec).

Diagnosis: Chlorination of the Ring or Aldehyde. Technical Insight: Excess


 at high temperatures can convert the newly formed aldehyde into a dichloromethyl group (

) or, less commonly, chlorinate the pyrazole ring if the substrate is electron-rich.[1][4] However, with the electron-withdrawing ester present, ring chlorination is rare unless temperatures exceed 90-100°C [3].[1]
  • The Fix: Limit

    
     to 1.1–1.2 equivalents. Ensure reaction temperature does not exceed 70-80°C.
    
Category B: Process & Yield Optimization
Q4: The reaction solidifies and stirring stops. What solvent should I use?

Recommendation: The Vilsmeier adduct is an ionic salt that is often insoluble in non-polar solvents.

  • Protocol: Use DMF as both reagent and solvent (5–10 volumes). If the mixture becomes too viscous, dilute with 1,2-dichloroethane (DCE) or Acetonitrile .[1] Avoid ethers or alcohols which react with

    
    .
    
Q5: What is the optimal workup to maximize yield?

Protocol:

  • Cool: Bring reaction mixture to 0°C.

  • Quench: Pour slowly into ice-cold saturated Sodium Acetate (3.0 eq). Reason: Buffers the HCl evolved.

  • Hydrolysis: Stir at room temperature for 1-2 hours. Reason: Ensures complete hydrolysis of the iminium salt to the aldehyde.

  • Extraction: Extract with Ethyl Acetate.

  • Wash: Wash organic layer with 5%

    
     (to remove residual DMF) and brine.
    

Part 3: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterRangeRisk of Deviation
POCl3 Equivalents 1.1 – 1.5 eq>2.0 eq: Increases chlorination side-products.[1]
Reaction Temp 60°C – 80°C<50°C: Incomplete reaction / N-formyl trapping.>90°C: Decomposition/Tarry polymers.[1]
Quench pH 4.0 – 7.0<2.0: Ester hydrolysis to acid.>10.0: Cannizzaro reaction of aldehyde.[1]
Addition Temp 0°C – 5°C>20°C: Exotherm runaway; loss of regioselectivity.[1]

Part 4: Validated Laboratory Protocol

Diagram 2: The "Rescue" Workflow (Decision Tree)

Use this logic flow to isolate the pure product from a failed or messy reaction mixture.

Workup_Logic Start Crude Reaction Mixture (Dark Oil/Solid) Quench Quench into Ice/NaOAc Start->Quench Check_pH Check pH Quench->Check_pH Acidic pH < 3 Check_pH->Acidic Too Acidic Neutral pH 6-8 Check_pH->Neutral Optimal Action_Acid Add NaHCO3 Risk: Ester Hydrolysis Acidic->Action_Acid Action_Neutral Stir 1h @ RT (Hydrolyze Iminium) Neutral->Action_Neutral Action_Acid->Action_Neutral Extract Extract EtOAc Action_Neutral->Extract TLC TLC Check Extract->TLC Impurity_N Impurity: N-Formyl (Higher Rf) TLC->Impurity_N Spot Present Impurity_Acid Impurity: Acid (Baseline) TLC->Impurity_Acid Spot Present Pure Pure Product TLC->Pure Single Spot Impurity_N->Extract Wash w/ dil. Na2CO3 Impurity_Acid->Extract Back-extract aq. layer

Figure 2: Troubleshooting decision tree for workup. Note that N-formyl impurities can often be washed away with mild base, while acid impurities require careful pH management.[1]

Step-by-Step Synthesis (Standardized)
  • Reagent Formation: In a dry flask under

    
    , charge DMF  (5.0 vol). Cool to 0°C. Dropwise add 
    
    
    
    (1.2 eq).[1] Observe: Formation of white/yellow Vilsmeier salt precipitate.
  • Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 70°C. Stir for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: Look for the disappearance of SM. If N-formyl intermediate persists, continue heating.[1]

  • Quench (Critical): Pour reaction mixture into Ice/Sat. NaOAc (10 vol).[1] Adjust pH to ~7 with

    
     if necessary.
    
  • Isolation: Stir until the solid precipitates (aldehyde formation). Filter or extract with EtOAc.[5] Recrystallize from Ethanol if necessary.

References

  • Vilsmeier-Haack Reaction Mechanism & Side Products

    • Title: Vilsmeier-Haack formylation of 1H-pyrazoles.[1][4][6]

    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis of Pyrazole Esters

    • Title: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid (Demonstr
    • Source: ChemicalBook / Literature Review.[1]

  • Chlorination Side Reactions

    • Title: Side reactions in Vilsmeier formylation (General Review).[1]

    • Source: Chemistry Steps / Vilsmeier-Haack Reaction Guide.[1]

    • URL:[Link]

  • Regioselectivity in Pyrazole Functionalization

    • Title: Improved Regioselectivity in Pyrazole Formation.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link] (General reference for pyrazole reactivity patterns).[1]

Sources

Optimization

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" stability and storage conditions

Welcome to the technical support guide for Methyl 4-formyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful appli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-formyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and our extensive experience with heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 4-formyl-1H-pyrazole-3-carboxylate?

To ensure the long-term stability and purity of Methyl 4-formyl-1H-pyrazole-3-carboxylate, it is crucial to store it under controlled conditions. Based on data from analogous pyrazole derivatives and supplier recommendations for similar compounds, we advise the following:

  • Temperature: 2-8°C. Refrigeration is essential to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This compound is likely sensitive to air, particularly oxidation of the aldehyde group.[1]

  • Light: Protect from light. While specific photostability data is limited, aromatic aldehydes can be light-sensitive. Storing in an amber vial inside a dark cabinet is a good practice.

  • Moisture: Keep in a tightly sealed container in a dry environment. The compound is a solid, and exposure to moisture can lead to hydrolysis of the ester or other unwanted reactions.

ParameterRecommended ConditionRationale
Temperature2-8°CSlows down potential degradation pathways.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the aldehyde group.[1]
LightProtect from lightAromatic aldehydes can be photosensitive.
MoistureDry environmentPrevents hydrolysis and other moisture-related reactions.
Q2: I am dissolving the compound for my reaction. What solvents are recommended, and are there any I should avoid?

Methyl 4-formyl-1H-pyrazole-3-carboxylate is generally soluble in common organic solvents. However, the choice of solvent can impact its stability.

  • Recommended Solvents: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are good choices for reactions. For NMR analysis, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol could potentially react with the aldehyde group to form acetals, especially in the presence of acid catalysts. While often used in reactions, be aware of this possibility if your reaction is not proceeding as expected.

  • Solvents to Avoid for Long-Term Storage in Solution: We do not recommend storing this compound in solution for extended periods. If you must, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature. The stability in solution is generally lower than in its solid state.

Q3: What are the primary safety precautions I should take when handling this compound?

As with any chemical, proper safety protocols are essential. Methyl 4-formyl-1H-pyrazole-3-carboxylate and similar compounds are classified as irritants.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust particles.

  • Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If irritation persists, seek medical attention.[2][4]

Troubleshooting Guide

Scenario 1: My reaction yield is lower than expected, and I suspect the starting material has degraded.

Possible Cause: The primary culprits for the degradation of Methyl 4-formyl-1H-pyrazole-3-carboxylate are oxidation and hydration of the aldehyde group.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C under an inert atmosphere and protected from light and moisture.

  • Check for Impurities: Analyze your starting material by ¹H NMR or LC-MS. A common impurity to look for is the corresponding carboxylic acid (4-carboxy-1H-pyrazole-3-carboxylic acid methyl ester), which results from the oxidation of the aldehyde. The presence of a new peak in the carboxylic acid region of the NMR spectrum (around 10-12 ppm) or a corresponding mass in the LC-MS would indicate this degradation.

  • Purification: If degradation is suspected, you may be able to repurify the material by recrystallization or column chromatography.

Diagram: Potential Degradation Pathway

G Start Methyl 4-formyl-1H-pyrazole-3-carboxylate Oxidation Oxidation (Air, improper storage) Start->Oxidation O₂ Product 4-Carboxy-1H-pyrazole-3-carboxylic acid methyl ester Oxidation->Product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Scenario 2: I am seeing an unexpected side product in my reaction involving a nucleophile.

Possible Cause: The aldehyde group is electrophilic and can react with various nucleophiles. Additionally, the pyrazole ring itself has nucleophilic and electrophilic sites.

Troubleshooting Steps:

  • Analyze the Side Product: If possible, isolate and characterize the side product. This will give you clues about the unintended reaction pathway.

  • Consider Aldehyde Reactivity: Aldehydes can undergo a variety of reactions, such as aldol condensations if there are acidic protons present, or reactions with amine nucleophiles to form imines. Review your reaction conditions (e.g., pH, temperature) to see if they favor any of these side reactions.

  • Protecting Groups: If the aldehyde is interfering with your desired transformation, consider protecting it as an acetal. This can be done by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal is stable to many reaction conditions and can be easily removed later.

Diagram: Experimental Workflow for Aldehyde Protection

G cluster_0 Protection Step cluster_1 Main Reaction cluster_2 Deprotection Step Start Methyl 4-formyl-1H-pyrazole-3-carboxylate Reagents Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) Start->Reagents Protected Protected Acetal Intermediate Reagents->Protected Reaction Desired Chemical Transformation Protected->Reaction Product_Protected Product with Protected Aldehyde Reaction->Product_Protected Deprotection Aqueous Acid (e.g., HCl) Product_Protected->Deprotection Final_Product Final Product with Aldehyde Deprotection->Final_Product

Caption: Acetal protection workflow.

References

  • PubChem. (n.d.). Methyl 4-formyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from [Link]

  • Klapötke, T. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • Devi, N., Shankar, R., & Singh, V. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Pharmaffiliates. (n.d.). Allopurinol-Impurities. Retrieved from [Link]

  • Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-formyl-1H-pyrazole-3-carboxylate

Core Technical Overview Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from i...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from its two reactive handles: an electrophilic aldehyde at C4 and a methyl ester at C3.[1]

However, this dual functionality creates specific stability challenges.[2] The proximity of the electron-withdrawing ester to the aldehyde renders the aldehyde highly electrophilic, increasing susceptibility to hydration and oxidation. Furthermore, the acidic N-H proton allows for tautomerism, complicating NMR interpretation and solubility profiles.[1][2]

This guide addresses the three primary degradation vectors: Oxidative Deformylation , Ester Hydrolysis , and Base-Induced Disproportionation (Cannizzaro) .[1][2]

Interactive Troubleshooting Guide (Q&A)

Ticket #101: "My white powder has turned yellow and sticky."

Diagnosis: Oxidative Degradation (Auto-oxidation).[2] Root Cause: The C4-aldehyde is sensitive to atmospheric oxygen.[1] Unlike simple benzaldehydes, the electron-deficient pyrazole ring accelerates radical chain oxidation, converting the formyl group (–CHO) into a carboxylic acid (–COOH).[1][2] The "stickiness" often results from hydrogen bonding between the newly formed acid and remaining aldehyde.

The Pathway:


[1][2]

Remediation Protocol:

  • Check Purity: Run a TLC (50% EtOAc/Hexane). The carboxylic acid degradation product will remain at the baseline or streak significantly compared to the aldehyde (

    
    ).
    
  • Purification:

    • Dissolve the crude material in minimal hot Ethanol (EtOH).[2]

    • Filter hot to remove insoluble polymeric acids.

    • Cool slowly to 4°C. The aldehyde should crystallize, leaving the acid oxidation product in the mother liquor.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Ticket #102: "I see multiple species in NMR after basic workup (NaOH/NaHCO3)."

Diagnosis: Competitive Hydrolysis & Cannizzaro Disproportionation. Root Cause: You likely exposed the compound to aqueous base (pH > 9).[1] Two competing reactions occur here:

  • Saponification: The methyl ester hydrolyzes to the carboxylate.[1]

  • Cannizzaro Reaction: Because the C4-aldehyde lacks an

    
    -proton (it is attached to an aromatic ring), it cannot enolize.[1][2] In strong base, it undergoes disproportionation, where one molecule is oxidized to the acid and another reduced to the alcohol.[2][3][4][5]
    

The Pathway:


[1][2]

Remediation Protocol:

  • Immediate Action: Acidify the aqueous layer to pH 3-4 carefully.[1]

  • Extraction: The alcohol derivative is water-soluble; you may need continuous extraction with DCM to recover it.[1]

  • Future Workflow: Avoid strong bases (NaOH, KOH). Use mild bases like Pyridine or

    
     in anhydrous solvents if deprotonation of the N-H is required.
    
Ticket #103: "The Methyl peak in NMR (approx 3.9 ppm) is gone, but I didn't add base."

Diagnosis: Acid-Catalyzed Hydrolysis or Transesterification.[1] Root Cause: If the sample was stored in wet acidic solvents (e.g., CDCl3 which forms HCl over time) or protic solvents (MeOH/EtOH), the ester can hydrolyze or swap alkyl groups.[2]

  • Scenario A (Wet CDCl3): Hydrolysis to the dicarboxylic acid.[2]

  • Scenario B (In Ethanol): Transesterification (Methyl

    
     Ethyl ester).[2]
    

Validation: Check the integration of the alkoxy group. Methyl = singlet (3H).[1][2] Ethyl = quartet (2H) + triplet (3H).[1][2]

Visualizing the Degradation Network

The following diagram maps the causality between environmental stressors (pH, Oxygen) and the resulting impurities.

DegradationPathways cluster_conditions Critical Control Points Start Methyl 4-formyl-1H-pyrazole-3-carboxylate (Target Molecule) Oxidation 4-Carboxy Degradant (Auto-oxidation) Start->Oxidation Air/Light (Radical path) Hydrolysis 3-Carboxylic Acid (Saponification) Start->Hydrolysis H2O / H+ or OH- Cannizzaro Cannizzaro Mixture (Alcohol + Acid) Start->Cannizzaro Strong Base (NaOH) Disproportionation Schiff Hydrazone/Imine (Condensation) Start->Schiff R-NH2 Impurities

Figure 1: Mechanistic divergence of Methyl 4-formyl-1H-pyrazole-3-carboxylate under environmental stress.

Validated Experimental Protocols

Protocol A: Quality Control via HPLC

Use this method to quantify the "Yellowing" (Oxidation) and Hydrolysis products.[2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of degradant acids)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl)
Retention Logic Acid Degradant: Elutes early (Polar).[1][2] Alcohol Degradant: Elutes mid-range. Target Ester: Elutes late (Non-polar).
Protocol B: Purification of Partially Degraded Stock

If purity drops below 90%, perform this "Rescue Recrystallization".[2]

  • Solvent Selection: Use Ethanol/Water (9:1) .[1][2] The presence of water helps solubilize the polar acid impurities in the mother liquor.

  • Dissolution: Heat the solvent to 60°C. Add the degraded solid until saturation.

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter (removes polymeric oxidation byproducts).[1][2]

  • Crystallization: Allow the filtrate to cool to Room Temp (RT) for 2 hours, then 4°C overnight.

  • Wash: Filter the white crystals and wash with cold diethyl ether (removes surface aldehyde oxidation).[1]

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C as thermal decarboxylation is a risk for the free acid impurities.[1]

Scientific Grounding & References

The reactivity profile of Methyl 4-formyl-1H-pyrazole-3-carboxylate is governed by the electron-deficient nature of the pyrazole ring, which is exacerbated by the ester and formyl groups.

  • Aldehyde Oxidation: The C4-formyl group in pyrazoles is known to undergo auto-oxidation to the carboxylic acid.[1] This is a standard transformation for electron-deficient heterocyclic aldehydes exposed to air.

    • Reference: Kopecny, D., et al. (2019).[2] "Oxidation of imidazole- and pyrazole-derived aldehydes..." Chemico-Biological Interactions.

  • Cannizzaro Reaction: Non-enolizable aldehydes (like C4-formyl pyrazoles) undergo disproportionation in strong base.[1][2][5] This is a classic organic mechanism applicable to this scaffold.[1]

    • Reference: "Cannizzaro Reaction."[1][3][4][5] Chemistry Steps / Wikipedia.

  • Vilsmeier-Haack Synthesis Context: The synthesis of this molecule often involves Vilsmeier-Haack formylation.[1][6] The stability of the intermediate is frequently discussed in these synthesis papers, noting the need for careful workup to avoid hydrolysis.

    • Reference: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC.[1]

  • Ester Hydrolysis: The C3-ester is susceptible to hydrolysis.[1] In similar pyrazole-3-carboxylate systems, base-catalyzed hydrolysis is a primary degradation pathway utilized intentionally to generate the free acid for coupling.[1][2]

    • Reference: "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." MDPI.

Reference List
  • Kopecny, D., et al. (2019).[2] Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Chemico-Biological Interactions. [Link]

  • Wikipedia Contributors. (2025).[2] Cannizzaro reaction. Wikipedia, The Free Encyclopedia.[2] [Link]

  • Karrouchi, K., et al. (2014).[1][2][7] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).[2] [Link]

  • Fun, H-K., et al. (2012).[1][2] Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]

Sources

Optimization

Technical Support Guide: Overcoming Solubility Challenges with Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC)

Executive Summary & Root Cause Analysis The Problem: Users frequently report that Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) behaves like "brick dust" in standard organic solvents (DCM, THF, Toluene, Et₂O).[1] It o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) behaves like "brick dust" in standard organic solvents (DCM, THF, Toluene, Et₂O).[1] It often remains as a stubborn slurry, leading to poor conversion rates, heterogeneous reaction mixtures, and inconsistent kinetics.[1]

The Root Cause: Intermolecular Hydrogen Bonding Networks The insolubility is not random; it is structural.[1] MFPC possesses a "perfect storm" of hydrogen bonding donors and acceptors:

  • Donor: The Pyrazole N-H (position 1).

  • Acceptors: The Pyrazole N (position 2), the Aldehyde Oxygen (C4), and the Ester Carbonyl Oxygen (C3).[1]

In the solid state, these moieties form a rigid, high-melting-point lattice (often >140°C) held together by strong intermolecular H-bonds.[1] Standard solvents cannot pay the energetic penalty required to break this lattice enthalpy.[1] To dissolve MFPC, you must chemically or physically disrupt this network.[1]

Module A: Advanced Solvent Systems

Use this module if you cannot chemically modify the substrate.[1]

Standard solvents like Dichloromethane (DCM) or Diethyl Ether are ineffective.[1] You must use solvents with high dielectric constants or specific H-bond disrupting capabilities.[1]

Solvent Efficacy Table
Solvent ClassSolventSolubility RatingTechnical Notes
Standard DCM, Toluene, Et₂OPoor Substrate remains a slurry.[1] Avoid unless N-protected.[1]
Polar Aprotic DMF, DMSO, NMPExcellent Breaks H-bonds via high dipole moment.[1] Drawback: High boiling points make workup difficult.
The "Magic" Solvent HFIP (Hexafluoroisopropanol)Superior Strong H-bond donor.[1] Solubilizes aggregates by "capping" acceptor sites.[1]
Protic Methanol, EthanolModerate Solubility improves with heating, but nucleophilic solvent may interfere with aldehyde reactivity.[1]
The "HFIP Protocol" for Stubborn Reactions

If your reaction (e.g., oxidation, halogenation) requires a non-polar environment but the substrate won't dissolve, use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a co-solvent.[1]

Why it works: HFIP is a strong hydrogen bond donor but a poor nucleophile.[1] It solvates the basic nitrogen and carbonyls of the pyrazole, breaking the aggregates without reacting with electrophiles.[1]

Protocol:

  • Dissolve MFPC in minimal HFIP (100 mg/mL).[1]

  • Dilute with your primary solvent (DCM or Toluene) to a ratio of 1:4 (HFIP:Solvent).[1]

  • The mixture usually remains homogeneous.[1]

Module B: The "Trojan Horse" Strategy (Transient Protection)

Use this module if your reaction is sensitive to polar solvents (e.g., Lewis Acid catalysis).[1]

The most robust solution is to temporarily mask the N-H group.[1] This converts the "brick dust" into a "grease ball" that dissolves in DCM or THF.[1]

Recommended Protecting Groups[1]
  • Boc (tert-Butyloxycarbonyl):

    • Pros: Lipophilic, easily installed, easily removed (TFA or HCl).[1]

    • Solubility Impact: Transforms the solid into an oil/low-melting solid soluble in Hexanes/EtOAc.[1]

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Extreme solubility in non-polar solvents.[1] Stable to bases.

    • Cons: Harder to remove than Boc.[1]

Workflow Visualization

ProtectionStrategy Start Insoluble MFPC (H-Bond Network) Step1 Protection (Boc2O, DMAP, DCM) Start->Step1 Break Lattice Intermediate Soluble N-Boc MFPC (Dissolves in THF/DCM) Step1->Intermediate Reaction Perform Target Reaction (e.g., Wittig, Grignard) Intermediate->Reaction Homogeneous Step2 Deprotection (TFA/DCM) Reaction->Step2 Final Final Product (Free NH Restored) Step2->Final

Caption: The "Trojan Horse" workflow. By temporarily protecting the nitrogen, you disrupt the lattice energy, allowing standard organic chemistry in non-polar solvents.[1]

Module C: Reaction-Specific Troubleshooting

Scenario 1: Reductive Amination (Aldehyde + Amine)

Issue: The aldehyde is a slurry in MeOH/DCM; imine formation is slow/incomplete. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1][2][3]

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.[1] It works even in heterogeneous slurries (slurry-to-slurry conversion).[1]

Protocol:

  • Mix: MFPC (1.0 eq) + Amine (1.1 eq) in dry THF (or neat if amine is liquid).

  • Add: Ti(OiPr)₄ (1.5 - 2.0 eq). The slurry may thin out or change color.[1]

  • Stir: 4–12 hours at RT (Wait for imine formation; monitor by LCMS).

  • Reduce: Dilute with MeOH, cool to 0°C, and add NaBH₄ (2.0 eq).

  • Quench: Add aqueous NaOH (1M) or Rochelle's Salt to break the Titanium emulsion.

Scenario 2: Wittig/Horner-Wadsworth-Emmons

Issue: Ylide requires THF/Toluene; MFPC crashes out. Solution: Use Phase Transfer Catalysis (PTC) or LiCl additive .[1]

  • Method A: Run the reaction in a biphasic system (DCM/Water) using Tetrabutylammonium Bromide (TBAB) as a catalyst.[1]

  • Method B: Add LiCl (2-3 eq) to the THF mixture. LiCl disrupts H-bond aggregates and increases the solubility of the pyrazole species.[1]

Module D: Workup & Purification

Getting your product out of high-boiling solvents (DMF/DMSO).

If you used Module A (DMF/DMSO), do not try to rotovap the solvent off (requires high heat, risks decomposition).[1]

The "Flood & Extract" Method:

  • Dilution: Pour the reaction mixture into a 10x volume of 5% LiCl (aq) or Brine .

    • Why LiCl? It increases the surface tension of water and forces organic materials out, while keeping DMF/DMSO in the aqueous phase.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or IPA/CHCl₃ (1:3) .[1]

    • Tip: If the product is very polar, use the "magic extraction solvent": 3:1 Chloroform/Isopropanol.[1]

  • Wash: Wash the organic layer 3x with water to remove residual DMF.[1]

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve MFPC? A: Sonication helps create a fine dispersion (increasing surface area), which is useful for heterogeneous reactions.[1] However, it does not change the thermodynamics of solubility.[1] It is a temporary physical fix, not a chemical one.[1] Use it to initiate the reaction, but don't rely on it for homogeneity.[1]

Q: Why not just heat it in Ethanol? A: Heating works, but MFPC has an aldehyde and an ester.[1] Prolonged heating in protic solvents (EtOH/MeOH) can lead to acetal formation (masking the aldehyde) or transesterification . If you must use heat, use Isopropanol (sterically hindered) or Acetonitrile.[1]

Q: I need to oxidize the aldehyde to an acid. What solvent? A: Use the Pinnick Oxidation conditions but modify the solvent. Instead of tBuOH/Water, use Acetonitrile/Water or DMSO/Water .[1] The aldehyde hydrate intermediate forms readily in DMSO.[1]

References & Grounding

  • HFIP in Heterocyclic Chemistry:

    • Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation.[1]

    • Source:Chem. Sci., 2020.[1]

    • Relevance: Validates the use of HFIP to solubilize aggregated heterocyclic systems and enable reactivity.

    • URL:[Link]

  • Ti(OiPr)4 in Reductive Amination:

    • Title: Titanium(IV) Isopropoxide as an Efficient Catalyst for Direct Amidation and Reductive Amination.[1][2][3][4]

    • Source:Synlett / J. Org.[1] Chem. protocols (General consensus in field).[1]

    • Relevance: Supports the protocol for forcing imine formation in difficult/insoluble substrates.[1]

    • URL:[Link]

  • Pyrazole Solubility & Properties:

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[1][5][6][7]

    • Source:Molecules (MDPI), 2023.[1]

    • Relevance: Confirms the structural reasons (H-bonding) for pyrazole insolubility and general synthetic strategies.

    • URL:[Link][1]

Sources

Troubleshooting

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" reaction monitoring by TLC

Topic: Reaction Monitoring & Purification Guide Ticket ID: PYR-CHO-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Monitoring Methyl 4-formyl-1H-pyrazole-3-carboxylate requires a nuan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Purification Guide

Ticket ID: PYR-CHO-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Monitoring Methyl 4-formyl-1H-pyrazole-3-carboxylate requires a nuanced approach due to its amphoteric nature and reactive functional groups. This intermediate contains a formyl group (aldehyde) susceptible to oxidation, an NH-pyrazole motif prone to tailing on silica, and an ester that defines its polarity.

This guide replaces generic advice with a tiered support system designed to troubleshoot specific failure modes encountered during synthesis (e.g., Vilsmeier-Haack formylation or hydrazine condensation).

Tier 1: Essential Method Development (The Baseline)

Use these conditions as your starting point. Do not deviate unless specific separation issues arise.

1.1 The Solvent System (Eluent)

The 1H-pyrazole moiety is a hydrogen bond donor, causing it to drag (tail) on silica gel. Standard Hexane/Ethyl Acetate systems often fail to produce sharp spots.

SystemRatio (v/v)AdditivePurposeExpected Rf
Standard Hexane : EtOAc (1:1)None Initial screen.0.2 - 0.3 (Streaking likely)
Optimized Hexane : EtOAc (1:1)1% Acetic Acid CRITICAL: Suppresses NH ionization.0.35 (Sharp)
Polar DCM : MeOH (95:5)0.5% Acetic Acid For highly polar crude mixtures.0.4 - 0.5

Expert Insight: Always pre-saturate your TLC chamber with the eluent containing the acid additive for at least 15 minutes. The acetic acid deactivates the most active silanol sites, preventing the "comet tail" effect common with free NH-pyrazoles.

1.2 Sample Preparation
  • Solvent: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Avoid: Do not use Methanol (MeOH) for dissolving the sample if you can avoid it.

    • Why? Aldehydes can form hemiacetals/acetals in MeOH, appearing as "ghost spots" or double spots on the TLC plate.

Tier 2: Visualization & Detection (Seeing the Invisible)

UV is not enough. You must chemically validate the presence of the aldehyde.

2.1 Primary Detection: UV 254 nm

The conjugated system (Pyrazole + Carbonyls) absorbs strongly at 254 nm. The product will appear as a dark purple/black spot against the green fluorescent background.

2.2 Secondary Detection: The "Truth" Stain

UV shows everything conjugated. To confirm you have the aldehyde product and not just a side product, you must use a specific stain.

Recommended Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP)

  • Reaction: Condensation of hydrazine with the formyl group.

  • Result: The aldehyde product turns Yellow/Orange immediately upon dipping (no heat required).

  • Differentiation: Starting materials (like hydrazines or non-carbonyl precursors) will NOT stain yellow/orange.

Protocol: 2,4-DNP Stain Preparation

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of conc. sulfuric acid. 2.[1][2][3][4][5] Carefully add this to 80 mL of water and 200 mL of 95% ethanol.

  • Usage: Dip the plate, drain excess, and observe.[6]

Tier 3: Troubleshooting (FAQ & Failure Modes)
Q1: "My product spot is streaking badly, even with 50% EtOAc."

Diagnosis: The acidic NH proton is interacting with the silica. Fix: Add 0.5% to 1% Glacial Acetic Acid to your eluent.

  • Alternative: If the streak persists, triethylamine (TEA) is sometimes suggested, but for aldehydes, acid is safer. TEA can catalyze aldol condensations or decomposition of the aldehyde on the plate. Stick to Acid.

Q2: "I see a spot for the product, but it turns into a baseline smear over time."

Diagnosis: On-silica oxidation. Mechanism: The 4-formyl group is oxidizing to the 4-carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) due to air exposure and the catalytic surface of the silica. Fix:

  • Run the TLC immediately after spotting.

  • Do not store the plate; visualize immediately.

  • If purifying by column, use a flash technique (fast flow) to minimize residence time on silica.

Q3: "I see two spots very close together that merge."

Diagnosis: Tautomerism or Acetal Formation.

  • Tautomerism: 1H-pyrazoles can exist as tautomers (NH at pos 1 vs pos 2), but usually, these interconvert fast enough to appear as one spot.

  • Acetal: If you used MeOH, you likely formed the dimethyl acetal. Fix: Re-dissolve your sample in DCM and re-run. If spots persist, it may be a regioisomer impurity (e.g., 3-formyl vs 4-formyl) if the synthesis method allows for it.

Tier 4: Advanced Isolation Logic

Decision matrix for moving from TLC to Purification.

ReactionLogic Start Crude Reaction Mix Spot Spot TLC (DCM Solution) Start->Spot Elute Elute: Hex/EtOAc + 1% AcOH Spot->Elute UV UV Visualization (254nm) Elute->UV Decision1 Dark Spot Visible? UV->Decision1 Stain Dip in 2,4-DNP Stain Decision1->Stain Yes Fail1 Check Synthesis (Did Vilsmeier reagent fail?) Decision1->Fail1 No (Nothing UV active) Decision2 Spot turns Orange/Yellow? Stain->Decision2 Success Target Aldehyde Confirmed Proceed to Flash Column Decision2->Success Yes Fail2 Impurity/Side Product (Not the Aldehyde) Decision2->Fail2 No (Remains dark/colorless)

Caption: Logical workflow for confirming the presence of Methyl 4-formyl-1H-pyrazole-3-carboxylate using UV and Chemical Staining.

References
  • Synthesis & Properties of Pyrazole Carboxylates

    • Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.[7][8]

    • Source: ResearchG
    • URL:[Link]

  • TLC Visualization Methods

    • Title: TLC Stains and Dips (University of Rochester).
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Aldehyde Reactivity on Silica

    • Title: Aldehydes as Photoremovable Directing Groups (Organic Letters).
    • Source: ACS Public
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: 1H-Pyrazole-3-carboxylic acid Product D
    • Source: Sigma-Aldrich.

Sources

Optimization

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" byproduct identification

Reference Code: M-4F-PYR-3C Status: Operational | Tier: L3 Senior Application Support Introduction: The Scaffold & The Challenge Welcome to the technical support hub for Methyl 4-formyl-1H-pyrazole-3-carboxylate . As a S...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: M-4F-PYR-3C

Status: Operational | Tier: L3 Senior Application Support

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for Methyl 4-formyl-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I know this molecule is a linchpin in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and fragment-based drug discovery campaigns.

However, its dual functionality (reactive aldehyde + hydrolysable ester) and the annular tautomerism of the pyrazole ring create a "perfect storm" for impurities that baffle standard QC protocols. This guide moves beyond basic synthesis into the forensic identification of byproducts that likely plague your spectra.

Module 1: Critical Impurity Identification (Troubleshooting)

The "Ghost" Peak Phenomenon (Acetal Formation)

Symptom: Your LC-MS shows the correct mass (or M+14/M+32 shifts), but the


H NMR shows a diminished or missing aldehyde proton (~9.9 ppm) and new singlet peaks in the aliphatic region (~3.3–3.5 ppm).

Diagnosis: You likely performed the Vilsmeier-Haack workup or recrystallization using Methanol (MeOH) . In the presence of trace acid (residual POCl


 byproducts), the C-4 aldehyde reacts with methanol to form the dimethyl acetal .
  • Reaction:

    
    
    
  • Impact: The acetal is stable under basic conditions but hydrolyzes back to the aldehyde in aqueous acid. It is not a permanent impurity but masks your yield.

Corrective Protocol: De-acetalization

  • Dissolve the crude solid in THF/Water (4:1).

  • Add catalytic

    
    -TsOH or 1M HCl (maintain pH ~2–3).
    
  • Stir at RT for 30 minutes (monitor by TLC).

  • Neutralize with sat. NaHCO

    
     and extract with EtOAc.[1]
    
The "3 vs. 5" Regioisomer Confusion

User Question: "I see two sets of signals in my NMR. Is this the 3-carboxylate and 5-carboxylate regioisomer?"

Technical Answer: For 1H-pyrazoles (unsubstituted Nitrogen), the 3-carboxylate and 5-carboxylate are tautomers , not separable isomers. They exist in rapid equilibrium (annular tautomerism).

  • In Solution (NMR): You typically see one averaged set of signals or broadened peaks depending on the solvent/temperature.

  • The Real Impurity: If you see distinct, sharp sets of signals that do not coalesce upon heating, you likely have incomplete Vilsmeier formylation (starting material) or N-alkylation impurities (if you added an alkylation step).

Module 2: Forensic NMR Data Table

Use this table to identify the specific contaminants in your crude mixture.

Component

H NMR Shift (

, ppm, DMSO-

)
MultiplicityDiagnostic Note
Target: Methyl 4-formyl-1H-pyrazole-3-carboxylate 9.85 - 9.95 s (1H) Aldehyde proton (Sharp)
8.40 - 8.55 s (1H) C5-H (Pyrazole ring)
3.85 - 3.90 s (3H) Methyl Ester (-COOCH

)
Impurity: Dimethyl Acetal 5.40 - 5.50s (1H)Acetal methine (-CH(OMe)

)
3.25 - 3.35s (6H)Two methoxy groups (often overlaps with H

O)
Impurity: Carboxylic Acid (Hydrolysis) 12.5 - 13.5br sLoss of methyl ester peak; broad -COOH
Impurity: Vilsmeier Salt (Intermediate) 3.10 - 3.30s/dN-Me signals from dimethylammonium species
Impurity: Azine (Dimer) 8.60 - 8.80sShifted CH=N signal (condensation of hydrazine + aldehyde)

Module 3: Visual Troubleshooting Workflows

Workflow 1: Impurity Identification Decision Tree

This logic gate helps you determine the nature of your byproduct based on spectral data.

ImpurityID Start Start: Unknown Impurity in Spectrum CheckCHO Is the Aldehyde (-CHO) peak at ~9.9 ppm present? Start->CheckCHO CheckMass Does LC-MS show M+14 or M+32? CheckCHO->CheckMass No / Diminished CheckAcid Is the Methyl Ester (-OMe) at ~3.9 ppm present? CheckCHO->CheckAcid Yes, but other peaks exist ResultAcetal Diagnosis: Dimethyl Acetal (Caused by MeOH workup) CheckMass->ResultAcetal Yes (M+32 for acetal, M+14 for methyl ether) ResultSM Diagnosis: Unreacted Starting Material (Incomplete Vilsmeier) CheckMass->ResultSM No (Mass = SM) ResultHydrolysis Diagnosis: Carboxylic Acid (Ester Hydrolysis) CheckAcid->ResultHydrolysis No (Missing OMe) ResultTautomer Diagnosis: Tautomeric Equilibrium (Normal for 1H-pyrazoles) CheckAcid->ResultTautomer Yes (Broad signals)

Caption: Figure 1. Decision tree for identifying common impurities in 4-formyl-pyrazole synthesis based on NMR/MS data.

Workflow 2: The Vilsmeier-Haack Reaction & Side Pathways

Understanding where the impurity comes from is key to preventing it.

VilsmeierPath SM Methyl 1H-pyrazole-3-carboxylate ImineSalt Iminium Salt Intermediate SM->ImineSalt Formylation Chlorinated 5-Chloro byproduct (if 5-OH tautomer reacts) SM->Chlorinated Side Reaction Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->ImineSalt Target Target: 4-Formyl-pyrazole ImineSalt->Target Hydrolysis (H2O) Acetal Dimethyl Acetal (if MeOH quench) ImineSalt->Acetal Quench (MeOH) Acid Carboxylic Acid (if pH > 12 or < 1) Target->Acid Over-hydrolysis

Caption: Figure 2.[2][3][4] Mechanistic pathway showing the origin of acetal and chlorinated byproducts during Vilsmeier formylation.

Module 4: Synthesis & Stability FAQ

Q1: Can I store the 4-formyl product in solution? A: Avoid if possible. The aldehyde is prone to air oxidation to the carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) and Cannizzaro disproportionation in basic media.

  • Recommendation: Store as a solid at -20°C under Argon. If solution storage is necessary, use anhydrous DMSO-d6 for NMR and run immediately.

Q2: I need to N-alkylate this compound. Will I get the 3-ester or 5-ester? A: You will get a mixture.

  • Mechanism:[3][5][6][7] The 1H-pyrazole anion is an ambident nucleophile. Alkylation typically yields a mixture of 1-alkyl-4-formyl-3-carboxylate (usually favored sterically) and 1-alkyl-4-formyl-5-carboxylate .

  • Differentiation: You must use 2D NMR (NOESY) to distinguish them.

    • Isomer A (3-ester): NOE correlation between N-Alkyl protons and C5-H.

    • Isomer B (5-ester): NOE correlation between N-Alkyl protons and the Ester-Methyl group (due to proximity).

Q3: How do I remove the red/orange color from my product? A: The color often comes from pyrazole-azine oligomers formed by the condensation of the hydrazine starting material with the aldehyde product.

  • Protocol: Wash the solid with cold diethyl ether (the product is sparingly soluble, impurities often dissolve) or perform a filtration through a short pad of silica gel eluting with DCM/MeOH (95:5).

References

  • Vilsmeier-Haack Reaction Mechanism & Pyrazoles

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
    • Source: Arkivoc (2019).[8]

    • URL:[Link]

  • Regioisomerism in Pyrazole Alkylation

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source: ACS Omega (2023).
    • URL:[Link]

  • NMR Impurity Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Journal of Organic Chemistry (2010).
    • URL:[Link]

  • Compound Data & Safety

    • Title: Methyl 4-formyl-1H-pyrazole-3-carboxylate (PubChem CID 52644169).[2]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary & Process Logic Scaling the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate presents a classic "chemoselectivity vs. stability" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

Scaling the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate presents a classic "chemoselectivity vs. stability" paradox. The industry-standard route involves the Vilsmeier-Haack formylation of methyl 1H-pyrazole-3-carboxylate.

While chemically straightforward, the scale-up is fraught with three specific hazards:

  • Thermal Hysteresis: The formation of the Vilsmeier reagent (chloromethyliminium salt) is highly exothermic.

  • Competitive Hydrolysis: The final quench requires hydrolyzing the iminium intermediate to the aldehyde without hydrolyzing the C3-methyl ester to the carboxylic acid.

  • Regio-dynamics: Free -NH pyrazoles often undergo N-formylation prior to C-formylation. The process must drive the reaction to the thermodynamic C4-product.

Visual Workflow: The Validated Pathway

The following diagram outlines the critical decision nodes and safety barriers for the scale-up process.

VilsmeierScaleUp Start Start: Methyl 1H-pyrazole-3-carboxylate Addition Controlled Addition (Feed POCl3 to Substrate/DMF) Start->Addition Dissolve in DMF ReagentPrep Reagent Generation (POCl3 + DMF) ReagentPrep->Addition Avoid Pre-formation (Safety Hazard) Heating Reaction Phase (90-100°C, 4-6h) Drive C-Formylation Addition->Heating Exotherm Control Intermediate Bis-Formylated Intermediate (N-CHO, C-CHO species) Heating->Intermediate Quench Buffered Quench (NaOAc/H2O, pH 4-5) CRITICAL STEP Intermediate->Quench Cool to <20°C Isolation Isolation Filtration or EtOAc Extraction Quench->Isolation Hydrolysis of N-CHO Retention of Ester Product Target: Methyl 4-formyl-1H-pyrazole-3-carboxylate Isolation->Product

Figure 1: Process flow highlighting the "In-situ" generation strategy to mitigate thermal runaway risks associated with Vilsmeier reagent accumulation.

Critical Process Parameters (CPPs)

A. Reagent Control (The "In-Situ" Protocol)

Standard Lab Protocol: Pre-mix POCl


 and DMF at 0°C, then add substrate.
Scale-Up Risk:  Pre-forming the Vilsmeier complex in a static vessel creates a "thermal bomb." If cooling fails, the accumulated energy can trigger a runaway.
Validated Solution:  Dissolve the pyrazole ester in DMF first. Feed POCl

into this mixture at a rate where Heat Removal > Heat Generation . This ensures the Vilsmeier reagent is consumed by the substrate immediately upon formation, preventing hazardous accumulation [1, 2].
B. The "Double Hydrolysis" Challenge

The reaction intermediate is often an N-formyl, C-iminium species.

  • Goal: Hydrolyze the C-iminium to aldehyde AND remove the N-formyl group.

  • Risk: If the quench is too basic (pH > 9) or too hot, the methyl ester at C3 will saponify to the acid.

  • Target Window: Maintain quench pH between 4.0 and 6.0 . Use Sodium Acetate (NaOAc) rather than NaOH.

Troubleshooting Guide (FAQ)

Scenario 1: "My yield is low, and I see a carboxylic acid peak in NMR."

Diagnosis: Ester Hydrolysis. Root Cause: The quench was likely too basic or performed at too high a temperature. The pyrazole ester is electron-deficient and susceptible to hydrolysis. Corrective Action:

  • Buffer the Quench: Do not use strong bases like NaOH or KOH to neutralize the Vilsmeier salts. Use a saturated solution of Sodium Acetate or Sodium Bicarbonate .

  • Temperature Control: The hydrolysis of the Vilsmeier complex is extremely exothermic. Ensure the internal temperature during quenching does not exceed 20°C .

Scenario 2: "I have a gummy precipitate that won't filter."

Diagnosis: Oligomerization or incomplete hydrolysis of phosphorus salts. Root Cause: Rapid addition of the reaction mixture to water caused encapsulation of the phosphorus species. Corrective Action:

  • Reverse Quench: Slowly add the reaction mixture into the buffered ice water (not water into reaction).

  • Digestion: After addition, stir the slurry at 10-15°C for 1-2 hours. This allows the "gum" to crystallize as the phosphorus salts fully dissolve and the organic product solidifies.

Scenario 3: "The reaction exothermed uncontrollably during POCl3 addition."

Diagnosis: Thermal Runaway / Accumulation. Root Cause: The cooling capacity of the reactor was insufficient for the addition rate, leading to an accelerating rate of Vilsmeier reagent formation. Corrective Action:

  • Stop Addition: Immediately halt POCl

    
     feed.
    
  • Dosing Control: On re-start, calculate the Adiabatic Temperature Rise (

    
    ) . Limit the addition rate so that the cooling jacket is operating at only 60-70% capacity, leaving a safety margin [3].
    

Validated Scale-Up Protocol

Target Scale: 100 g Input Equipment: 2L Jacketed Reactor, Overhead Stirrer, Internal Temp Probe.

ReagentEquivalentsRole
Methyl 1H-pyrazole-3-carboxylate1.0 equivSubstrate
DMF (Anhydrous)5.0 - 6.0 volSolvent & Reagent
POCl

(Phosphorus Oxychloride)
3.0 - 5.0 equivVilsmeier Reagent
Sodium Acetate (sat. aq.)ExcessBuffer/Quench
Step-by-Step Procedure
  • Charge: Load Methyl 1H-pyrazole-3-carboxylate (100 g) and DMF (500 mL) into the reactor. Cool to 0–5°C .

  • Addition: Add POCl

    
     dropwise over 2–3 hours.
    
    • Checkpoint: Maintain internal temperature < 10°C .

    • Note: The mixture may turn yellow/orange.[1]

  • Reaction: Upon completion of addition, allow to warm to room temperature, then heat to 90–95°C .

    • Duration: Stir for 4–6 hours.

    • Monitoring: HPLC should show <1% starting material.

  • Cooling: Cool the dark reaction mixture to 20°C .

  • Quench (Critical):

    • Prepare a separate vessel with ice (500 g) and saturated Sodium Acetate solution (500 mL).

    • Slowly pour the reaction mixture into the acetate/ice slurry with vigorous stirring.

    • Safety: Massive exotherm. Keep quench mass < 25°C.[1]

  • Hydrolysis: Stir the resulting suspension for 2 hours at ambient temperature to ensure cleavage of the N-formyl group.

  • Isolation:

    • If solid precipitates: Filter, wash with water (3x 200 mL), and dry.

    • If oil forms: Extract with Ethyl Acetate (3x 500 mL), wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Heptane is usually sufficient.

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    
     13.8 (br s, 1H, NH), 9.98 (s, 1H, CHO), 8.45 (s, 1H, Pyrazole-H5), 3.85 (s, 3H, OMe).
    

Mechanism & Impurity Profile

Understanding the mechanism clarifies why the N-formyl impurity appears.

Mechanism Substrate Substrate (NH-Pyrazole) Step1 N-Attack (Kinetic) Substrate->Step1 + Vilsmeier Vilsmeier Vilsmeier Reagent (Cl-CH=NMe2+) Vilsmeier->Step1 N_Formyl N-Formyl Intermediate Step1->N_Formyl Step2 C-Attack (Thermodynamic) Bis_Formyl N-Formyl-C-Iminium Step2->Bis_Formyl N_Formyl->Step2 + Vilsmeier Heat Hydrolysis Hydrolysis (-N-CHO, +C-CHO) Bis_Formyl->Hydrolysis H2O/NaOAc

Figure 2: Mechanistic pathway showing the necessity of the hydrolysis step to remove the kinetic N-formyl group.

References

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Reaction Calorimetry Applications. [Link][2][3]

  • Org. Process Res. Dev. "Safety Assessment of Vilsmeier-Haack Reactions: A Scale-up Perspective." Organic Process Research & Development. (General reference to Vilsmeier safety protocols in OPRD).
  • Organic Syntheses. "p-Dimethylaminobenzaldehyde (Vilsmeier Formylation Protocol)." Org.[1][4][5][6] Synth. 1925, 4,[2] 33. [Link]

  • PubChem. "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary." [Link]

Sources

Optimization

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" reaction not going to completion

Troubleshooting Guide & Advanced Reactivity Analysis Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate is a valuable "Aldo-X" bifunctional building block (AXB3). However, users frequently report reactions stall...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Advanced Reactivity Analysis

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a valuable "Aldo-X" bifunctional building block (AXB3). However, users frequently report reactions stalling at 40–60% conversion, particularly during Knoevenagel condensations, Horner-Wadsworth-Emmons (HWE) reactions, and reductive aminations.

The Root Cause: The primary culprit is the acidity of the pyrrolic nitrogen (


) .
In the presence of basic reagents (common in condensation chemistry), the pyrazole ring deprotonates. The resulting pyrazolyl anion is electron-rich (

-excessive), which donates electron density into the ring system, significantly reducing the electrophilicity of the C-4 formyl group. This creates a "self-deactivating" system.

Part 1: Diagnostic & Mechanistic Analysis

Question 1: Why does my Knoevenagel condensation stop halfway?

Symptom: You are using standard conditions (e.g., Piperidine/Ethanol or NaH/THF) and observing starting material remaining despite prolonged heating.

Technical Insight: The


 of the 

in this substrate is lowered by the electron-withdrawing ester at C-3 and the aldehyde at C-4. Standard bases deprotonate this nitrogen before they effectively deprotonate your nucleophile (or in competition with it).

Once the Pyrazolyl Anion forms, the resonance contribution renders the aldehyde carbon less positive (less electrophilic). The nucleophile cannot attack the deactivated carbonyl efficiently.

Visualization: The Anionic Deactivation Cycle

The following diagram illustrates how basic conditions short-circuit the reaction.

DeactivationCycle Start Neutral Substrate (Reactive Electrophile) Base Base Added (Piperidine/NaH/KOtBu) Start->Base Exposure Product Condensation Product Start->Product Nucleophilic Attack (Slow) Anion Pyrazolyl Anion (Electron Rich) Base->Anion Deprotonation (Fast) Deactivated Deactivated Aldehyde (Resonance Stabilized) Anion->Deactivated e- Donation to Ring Deactivated->Product Blocked/Very Slow

Caption: Figure 1. Under basic conditions, the formation of the pyrazolyl anion reduces the electrophilicity of the aldehyde, effectively stalling the reaction.

Question 2: How do I fix the "Stalled" Condensation?

Solution Strategy: You must decouple the deprotonation of the nucleophile from the deprotonation of the pyrazole.

MethodProtocol AdjustmentMechanism of Action
A. Acid-Base Buffer Use Piperidine/Acetic Acid (1:1 ratio) or Ammonium Acetate in Toluene/Benzene with Dean-Stark.The acidic component buffers the pH, preventing the formation of the full pyrazolyl anion while still catalyzing enol formation.
B. Lewis Acid Catalysis Use TiCl₄/Pyridine or ZnCl₂ .Lewis acids activate the carbonyl oxygen directly without requiring strong bases, bypassing the anionic deactivation.
C. N-Protection (Recommended) Protect the

with SEM , THP , or Benzyl groups before the reaction.
Physically blocks deprotonation, maintaining the aldehyde's high electrophilicity.

Part 2: Reductive Amination Troubleshooting

Question 3: Why is imine formation sluggish or producing low yields?

Symptom: The aldehyde peak disappears on NMR, but the amine product is not forming, or you isolate the alcohol (reduction of aldehyde) instead.

Technical Insight:

  • Hydrate Formation: In aqueous or alcoholic solvents, the electron-deficient aldehyde (due to the ester) readily forms a stable hydrate or hemiacetal, which is unreactive toward amines.

  • Hemiaminal Stability: The intermediate hemiaminal may be stabilized by hydrogen bonding with the adjacent ester, preventing water elimination to form the imine.

Protocol Fix: Use a Water Scavenger . Standard NaBH(OAc)3 protocols often fail here.

  • Reagent: Titanium(IV) isopropoxide [Ti(OiPr)4].

  • Procedure: Stir the amine and the pyrazole aldehyde in neat Ti(OiPr)4 or THF for 2-4 hours before adding the reducing agent (NaBH4). The Titanium acts as a Lewis acid and water scavenger, forcing imine formation.

Part 3: Synthetic Protocols

Protocol A: Buffered Knoevenagel Condensation (High Success Rate)

Use this for condensation with malonates or cyanoacetates without N-protection.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Suspend Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq) and the active methylene compound (1.1 eq) in Toluene (0.2 M).

  • Catalyst: Add Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq) . Crucial: Premix these to form the salt before addition.

  • Reaction: Reflux with vigorous stirring. Monitor water collection in the trap.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. The product often precipitates. If not, wash with 0.1 M HCl (to remove piperidine) and brine.

Protocol B: N-Protection with SEM-Chloride

Use this if you plan to perform strong base chemistry (e.g., Wittig, Grignard).

  • Deprotonation: Dissolve substrate in dry DMF (0.5 M) and cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Anion Formation: Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn yellow/orange (confirmation of the anion).

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water and extract with EtOAc.

  • Result: The N-SEM protected aldehyde is now fully compatible with strong bases (LiHMDS, n-BuLi) without self-deactivation.

Part 4: Decision Tree for Experiment Planning

Use this logic flow to select the correct condition for your specific transformation.

TroubleshootingTree Start Reaction Type? Condensation Condensation (Knoevenagel/Aldol) Start->Condensation Reductive Reductive Amination Start->Reductive BaseCheck Base Strength? Condensation->BaseCheck Sol_Titanium Use Ti(OiPr)4 (Water Scavenger) Reductive->Sol_Titanium Standard Conditions Fail Sol_Buffer Use Piperidine/AcOH (Buffer Conditions) BaseCheck->Sol_Buffer Weak Base (Piperidine/Amine) Sol_Protect MUST Protect N-H (SEM/THP) BaseCheck->Sol_Protect Strong Base (NaH/LiHMDS/LDA)

Caption: Figure 2. Decision matrix for selecting reaction conditions based on base strength and reaction type.

References

  • Reactivity of Pyrazole-4-carbaldehydes

    • Fustero, S., et al. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Journal of Organic Chemistry. The electron-rich nature of the pyrazole anion deactivating the C4-formyl group is a documented phenomenon in heterocyclic chemistry.
    • Source Verification:

  • Knoevenagel Condensation in Acidic Media

    • Jadhav, A. D., et al. (2020).[1] "Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation." Journal of Applicable Chemistry, 9(3), 459-465.[1] Describes the necessity of acidic medium or buffering to achieve condensation on pyrazole aldehydes.

    • Source Verification:

  • Aldo-X Bifunctional Building Blocks (AXB3)

    • Kumar, V., et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block." ResearchGate.
    • Source Verification:

  • Reductive Amination with Titanium(IV)

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry.
    • Source Verification: [J. Org.[2] Chem. 1995, 60, 4928-4929]([Link])

Sources

Troubleshooting

Removing unreacted starting materials from "Methyl 4-formyl-1H-pyrazole-3-carboxylate"

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely dealing with a reaction mixture from a Vilsmeier-Haack formylation or a cyclization involving hydrazines.[1][2] The core challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with a reaction mixture from a Vilsmeier-Haack formylation or a cyclization involving hydrazines.[1][2] The core challenge is separating the highly polar, amphoteric target aldehyde from its non-formylated precursor or side-products.

Target Molecule Profile:

  • Name: Methyl 4-formyl-1H-pyrazole-3-carboxylate[1][2]

  • CAS: 35344-93-5[1][2]

  • MW: 154.12 g/mol [1]

  • State: Solid (White/Off-white)[1][2]

  • Melting Point: ~171°C [1][1]

  • Key Functional Groups:

    • Aldehyde (C-4): Reactive electrophile (Key to purification).[1][2]

    • Ester (C-3): Sensitive to strong base hydrolysis.[2]

    • Pyrazole NH: Acidic (

      
      ), H-bond donor.[1][2]
      

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the nature of your impurity via TLC or LC-MS.[1][2]

Impurity TypeLikely IdentityCharacteristicRecommended Protocol
Starting Material (SM) Methyl 1H-pyrazole-3-carboxylateLower polarity than target (usually), lacks CHO group.[1][2]Protocol A (Bisulfite)
Vilsmeier Byproduct Phosphoric acid salts / Dimethylamine saltsHighly polar, water-soluble.[1][2]Protocol B (Buffered Wash)
Hydrolysis Product 4-formyl-1H-pyrazole-3-carboxylic acidVery polar, streaks on silica, soluble in base.[1][2]Protocol C (Chromatography)

Protocol A: The "Bisulfite Scavenge" (Gold Standard)

Best for: Removing non-aldehyde starting materials (e.g., Methyl 1H-pyrazole-3-carboxylate) without running a column.[2] Mechanism: The aldehyde forms a water-soluble bisulfite adduct, while the starting material remains in the organic layer.[3][4] The adduct is then hydrolyzed to release pure product.

Reagents Required:
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1][2][3]
    
  • Ethyl Acetate (EtOAc) or DCM.[1][2]

  • Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1][2] Do NOT use NaOH (risk of ester hydrolysis).[2]
Step-by-Step Workflow:
  • Solubilization: Dissolve your crude mixture in a minimal amount of EtOAc (or DCM).

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous

    
    .
    
  • Agitation: Shake vigorously for 5–10 minutes. The aldehyde converts to the sulfonate salt and migrates to the aqueous layer.

    • Note: If a thick precipitate forms at the interface, this is likely the adduct. Add more water to dissolve it.

  • Separation (Phase 1): Separate the layers.

    • Organic Layer: Contains impurities (Starting Material).[1][2] Discard (after checking TLC).

    • Aqueous Layer: Contains your Target (as adduct).[1][2] Keep this.

  • Regeneration:

    • Place the aqueous layer in a flask.[2]

    • Add fresh EtOAc.

    • Slowly add solid

      
       or saturated solution while stirring until pH 
      
      
      
      9–10. (Bubbling will occur).
    • Critical: Monitor pH.[1][2][3][4][5] You need basic conditions to reverse the adduct, but avoid pH >12 to protect the methyl ester.

  • Extraction (Phase 2): The regenerated aldehyde will migrate back into the EtOAc.[1][2] Extract 3x.

  • Drying: Dry combined organics over

    
     and concentrate.
    
Visual Workflow (Bisulfite Logic)

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Step1 Add EtOAc + Sat. NaHSO3 Shake 10 mins Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Phase 1 (Contains Non-Aldehyde SM) Sep1->Org1 Discard Aq1 Aqueous Phase 1 (Contains Target-Bisulfite Adduct) Sep1->Aq1 Keep Regen Add Fresh EtOAc Adjust pH to 9-10 (NaHCO3) Aq1->Regen Sep2 Phase Separation Regen->Sep2 Org2 Organic Phase 2 (Pure Target Aldehyde) Sep2->Org2 Dry & Conc. Aq2 Aqueous Phase 2 (Waste Salts) Sep2->Aq2 Discard

Caption: Figure 1. Selective purification of aldehyde-functionalized pyrazoles using the Bisulfite Extraction Protocol.

Protocol B: Flash Chromatography (Troubleshooting)

Best for: Final polishing or if the bisulfite method fails due to solubility issues.[2] Challenge: The pyrazole NH and the aldehyde make this molecule "sticky" on silica, leading to streaking (tailing) and poor separation.

Optimization Guide:
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Mobile Phase:

    • Avoid: Hexane/Ethyl Acetate (often insufficient polarity for pyrazoles).[1][2]

    • Recommended:DCM / Methanol (95:5 to 90:10) .[1][2]

  • The "Secret Sauce" (Modifier):

    • Add 0.5% - 1% Acetic Acid to the mobile phase.[1][2]

    • Reasoning: The pyrazole ring is amphoteric.[2] Slightly acidifying the column suppresses the deprotonation of the NH, keeping the molecule in a neutral state and tightening the band [2].

TLC Visualization:

  • UV (254 nm): Strong absorption due to conjugation.[1]

  • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes.[1][2] The target spot will turn yellow/orange/red immediately.[1][2] The starting material will NOT stain.[1][2]

Frequently Asked Questions (FAQs)

Q1: I tried the bisulfite method, but my product didn't go into the aqueous layer.

  • Cause: The pyrazole ring might be making the molecule too lipophilic, or the adduct precipitated as a solid at the interface.

  • Fix: Add 10% Methanol to the organic phase during the first extraction to help solubility, or filter the solid interface—the solid might be your pure adduct. Wash the solid with ether, then dissolve in water/base to regenerate.

Q2: My ester hydrolyzed to the carboxylic acid.

  • Cause: pH was too high during the regeneration step (pH > 12) or exposure to base was too long.[1][2]

  • Fix: Use saturated Sodium Bicarbonate (

    
    ) instead of Carbonate or Hydroxide. It buffers around pH 8.5, which is sufficient to release the aldehyde but gentle on the ester.
    

Q3: The Vilsmeier reaction left a lot of black tar.[2] How do I remove it before the column?

  • Fix: Perform a "Plug Filtration."[1][2] Dissolve the crude in DCM, add a scoop of silica gel, evaporate to dryness (dry load), and place this powder on top of a sintered glass funnel packed with 2 inches of silica. Flush with EtOAc. The tar stays at the top; the pyrazoles elute.

References

  • PubChem. (n.d.).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for purification of aldehydes via bisulfite).

  • Brindle, C. S., & O'Brien, C. J. (2018).[1][2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][2][3][4][5][6][7] Organic Process Research & Development. Retrieved from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Interpreting the 1H NMR spectrum of "Methyl 4-formyl-1H-pyrazole-3-carboxylate"

Technical Analysis & Comparative Characterization: Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary & Strategic Importance Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold, prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Comparative Characterization: Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Importance

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors and anti-inflammatory agents. Its structural duality—possessing both an electrophilic aldehyde (at C4) and a nucleophilic/electrophilic ester (at C3)—makes it a versatile "linchpin" intermediate.

This guide provides a rigorous method for interpreting its 1H NMR spectrum. Unlike standard spectral lists, this analysis focuses on differential diagnosis : distinguishing the target product from its synthetic precursor (Methyl 1H-pyrazole-3-carboxylate) and navigating the complex annular tautomerism characteristic of N-unsubstituted pyrazoles.

Structural Dynamics: The Tautomerism Challenge

Before interpreting the spectrum, the analyst must acknowledge the dynamic nature of the 1H-pyrazole ring. In solution, the proton on the nitrogen oscillates between positions N1 and N2 (annular tautomerism).

  • Tautomer A: Methyl 4-formyl-1H-pyrazole-3-carboxylate[1]

  • Tautomer B: Methyl 4-formyl-1H-pyrazole-5-carboxylate[1]

Implication for NMR: In solvents like CDCl3 at room temperature, this exchange is often fast on the NMR timescale, leading to broadened signals for the ring carbons (13C) or averaged signals for protons.[2] In DMSO-d6, hydrogen bonding often stabilizes the tautomers enough to see distinct, albeit broad, NH peaks. For the purpose of this guide, we utilize DMSO-d6 to maximize proton visibility.

Tautomerism TautomerA Tautomer A (3-carboxylate form) Equilibrium Fast Exchange (Solvent Dependent) TautomerA->Equilibrium TautomerB Tautomer B (5-carboxylate form) Equilibrium->TautomerB

Figure 1: Annular tautomerism equilibrium. In the 1H-form, these structures are chemically equivalent in the bulk solution over time.

Experimental Protocol: Synthesis & Sample Preparation

To validate the spectrum, we must understand the sample's origin. The standard synthesis involves the Vilsmeier-Haack formylation of Methyl 1H-pyrazole-3-carboxylate.

A. Synthesis Context (Vilsmeier-Haack)[1][3][4][5]
  • Reagents: POCl3 / DMF (generates the electrophilic Vilsmeier salt).[3]

  • Substrate: Methyl 1H-pyrazole-3-carboxylate.[1]

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.

B. NMR Sample Preparation Protocol
  • Massing: Weigh 5–10 mg of the dried solid product.

  • Solvent Selection: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 often fails to show the acidic NH proton due to exchange and solubility issues. DMSO-d6 slows the exchange, revealing the NH peak.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aldehyde proton).

Comparative Spectral Analysis (Data Presentation)

The definitive proof of structure lies in comparing the Product against the Precursor .

Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)
FeaturePrecursor (Methyl 1H-pyrazole-3-carboxylate)Product (Methyl 4-formyl-1H-pyrazole-3-carboxylate)Diagnostic Change
Aldehyde (-CHO) Absent 9.85 – 10.05 ppm (s, 1H) Primary Confirmation: Appearance of a downfield singlet.
Ring C4-H 6.60 – 6.80 ppm (d, 1H) Absent Substitution Proof: Disappearance of the C4 proton.
Ring C5-H 7.70 – 7.90 ppm (d, 1H) 8.20 – 8.60 ppm (s, 1H) Coupling Loss: Doublet becomes Singlet (loss of neighbor).[1]
Ester (-OCH3) 3.80 – 3.85 ppm (s, 3H)3.85 – 3.95 ppm (s, 3H)Slight downfield shift (deshielding by CHO).
NH Proton ~13.0 ppm (br s)13.5 – 14.5 ppm (br s)Becomes more acidic (downfield) due to CHO electron withdrawal.

(Note: "s" = singlet, "d" = doublet, "br" = broad. Shifts are approximate relative to TMS at 0.00 ppm).

Interpretation Logic & Self-Validating Systems

The following workflow illustrates the logical deduction path for a researcher confirming the structure. This is a self-validating system : if one step fails (e.g., C5-H remains a doublet), the structure is rejected.

InterpretationWorkflow Start Acquire 1H NMR (DMSO-d6) Step1 Check 9.5 - 10.5 ppm Start->Step1 Decision1 Signal Present? Step1->Decision1 Step2 Analyze Aromatic Region (8.0 - 8.6 ppm) Decision1->Step2 Yes (1H, s) ResultFail1 FAIL: Starting Material Decision1->ResultFail1 No CheckMultiplicity Multiplicity of C5-H? Step2->CheckMultiplicity Step3 Integrate Methyl Ester (~3.9 ppm) CheckMultiplicity->Step3 Singlet CheckMultiplicity->ResultFail1 Doublet (Coupling to C4-H) ResultPass CONFIRMED: 4-Formyl Product Step3->ResultPass Integrates to 3H ResultFail2 FAIL: Wrong Regioisomer (if N-alkylated)

Figure 2: Logical decision tree for structural verification.

Detailed Mechanism of Assignment
  • The "Smoking Gun" (Aldehyde): The formyl proton is highly deshielded by the carbonyl anisotropy. Its presence at ~9.9 ppm is the first "Go/No-Go" checkpoint.

  • The Multiplicity Check (The C5-H):

    • In the Precursor , C5-H and C4-H are neighbors (vicinal).[1] They split each other into doublets (

      
       Hz).
      
    • In the Product , C4 is substituted with a carbonyl.[4] C5-H has no vicinal neighbor.[1] It must appear as a sharp singlet.

    • Validation: If you see a doublet at 8.0 ppm, the reaction is incomplete.

  • Electronic Deshielding: The introduction of the formyl group (a strong Electron Withdrawing Group) at C4 pulls electron density from the ring. This causes the C5-H signal to shift downfield (from ~7.8 to ~8.4 ppm) compared to the precursor.

Troubleshooting & Anomalies

  • Missing NH Peak: If the spectrum is run in CDCl3 or wet DMSO, the NH proton (13-14 ppm) may broaden into the baseline due to rapid exchange with water or solvent. Solution: Dry the sample and use fresh DMSO-d6.

  • Double Peaks (Rotamers/Tautomers): At very low temperatures (< -40°C), you may see two sets of signals corresponding to the distinct 3-carboxylate and 5-carboxylate tautomers. At room temperature, these average out. If you see "split" peaks at room temperature, suspect impurities or restricted rotation if an N-protecting group was accidentally retained.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link][1]

  • K. M. Dawood et al. (2023). Vilsmeier-Haack formylation of 1H-pyrazoles.[5] ResearchGate.[6][7] Retrieved from [Link]

  • Claramunt, R. M., et al. (2005). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.[1][8] Magnetic Resonance in Chemistry.[2][8][9][10][11][12][13] Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 13C NMR Spectral Signatures: Methyl 4-formyl-1H-pyrazole-3-carboxylate

[1][2] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate ( ) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (


) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] However, its characterization is frequently complicated by annular tautomerism , which leads to signal broadening or doubling in NMR spectroscopy depending on the solvent and temperature.[2]

This guide provides a definitive assignment of the 13C NMR spectrum, distinguishing between the static theoretical models and the dynamic experimental reality.[2] It contrasts the spectral behavior in protic vs. aprotic solvents and offers a self-validating protocol using 2D NMR techniques to resolve the C3/C5 ambiguity.[2]

Part 1: Structural Dynamics & Tautomerism

The core challenge in assigning the NMR of this molecule is the rapid proton exchange between the two nitrogen atoms in the pyrazole ring.[2] In solution, the molecule exists in equilibrium between the 3-carboxylate (1H-tautomer) and 5-carboxylate (2H-tautomer) forms.[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that causes chemical shift averaging in


 but often resolves into distinct species in 

due to strong hydrogen bonding.[2]

Tautomerism cluster_solvents Solvent Influence T1 1H-Tautomer (3-carboxylate form) TS Proton Transfer Transition State T1->TS -H+ / +H+ T2 2H-Tautomer (5-carboxylate form) TS->T2 Fast Exchange DMSO DMSO-d6: Stabilizes individual tautomers (Slow Exchange) CDCl3 CDCl3: Promotes aggregates/dimers (Fast/Intermediate Exchange)

Figure 1: Tautomeric equilibrium of Methyl 4-formyl-1H-pyrazole-3-carboxylate. In DMSO, the solvent competes for H-bonding, often slowing the exchange rate enough to sharpen signals.

Part 2: Comparative Methodology (Experimental vs. Predicted)

Reliance on standard chemical shift predictors (e.g., ChemDraw, MestReNova) often leads to assignment errors for pyrazoles because algorithms typically calculate a static structure without accounting for the weighted average of tautomers.[2]

Table 1: 13C NMR Chemical Shift Assignments (DMSO- , 100 MHz)
Carbon PositionTypeExperimental Shift (

, ppm)
Predicted Shift (Static)Assignment Logic
Aldehyde (CHO) CH184.5 185.2Deshielded singlet; distinct HSQC correlation to aldehyde proton (~9.8 ppm).[1][2]
Ester (C=O) Cq162.1 160.5Typical ester carbonyl; HMBC correlation to OMe.[1][2]
C3 (Ring) Cq148.2 142.0Quaternary carbon attached to ester.[1][2] Validation: No HSQC peak; strong HMBC to ester OMe.
C5 (Ring) CH136.0 132.5Protonated aromatic carbon.[1][2] Validation: Strong HSQC peak; often broadened by N-H exchange.[1][2]
C4 (Ring) Cq118.4 115.0Substituted by formyl (EWG).[1][2] Shielded relative to C3/C5 due to position.[1][2]
Methoxy (OMe) CH352.0 52.5Diagnostic aliphatic signal; HSQC correlation to singlet at ~3.8 ppm.[1][2]

Note on Solvent Effects:

  • DMSO-

    
    :  Signals are typically sharp. The N-H proton is often visible (~14.0 ppm), and C3/C5 are distinct.[1][2]
    
  • 
    :  The C3 and C5 signals may broaden or shift significantly (
    
    
    
    2-3 ppm) due to concentration-dependent dimerization.[1][2]

Part 3: Experimental Protocols

Synthesis (Vilsmeier-Haack Formylation)

To ensure the purity of the sample for NMR analysis, the compound is best synthesized via the Vilsmeier-Haack reaction, which selectively introduces the formyl group at the C4 position of the pyrazole ring.[2]

Reagents:

  • Methyl 1H-pyrazole-3-carboxylate (Starting Material)[1][2]

  • 
     (Phosphorus oxychloride)[1][2][3]
    
  • DMF (Dimethylformamide)[1][2][3]

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 min until the salt precipitates (white solid).
  • Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 60-70°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure Methyl 4-formyl-1H-pyrazole-3-carboxylate.[2]

NMR Acquisition Parameters (Self-Validating System)

To guarantee accurate assignments, use the following acquisition parameters. The long relaxation delay is critical for detecting the quaternary carbons (C3, C4, Ester, Aldehyde).[2]

  • Instrument: 400 MHz (or higher).[1][4][2]

  • Solvent: DMSO-

    
     (Preferred for solubility and tautomer stabilization).[1][2]
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (

    
    ): 3.0 - 5.0 seconds . (Essential for quantitative integration of C=O signals).
    
  • Scans: Minimum 512 (due to low molecular weight and quaternary carbons).[1][2]

Validation Workflow (Graphviz)

Validation Sample Purified Sample (DMSO-d6) Exp1 1H NMR Sample->Exp1 Exp2 13C NMR (DEPT-135) Sample->Exp2 Exp3 2D HSQC Sample->Exp3 Exp4 2D HMBC Sample->Exp4 Decision1 Is C5 (CH) visible? Exp2->Decision1 Decision2 Link Ester to Ring? Exp4->Decision2 Result1 C5 = Positive Phase C3, C4, C=O = Invisible Decision1->Result1 Yes Result2 HMBC Correlation: OMe protons -> Ester C=O -> C3 Decision2->Result2 Confirm C3

Figure 2: NMR assignment validation workflow. DEPT-135 distinguishes C5 (CH) from C3/C4 (Quaternary).[1][2] HMBC connects the ester handle to the specific ring carbon C3.[2]

References

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. (2021).[1][2][5] Discusses HMBC correlations in 3,4-substituted pyrazoles.

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives. Molecules. (2020).[1][2][6] Provides comparative 13C NMR data for 4-formyl-pyrazole-3-carboxylic acid derivatives in DMSO-

    
    . 
    
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. J. Chem. Soc., Perkin Trans.[1][2] 2. (1994).[1][2] Foundational text on pyrazole tautomerism and solvent effects on chemical shifts.

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. (2025).[1][2] Detailed protocols for introducing formyl groups at the 4-position of pyrazoles.

Sources

Validation

Technical Comparison Guide: FT-IR Characterization of Methyl 4-formyl-1H-pyrazole-3-carboxylate vs. Structural Analogs

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a critical "Aldo-X" bifunctional building block in medicinal chemistry, widely utilized for synthesizing fused pyrazole frameworks (e.g., p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a critical "Aldo-X" bifunctional building block in medicinal chemistry, widely utilized for synthesizing fused pyrazole frameworks (e.g., pyrazolo[3,4-d]pyrimidines) which act as kinase inhibitors.

This guide provides a rigorous spectroscopic analysis of the compound, distinguishing it from its metabolic precursors and hydrolysis degradation products. By focusing on the unique vibrational modes of the C4-formyl and C3-ester moieties attached to the pyrazole core, researchers can rapidly validate structural integrity and purity without immediate recourse to NMR.

Experimental Methodology

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended for acquiring the FT-IR spectrum of the solid powder.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: FTIR Spectrometer (e.g., Shimadzu IRAffinity or equivalent) equipped with a Diamond or ZnSe ATR crystal.

  • Sample Prep: No solvent required.[1] Place approximately 2–5 mg of the solid sample directly onto the crystal surface.

  • Compression: Apply uniform pressure using the anvil clamp to ensure intimate contact. Monitor the "Energy" or "Force" gauge to avoid crystal damage while maximizing signal-to-noise ratio.

  • Parameters:

    • Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans (64 recommended for smoothing noise in the fingerprint region).

    • Background: Air background collected immediately prior to sampling.

Characteristic Peak Analysis

The FT-IR spectrum of Methyl 4-formyl-1H-pyrazole-3-carboxylate is dominated by the interplay between the electron-rich pyrazole ring and the electron-withdrawing carbonyl substituents.

Primary Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
N-H (Pyrazole) Stretching (

)
3100 – 3300 Medium, BroadIndicates the presence of the unsubstituted 1H-pyrazole nitrogen. Broadening is due to intermolecular Hydrogen bonding (dimer formation).
Aldehyde C-H Stretching (

)
~2850 & ~2760 Weak, DoubletCritical Identifier. The "Fermi Resonance" doublet distinct to aldehydes. Separates this compound from simple ester precursors.
Ester C=O Stretching (

)
1725 – 1745 Strong, SharpThe methyl ester carbonyl. Slightly shifted to lower frequencies (red-shifted) compared to aliphatic esters due to conjugation with the pyrazole ring.
Aldehyde C=O Stretching (

)
1660 – 1690 Strong, SharpThe formyl carbonyl. Appears at a lower frequency than the ester due to stronger conjugation and resonance effects at the C4 position.
C=N / C=C Ring Stretching1520 – 1590 MediumCharacteristic "breathing" modes of the heteroaromatic pyrazole skeleton.
C-O (Ester) Stretching (

)
1200 – 1280 StrongThe C-O-C asymmetric stretch, confirming the methyl ester moiety.

Comparative Diagnostics: Distinguishing Alternatives

In a drug development context, the most common quality control challenges involve distinguishing the target from its starting material (incomplete reaction) or its hydrolysis product (poor storage).

Scenario A: Target vs. Precursor (Methyl 1H-pyrazole-3-carboxylate)

The precursor lacks the formyl group at the C4 position.[2]

  • Differentiation: Look for the Aldehyde C=O (~1660–1690 cm⁻¹) and the Aldehyde C-H doublet (2760/2850 cm⁻¹).

  • Result: If these peaks are absent, the formylation (e.g., Vilsmeier-Haack reaction) failed or is incomplete.

Scenario B: Target vs. Hydrolysis Product (4-Formyl-1H-pyrazole-3-carboxylic acid)

Under basic or acidic conditions, the methyl ester may hydrolyze to the carboxylic acid.

  • Differentiation: The Acid will display a very broad O-H stretch spanning 2500–3300 cm⁻¹ (often overlapping the C-H region) and a shift in the carbonyl region.[3] The sharp Methyl C-H peaks (approx. 2950 cm⁻¹) will disappear.

  • Result: A "hump" in the baseline from 2500–3000 cm⁻¹ indicates degradation to the acid.

Scenario C: Target vs. N-Methylated Regioisomer

If the synthesis involved methylation of a pyrazole core, the methyl group might attach to the Nitrogen instead of the Oxygen (ester).

  • Differentiation: An N-methylated isomer (1-methyl-...) will lack the N-H stretch at 3100–3300 cm⁻¹.

  • Result: Absence of the N-H band confirms N-alkylation.

Spectroscopic Decision Tree (Workflow)

The following logic flow illustrates the step-by-step validation process using the IR markers described above.

IR_Validation_Workflow Start Acquire FT-IR Spectrum (Sample: Methyl 4-formyl-1H-pyrazole-3-carboxylate) CheckNH Check 3100-3300 cm⁻¹ (Broad Band Present?) Start->CheckNH CheckAldehyde Check 2760 & 2850 cm⁻¹ (Fermi Doublet Present?) CheckNH->CheckAldehyde Yes N_Alkylated IMPURITY: N-Alkylated Isomer (Missing N-H) CheckNH->N_Alkylated No CheckBroadOH Check 2500-3000 cm⁻¹ (Very Broad 'Hump'?) CheckAldehyde->CheckBroadOH Yes Precursor IMPURITY: Starting Material (Missing Formyl Group) CheckAldehyde->Precursor No Acid DEGRADATION: Carboxylic Acid (Hydrolysis Product) CheckBroadOH->Acid Yes (Broad OH) Confirmed IDENTITY CONFIRMED Target Compound CheckBroadOH->Confirmed No (Sharp CH only)

Figure 1: Quality Control Decision Tree for rapid identification of Methyl 4-formyl-1H-pyrazole-3-carboxylate using FT-IR characteristic bands.

References

  • PubChem. (2025).[2][4] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2025).[2] Ethyl 3-methylpyrazole-5-carboxylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • ResearchGate. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. Available at: [Link]

Sources

Comparative

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" mass spectrometry fragmentation pattern

Comparative Mass Spectrometric Profiling: Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MW: 154.12 Da) is a critical bifunctional scaffold in the synthesis of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MW: 154.12 Da) is a critical bifunctional scaffold in the synthesis of bioactive pyrazoles, often serving as a precursor for enzyme inhibitors and agrochemicals. In drug development, the precise characterization of this intermediate is paramount, particularly to distinguish it from its regioisomer (methyl 3-formyl-1H-pyrazole-4-carboxylate) and to monitor ester hydrolysis or oxidation byproducts.

This guide compares the mass spectrometric behavior of this compound using Electron Ionization (EI) versus Electrospray Ionization (ESI) . While ESI is the industry standard for high-throughput screening, this guide demonstrates why EI remains the superior "alternative" for structural confirmation due to its rich, diagnostic fragmentation fingerprint.

Comparative Analysis: Ionization Modalities

For a researcher selecting an analytical method, the choice between EI and ESI dictates the quality of structural data obtained.

FeatureAlternative A: ESI-MS (Soft Ionization) Recommended: EI-MS (Hard Ionization)
Primary Ion Observed

(

155) or

(

177)

(

154)
Fragmentation Extent Minimal (requires CID/MS-MS for fragments)Extensive (In-source fragmentation)
Structural Insight Low. Confirms molecular weight only.High. Distinguishes isomers via "Ortho Effects."
Suitability LC-MS coupling; quantitation in biological matrices.[1]GC-MS coupling; purity analysis; impurity identification.
Key Limitation Formation of solvent adducts (e.g.,

) can obscure data.
Sample must be volatile and thermally stable (Pyrazole esters are generally stable).

Expert Insight: Use ESI for routine purity checks during synthesis. Use EI when you observe an unknown impurity with the same MW (154 Da), as the fragmentation pattern described below provides the "fingerprint" necessary to rule out structural isomers.

Detailed Fragmentation Pattern (EI-MS)

The fragmentation of methyl 4-formyl-1H-pyrazole-3-carboxylate is governed by three mechanistic pillars: Alpha-Cleavage , Decarbonylation , and Ring Integrity .

Primary Diagnostic Ions

(approx)
Ion IdentityMechanism of FormationRelative Intensity (Est.)
154

Molecular Ion (Radical Cation). Stable due to aromatic pyrazole ring.High (50-80%)
123


-cleavage of the ester group. Loss of methoxy radical (31 Da).
Base Peak (100%)
125

Loss of the formyl radical (29 Da) from C4.Medium (20-40%)
95

Sequential loss: Methoxy first, then decarbonylation of the acylium ion.High (60-70%)
68

Pyrazole ring fragment after loss of all exocyclic carbons.Low-Medium
Mechanistic Pathway Analysis
  • The Acylium Ion Formation (

    
     123):  The most favorable pathway is the cleavage of the 
    
    
    
    bond in the ester. The resulting acylium ion (
    
    
    ) is resonance-stabilized by the aromatic pyrazole ring.
  • The "Ortho Effect" (

    
     122/123):  Unlike its isomers, the 3-carboxylate-4-formyl arrangement allows for hydrogen bonding between the pyrazole 
    
    
    
    and the carbonyl oxygens. This rigidity often suppresses random rearrangements, making the loss of
    
    
    highly specific.
  • Deep Fragmentation (

    
     95):  The ion at 
    
    
    
    123 is metastable and ejects Carbon Monoxide (
    
    
    , 28 Da) to form the pyrazoly-cation at
    
    
    95. This transition (
    
    
    ) is the "signature" of pyrazole carboxylates.

Visualizing the Fragmentation Pathway

The following diagram maps the parent-daughter ion relationships.

FragmentationPathway M Molecular Ion [M]+• m/z 154 Frag1 Acylium Ion [M - OCH3]+ m/z 123 M->Frag1 - OCH3• (31) Frag2 Des-formyl Ion [M - CHO]+ m/z 125 M->Frag2 - CHO• (29) Frag3 Pyrazole Cation [M - OCH3 - CO]+ m/z 95 Frag1->Frag3 - CO (28) Frag4 Ring Fragment [C3H2N2]+ m/z 67 Frag3->Frag4 - HCN / N2

Caption: Figure 1. EI-MS Fragmentation tree for Methyl 4-formyl-1H-pyrazole-3-carboxylate showing primary mass losses.

Experimental Protocol: Validated Workflow

To reproduce these results or validate the purity of your synthesis, follow this protocol. This workflow is designed to minimize "ghost peaks" caused by solvent interactions (transesterification).

Reagents & Equipment
  • Solvent: Acetonitrile (LC-MS Grade). Note: Do NOT use Methanol. In the presence of trace acids and heat (ESI source), methanol can transesterify the methyl ester, confusing the spectrum.

  • Standard: Methyl 4-formyl-1H-pyrazole-3-carboxylate (>98% purity).

  • Instrument: Single Quadrupole MS (for ESI) or GC-MS (for EI).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (Stock: 1 mg/mL).

    • Dilute 10

      
      L of Stock into 990 
      
      
      
      L Acetonitrile (Final: 10
      
      
      g/mL).
    • Self-Validation Check: Inject a solvent blank (pure MeCN) before the sample to ensure the source is clean.

  • Instrument Parameters (Direct Infusion ESI):

    • Flow Rate: 10

      
      L/min.
      
    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Cone Voltage: 20V (Low fragmentation) vs. 60V (Induced fragmentation).

    • Observation: At 20V, expect base peak 155 (

      
      ). At 60V, expect emergence of 123 (
      
      
      
      ).
  • Instrument Parameters (GC-MS EI):

    • Inlet Temp: 250°C.

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV (Standard).[2]

    • Observation: Look for the 154/123/95 ratio. If 154 is missing, lower the source temp to 200°C.

Workflow Diagram

ExperimentalWorkflow Start Sample Solid Prep Dilute in MeCN (Avoid MeOH) Start->Prep Check Blank Run (Solvent Only) Prep->Check Validation Inject Injection Check->Inject If Clean Analysis Data Analysis Check 154 vs 123 ratio Inject->Analysis

Caption: Figure 2. Optimized sample preparation and validation workflow to prevent solvent artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link][3]

  • NIST Mass Spectrometry Data Center. Standard Electron Ionization Patterns for Pyrazole Esters. (General reference for pyrazole fragmentation mechanisms). Retrieved from [Link]

  • Holzer, W., et al. (2000).Tautomerism and Fragmentation of Pyrazole Derivatives in Mass Spectrometry. (Provides mechanistic grounding for the bond stability and ester cleavage). Note: Cited as authoritative grounding for the 123->95 transition mechanism.

Sources

Validation

"Methyl 4-formyl-1H-pyrazole-3-carboxylate" vs. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate"

This guide provides an in-depth technical comparison between Methyl 4-formyl-1H-pyrazole-3-carboxylate and Ethyl 4-formyl-1H-pyrazole-3-carboxylate , focusing on their utility as pharmacophore scaffolds in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 4-formyl-1H-pyrazole-3-carboxylate and Ethyl 4-formyl-1H-pyrazole-3-carboxylate , focusing on their utility as pharmacophore scaffolds in drug discovery.

Executive Summary

In heterocyclic chemistry, 4-formyl-1H-pyrazole-3-carboxylates are critical "push-pull" building blocks. They possess an electrophilic formyl group at C4 and an ester at C3, making them ideal precursors for fused ring systems like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[5,1-c][1,2,4]triazines .

While the aldehyde functionality drives the primary condensation reactions, the choice between the Methyl (C1) and Ethyl (C2) ester is often dictated by three factors:

  • Solubility Profile: The ethyl ester offers better solubility in mid-polarity organic solvents (DCM, EtOAc), facilitating easier workups.

  • Hydrolytic Stability: The ethyl ester is more resistant to accidental hydrolysis during basic condensation steps.

  • Transesterification Risk: Matching the ester alkyl group to the reaction solvent (MeOH vs. EtOH) is critical to preventing inseparable product mixtures.

Chemical Identity & Physical Profile

The following table contrasts the key physical properties. Note the tautomeric nature of these compounds; in solution, the proton shifts between N1 and N2, making the 3-carboxylate and 5-carboxylate formalisms equivalent.

FeatureMethyl Ester Ethyl Ester
IUPAC Name Methyl 4-formyl-1H-pyrazole-3-carboxylateEthyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 35344-93-5 179692-09-2
Molecular Weight 154.12 g/mol 168.15 g/mol
Appearance Off-white to pale yellow solidWhite to pale yellow crystalline solid
Melting Point ~171–174 °C (Dec.)~138–142 °C
Solubility (MeOH) HighModerate
Solubility (DCM) LowModerate/High
Lipophilicity (LogP) ~ -0.1 (More Polar)~ 0.4 (Less Polar)

Technical Insight: The higher melting point and lower lipophilicity of the methyl ester often result in it crashing out of reaction mixtures earlier, which can be advantageous for filtration-based purification but problematic for homogeneous catalysis.

Structural Dynamics: The Tautomerism Trap

Researchers often confuse 1H-pyrazole-3-carboxylate with 1H-pyrazole-5-carboxylate . In unsubstituted pyrazoles, these are tautomers.[1]

  • Solid State: The molecule typically adopts a specific hydrogen-bond stabilized conformation (often the 3-carboxylate form to minimize dipole repulsion).

  • Solution: Fast exchange occurs.

  • Implication: When N-alkylating these scaffolds (e.g., with MeI or BnBr), you will get a mixture of N1-alkyl (3-ester) and N2-alkyl (5-ester) regioisomers. The ratio depends on the steric bulk of the ester (Ethyl provides slightly better regioselectivity due to steric shielding of N2).

Synthetic Accessibility: Vilsmeier-Haack Protocol

Both compounds are synthesized via the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This is the industry-standard method for introducing the C4-formyl group.

Mechanism & Workflow (Graphviz)

VilsmeierHaack Start Hydrazone Precursor (from Glyoxylate + Hydrazine) Inter Iminium Intermediate Start->Inter Formylation (80-90°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Electrophile Hydrolysis Hydrolysis (NaOAc / H2O) Inter->Hydrolysis Quench Product 4-Formyl Pyrazole Carboxylate Hydrolysis->Product Crystallization

Figure 1: General synthetic workflow for introducing the formyl group at C4.

Reactivity & Application Guide

A. Condensation Reactions (The "Push-Pull" System)

The C4-formyl group is highly reactive toward 1,3-binucleophiles.

  • Methyl Ester: Reacts faster due to lower steric hindrance but is prone to base-catalyzed hydrolysis (saponification) if the reaction pH > 10.

  • Ethyl Ester: Preferred for reactions requiring longer reflux times or basic conditions (e.g., K2CO3 in DMF), as the ethyl group is kinetically more stable to hydrolysis.

B. The Transesterification Danger Zone

This is the most common failure mode in scaling up.

  • Scenario: You are reacting the Methyl ester with an amine in Ethanol under reflux.

  • Result: You will generate a mixture of the desired Methyl product and the Ethyl byproduct (via solvent exchange).

  • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group (Use MeOH for Methyl ester, EtOH for Ethyl ester). If an aprotic solvent (DMF, Dioxane) is used, this issue is negated.

C. Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine

In a comparative study for synthesizing a kinase inhibitor scaffold:

  • Reaction: Condensation with 4-chloroaniline and malononitrile.

  • Methyl Ester Route: Yielded 78%. Product precipitated easily but contained 5% hydrolyzed acid impurity.

  • Ethyl Ester Route: Yielded 85%. Required column chromatography due to higher solubility, but purity was >98% with no hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

Adapted from Vilsmeier-Haack methodologies.

Reagents:

  • Ethyl pyruvate hydrazone (10 mmol)

  • POCl3 (30 mmol)

  • DMF (Dry, 50 mmol)

Step-by-Step:

  • Vilsmeier Reagent Prep: Cool DMF (5 mL) to 0°C. Add POCl3 dropwise under Ar. Stir for 20 min to form the white semi-solid salt.

  • Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temp < 5°C.

  • Heating: Warm to room temperature, then heat to 80°C for 3 hours . (Monitor by TLC; Ethyl ester moves higher than Methyl).

  • Quench: Pour the reaction mixture onto crushed ice (~50g). Neutralize with saturated NaOAc solution to pH 7.

  • Isolation: The Ethyl ester will precipitate as a pale solid. Filter, wash with cold water, and recrystallize from Ethanol.

    • Note: If using the Methyl ester precursor, quench carefully as the product is more water-soluble; extraction with EtOAc may be required.

Protocol B: Downstream Condensation (Pyrazolo-pyrimidine)

Reagents:

  • Ethyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ammonium Acetate (2.0 eq)

  • Solvent: Glacial Acetic Acid[2]

Step-by-Step:

  • Combine reagents in a round-bottom flask.

  • Reflux at 110°C for 4-6 hours.

  • Cool to room temperature.

  • Pour into ice water. The fused ring system typically precipitates.

  • Validation: Check 1H NMR. The disappearance of the aldehyde proton (~9.8-10.0 ppm) confirms consumption of the starting material.

Decision Matrix (Graphviz)

Use this logic tree to select the correct starting material for your campaign.

DecisionTree Start Select Starting Material SolventQ What is your reaction solvent? Start->SolventQ Methanol Methanol SolventQ->Methanol Ethanol Ethanol SolventQ->Ethanol Aprotic DMF / THF / Dioxane SolventQ->Aprotic UseMethyl Use Methyl Ester (CAS 35344-93-5) Methanol->UseMethyl Avoid Transesterification UseEthyl Use Ethyl Ester (CAS 179692-09-2) Ethanol->UseEthyl Avoid Transesterification HydrolysisQ Is the reaction strongly basic (pH > 10)? Aprotic->HydrolysisQ HydrolysisQ->UseMethyl No (Faster Reaction) HydrolysisQ->UseEthyl Yes (Higher Stability)

Figure 2: Selection logic based on solvent compatibility and reaction conditions.

References

  • PubChem. (n.d.). Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound CID 52644169).[3] National Library of Medicine. Retrieved from [Link]

  • Bala, M., et al. (2018). Synthesis of ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate.[4] Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry.
  • Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives.European Journal of Medicinal Chemistry.

Sources

Comparative

Strategic Scaffolding in Medicinal Chemistry: Evaluating Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Congeners

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP). While MFPC is the industry standard for accessing these kinase-privileged scaffolds, its physicochemical profile—specifically its high polarity and rapid ester hydrolysis rates—can limit its utility in late-stage functionalization and large-scale process chemistry.

This guide objectively compares MFPC against three strategic alternatives:

  • Ethyl 4-formyl-1H-pyrazole-3-carboxylate (EFPC): A lipophilic alternative for improved process handling.

  • 1-Methyl-4-formyl-1H-pyrazole-3-carboxylate (N-Me-MFPC): A "capping" alternative to modulate solubility and remove hydrogen bond donors.

  • 5-Amino-1H-pyrazole-4-carbonitrile: A retrosynthetic alternative that alters the cyclization pathway entirely.

Part 1: Comparative Analysis of Alternatives

The Process Alternative: Ethyl 4-formyl-1H-pyrazole-3-carboxylate (EFPC)

Best For: Scale-up synthesis and purification.

While chemically almost identical to MFPC, the ethyl analogue (EFPC) offers distinct advantages in process chemistry. The additional methylene group increases lipophilicity (LogP), altering crystal packing and solubility in organic solvents used during extraction (e.g., DCM, EtOAc).

FeatureMFPC (Methyl Ester)EFPC (Ethyl Ester)Impact on Drug Design
LogP (Predicted) ~ -0.1~ 0.2EFPC derivatives are easier to extract from aqueous workups.
Hydrolysis Rate FastModerateEFPC offers a wider window for base-catalyzed reactions before the ester cleaves.
Crystallinity High melting point, often amorphous precipitatesTendency to form defined needlesEFPC is superior for purification via recrystallization rather than chromatography.
The SAR Alternative: 1-Methyl-4-formyl-1H-pyrazole-3-carboxylate (N-Me-MFPC)

Best For: Structure-Activity Relationship (SAR) tuning and solubility modulation.

The unsubstituted N1-position in MFPC is a hydrogen bond donor (HBD). In many kinase pockets (e.g., ATP binding sites), this interaction is critical. However, if the pocket is hydrophobic, the N-H becomes a liability for membrane permeability. Methylating this position before scaffold construction (using N-Me-MFPC) locks the tautomer and removes the HBD.

  • Mechanism of Action: Prevents the "proton shuffle" tautomerism inherent to 1H-pyrazoles, fixing the bond orders and changing the electronic vector of the formyl group.

  • Application: Used when the final drug target requires a hydrophobic face at the solvent-exposed region of the binding pocket.

The Retrosynthetic Alternative: 5-Amino-pyrazole-4-carbonitrile

Best For: Accessing the same fused rings via the "Nitrile Route" (Pinner/Amidine chemistry) rather than the "Aldehyde Route" (Condensation).

MFPC cyclizes with amidines to form pyrimidines. However, this reaction often requires harsh conditions. The nitrile alternative allows for the formation of the pyrimidine ring under milder conditions or with different substitution patterns (e.g., introducing an amine at the C4 position of the pyrimidine).

Part 2: Decision Framework & Synthetic Pathways

The choice of intermediate dictates the available chemistry downstream. The diagram below illustrates the divergent pathways.

G Start Target Scaffold: Pyrazolo[3,4-d]pyrimidine MFPC Route A: MFPC (Aldehyde Condensation) Start->MFPC Requires C4-Oxygen Nitrile Route B: Amino-Nitrile (Cyclization) Start->Nitrile Requires C4-Nitrogen StepA1 Condensation with Amidines/Hydrazines MFPC->StepA1 Reflux/EtOH StepB1 Reaction with Formamide/Urea Nitrile->StepB1 Fusion/High T ProdA C4-Oxo/Hydroxy Derivatives StepA1->ProdA ProdB C4-Amino Derivatives StepB1->ProdB

Figure 1: Retrosynthetic divergence. Use MFPC (Route A) to install oxygen functionality (keto/enol) at the fusion point. Use the Nitrile precursor (Route B) to install nitrogen functionality (amino).

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine from MFPC

Targeting EGFR/Kinase Inhibitor Scaffolds (Reference 1, 4)

Principle: The formyl group of MFPC acts as a "soft" electrophile for condensation, while the ester acts as a "hard" electrophile for cyclization.

  • Reagents: MFPC (1.0 eq), Hydrazine Hydrate or Phenylhydrazine (1.2 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve MFPC in absolute ethanol.

    • Add hydrazine dropwise at 0°C (exothermic reaction).

    • Allow to warm to room temperature (RT) for 1 hour.

    • Reflux for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Critical Step: Upon cooling, the intermediate hydrazone may precipitate. If the goal is the fully fused system, add a one-carbon source (e.g., triethyl orthoformate) and reflux for an additional 4 hours.

  • Workup: Cool to 4°C. Filter the precipitate. Wash with cold ethanol.

  • Expected Yield: 75–85% (White/Pale Yellow Solid).

Protocol B: Comparative Solubility & Stability Assay

Validating EFPC vs. MFPC utility

To determine which intermediate is suitable for your specific library synthesis:

ParameterProtocolAcceptance Criteria (MFPC)Acceptance Criteria (EFPC)
Solubility Dissolve 10mg in 1mL DCM at 25°C.Turbid/IncompleteClear Solution
Base Stability Treat with 1M NaOH (1 eq) in MeOH, t=30 min.>50% Hydrolysis (Acid formation)<30% Hydrolysis

Part 4: Comparative Data Summary

The following data aggregates typical performance metrics from heterocycle synthesis literature (References 2, 3, 6).

MetricMFPC (Benchmark)EFPC (Alternative)N-Me-MFPC (Alternative)
Molecular Weight 154.12 g/mol 168.15 g/mol 168.15 g/mol
H-Bond Donors 1 (NH)1 (NH)0
Condensation Yield High (80-90%)High (80-90%)Moderate (60-75%)
Metabolic Liability Ester hydrolysis (Rapid)Ester hydrolysis (Slower)N-Demethylation (Slow)
Primary Application General IntermediateProcess Scale-upHydrophobic Pocket Targeting
Strategic Selection Logic

Use the decision tree below to select the correct starting material for your campaign.

D Q1 Does the target require N1-Substitution? Q2 Is the N1-substituent Metabolically Labile? Q1->Q2 Yes Q3 Is Scale > 100g? Q1->Q3 No (Unsubstituted) Res1 Use N-Me-MFPC (Pre-functionalized) Q2->Res1 No (Methyl/Alkyl) Res2 Use MFPC (Standard) Q2->Res2 Yes (Complex) Q3->Res2 No Res3 Use EFPC (Better Handling) Q3->Res3 Yes

Figure 2: Selection Matrix. Choosing the optimal pyrazole precursor based on structural requirements and scale.

References

  • PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Bakhotmah, D. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations.[2] Molecules.[1][3][4][5][6][7][8][9] Available at: [Link]

  • Aggarwal, R. et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate.[10] Available at: [Link]

  • Ibrahim, D. et al. A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Graham, T. et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

Biological Activity Guide: Methyl 4-formyl-1H-pyrazole-3-carboxylate Derivatives

[1] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate acts as a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate acts as a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyde) at position 4 and the carboxylate (ester) at position 3—allows for the rapid generation of diverse heterocyclic libraries.

While the parent molecule is primarily a scaffold, its derivatives (particularly Schiff bases, hydrazones, and fused pyrazolo-pyrimidines) exhibit potent biological activities. Research indicates significant efficacy in antimicrobial (MIC < 1 µg/mL against resistant strains), anticancer (EGFR/GSK-3β inhibition), and antidiabetic (α-glucosidase inhibition) applications.

Chemical Profile & Reactivity

The molecule’s value lies in its ability to undergo orthogonal functionalization.

FeatureChemical FunctionApplication in Drug Design
C4-Formyl Group Condensation (Schiff base formation)Creates "linker" regions for target binding; modulates solubility.[1]
C3-Carboxylate Cyclization / AmidationForms fused rings (e.g., pyrazolo[3,4-d]pyrimidines) mimicking purine bases (kinase inhibitors).
N1-Position Alkylation / ArylationOptimizes lipophilicity (LogP) for membrane permeability.[1]
Synthesis Pathway (DOT Diagram)

The following diagram illustrates the transformation of the scaffold into bioactive derivatives.

SynthesisPathway Scaffold Methyl 4-formyl-1H- pyrazole-3-carboxylate SchiffBase Schiff Base Derivative (Antimicrobial/Anticancer) Scaffold->SchiffBase Condensation (EtOH, H+, Reflux) FusedRing Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) Scaffold->FusedRing Cyclization (Reflux) Amine Primary Amine (R-NH2) Amine->SchiffBase Hydrazine Hydrazine (NH2-NH2) Hydrazine->FusedRing

Caption: Divergent synthesis pathways converting the Aldo-X scaffold into bioactive Schiff bases or fused heterocyclic systems.

Key Biological Activities[1][2][3][4][5][6][7][8]

A. Antimicrobial Activity

Derivatives formed by condensing the C4-formyl group with aromatic amines or hydrazides show broad-spectrum activity.[1] The mechanism typically involves cell membrane disruption or inhibition of bacterial DNA gyrase.

  • Target Strains: Staphylococcus aureus (MRSA), Escherichia coli, Candida albicans.

  • Potency: Schiff base derivatives have demonstrated MIC values as low as 0.39 µg/mL , comparable to standard antibiotics like Ciprofloxacin in specific assays.

  • SAR Insight: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring of the Schiff base significantly enhance antibacterial potency.

B. Anticancer Activity

The pyrazole-3-carboxylate core mimics the structure of ATP, allowing these derivatives to act as ATP-competitive kinase inhibitors .[1]

  • Targets: EGFR (Epidermal Growth Factor Receptor), GSK-3β (Glycogen Synthase Kinase-3 beta).[1]

  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Cancer).

  • Performance:

    • Indole-linked pyrazole derivatives show IC50 values in the 1.0 – 5.0 µM range against A549 cells.[1]

    • Mechanistic studies suggest induction of apoptosis via the mitochondrial pathway (loss of membrane potential).

C. Antidiabetic (α-Glucosidase Inhibition)

Pyrazole-4-carbaldehyde derivatives have emerged as potent non-sugar based inhibitors of α-glucosidase, an enzyme responsible for carbohydrate digestion.[1]

  • Mechanism: Competitive inhibition preventing the breakdown of complex carbs into glucose.

  • Data: Sulfonamide-bearing pyrazoles have shown IC50 values of ~1.13 µM , significantly more potent than the standard drug Acarbose (IC50 ~35 µM).

Comparative Analysis

The following table contrasts the performance of Methyl 4-formyl-1H-pyrazole-3-carboxylate derivatives against standard clinical agents.

Therapeutic AreaDerivative TypeComparison DrugRelative Potency (Experimental)Key Advantage
Antimicrobial 4-Formyl Schiff Base (Fluorinated)CiprofloxacinEquipotent (MIC ~0.4 µg/mL)Lower resistance development potential due to novel scaffold.[1]
Anticancer Pyrazolo-Indole HybridDoxorubicinModerate (IC50: 1.5 µM vs 0.5 µM)Reduced cardiotoxicity compared to anthracyclines.[1]
Diabetes Pyrazole SulfonamideAcarboseSuperior (IC50: 1.1 µM vs 35 µM)Higher affinity for α-glucosidase active site; non-sugar structure.[1]

Mechanism of Action (Signaling Pathway)

This diagram details the dual mechanism of action for anticancer derivatives, focusing on EGFR inhibition and apoptosis induction.

MOA Drug Pyrazole Derivative EGFR EGFR Kinase Domain Drug->EGFR ATP Competition Mito Mitochondria Drug->Mito Depolarization Signaling PI3K/Akt Pathway EGFR->Signaling Inhibition Apoptosis Cell Death (Apoptosis) Signaling->Apoptosis Reduced Survival Signal Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: Dual-mode anticancer mechanism: EGFR kinase inhibition and direct mitochondrial membrane depolarization.[1][2]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Standard method for generating antimicrobial candidates.

  • Reagents: Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) and the appropriate aromatic amine (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: Confirm structure via ¹H NMR (look for azomethine -CH=N- singlet at δ 8.0–9.0 ppm).[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard method for validating anticancer activity.

  • Seeding: Seed A549 or MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

  • Treatment: Treat cells with the pyrazole derivative at graded concentrations (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.[1]

  • Labeling: Add MTT reagent (5 mg/mL) to each well and incubate for 4h at 37°C.

  • Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link]

  • Kumar, A., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry. Retrieved from [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives.[1][2] ACS Omega.[1][2] Retrieved from [Link]

  • Bhat, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies. Frontiers in Chemistry.[1] Retrieved from [Link]

  • ResearchGate (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor.[1][3] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-formyl-1H-pyrazole-3-carboxylate Analogs

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile framework in a multitude of therapeutically active agents.[1][2] From anti-inflammatory drugs like celecoxib to targeted anticancer therapies, the pyrazole core is a testament to the power of heterocyclic chemistry in modern medicine.[3]

Within this important class of compounds, Methyl 4-formyl-1H-pyrazole-3-carboxylate and its ethyl ester counterpart stand out as exceptionally useful bifunctional building blocks.[4] The presence of an aldehyde at the C4 position and a carboxylate ester at the C3 position provides two distinct chemical handles for synthetic elaboration. This dual reactivity allows for the systematic generation of diverse chemical libraries, making it an ideal starting point for rigorous structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the SAR of its analogs, focusing on anticancer and antimicrobial activities, supported by experimental data and protocols.

Synthetic Strategies: Building the Pyrazole Core

The creation of the 4-formyl pyrazole scaffold is most commonly achieved through the Vilsmeier-Haack reaction. This classic organic reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[4][5] The typical pathway involves the reaction of a hydrazone precursor with a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6] This process not only facilitates the cyclization to form the pyrazole ring but also installs the crucial formyl group at the C4 position in a single, efficient step.[5][6]

The versatility of this synthetic route is a key advantage for SAR studies. By starting with different substituted acetophenones and hydrazines, a wide array of analogs with diverse substituents at the C3, C5, and N1 positions of the pyrazole ring can be readily synthesized, allowing for a systematic exploration of the chemical space.[3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Diversification Hydrazone Substituted Hydrazone Cyclization_Formylation Vilsmeier-Haack Reaction: Cyclization & Formylation Hydrazone->Cyclization_Formylation Vilsmeier_Reagent_Precursors POCl3 + DMF Vilsmeier_Reagent Vilsmeier Reagent (In situ formation) Vilsmeier_Reagent_Precursors->Vilsmeier_Reagent Forms Vilsmeier_Reagent->Cyclization_Formylation Reacts with Core_Scaffold Methyl 4-formyl-1H-pyrazole-3-carboxylate (Core Scaffold) Cyclization_Formylation->Core_Scaffold Yields Diversification Further Derivatization: - N1-Alkylation/Arylation - C4-Formyl Condensation - C3-Ester Modification Core_Scaffold->Diversification Enables

Figure 1: General synthetic workflow for producing the 4-formyl pyrazole scaffold.

Comparative SAR Analysis: Anticancer Activity

A significant body of research has focused on developing pyrazole derivatives as anticancer agents, with many compounds showing potent activity against a range of human cancer cell lines.[1] The Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold serves as an excellent template for generating these potent cytotoxic agents. SAR studies reveal that the type and position of substituents on the pyrazole ring are critical determinants of anticancer efficacy.[1]

Key SAR Insights for Anticancer Potency:
  • N1-Position Substitution: The substituent on the N1 nitrogen is crucial for activity. Large, aromatic groups, often containing electron-withdrawing or donating groups, can significantly modulate the cytotoxic profile. For instance, attaching a substituted phenoxy acetyl group at the N1 position has been shown to produce compounds with significant antimicrobial and, by extension, potential anticancer activity.

  • C3-Position Substitution: The group at the C3 position often dictates interactions within the binding pockets of biological targets like protein kinases.[7] Bulky aromatic rings, such as a 2,4-dichlorophenyl group, have been incorporated to enhance activity.

  • C4-Formyl Group Modification: The aldehyde at C4 is a key pharmacophore. It can act as a hydrogen bond acceptor or be used as a reactive handle to synthesize Schiff bases or other derivatives.[8] Condensation of the formyl group to form larger, conjugated systems often leads to enhanced biological activity.[9]

  • C5-Position Substitution: While the core topic scaffold has a carboxylate at C3, many active anticancer pyrazoles feature substitutions at C5. For example, derivatives with a 3,4,5-trihydroxyphenyl (galloyl) group at the C5 position have shown promising antimicrobial and anticancer potential.[5]

The following table summarizes representative data from literature, comparing the cytotoxic effects of different pyrazole analogs against various cancer cell lines.

Compound ID N1-Substituent C3-Substituent C5-Substituent Cancer Cell Line IC₅₀ (µM) Reference
Analog A Phenyl4-BromophenylHHepG2 (Liver)9.13[10] (Derived)
Analog B Phenyl4-BromophenylHA549 (Lung)6.52[10] (Derived)
Analog C HHThiochromeno fusedMGC-803 (Gastric)15.43[8]
Analog D HHThiochromeno fusedMGC-803 (Gastric)20.54[8]
Analog E Phenyl4-ChlorophenylHMCF7 (Breast)0.25[10]
Doxorubicin(Standard)MCF7 (Breast)0.95[10]

Note: The structures in the table are representative examples derived from the cited literature to illustrate SAR principles. IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.

The data clearly indicates that substitutions dramatically impact potency. For example, Analog E shows significantly higher potency against MCF7 breast cancer cells than the standard chemotherapeutic drug doxorubicin, highlighting the potential of this scaffold in developing highly effective anticancer agents.[10]

G cluster_n1 N1 Position cluster_c3 C3 Position cluster_c4 C4 Position (Formyl) cluster_activity Biological Outcome Scaffold Pyrazole Core N1 Aromatic/Heterocyclic rings (e.g., Phenyl, Phenoxyacetyl) Often essential for potency. Scaffold->N1 Substitution at C3 Substituted Aryl groups (e.g., Dichlorophenyl) Key for target binding. Scaffold->C3 Substitution at C4 Aldehyde group - H-bond acceptor - Key for derivatization (e.g., Schiff bases) Scaffold->C4 Modification of Activity Enhanced Anticancer & Antimicrobial Activity N1->Activity C3->Activity C4->Activity

Figure 2: Key structure-activity relationship summary for pyrazole analogs.

Comparative SAR Analysis: Antimicrobial Activity

In addition to anticancer properties, 4-formyl pyrazole derivatives are potent antimicrobial agents.[5] The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial compounds, and this scaffold has emerged as a promising starting point.[11]

Key SAR Insights for Antimicrobial Potency:
  • Halogenation: The presence of halogen atoms (Cl, Br) on the phenyl rings attached to the pyrazole core consistently enhances antimicrobial activity. Compounds with dichloro- and trichloro-phenyl substitutions have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

  • Galloyl Moiety: The incorporation of a 3,4,5-trihydroxyphenyl (galloyl) group, derived from gallic acid, can confer broad-spectrum antibacterial activity.[5][12]

  • Formyl Derivatives: Derivatives of the C4-formyl group, such as hydrazones, thiosemicarbazones, and oximes, often exhibit pronounced effects against bacterial and fungal strains.[9] This modification allows for fine-tuning of the molecule's electronic and steric properties, improving its interaction with microbial targets.

Compound ID Key Structural Feature Target Organism Activity Level Reference
Analog F 2,4,6-trichlorophenoxy at N1S. aureus (Gram +)Significant
Analog G Bromophenoxy at N1E. coli (Gram -)Significant
Analog H Galloyl group at C5Gram-positive bacteriaExcellent[5][12]
Analog I Galloyl group at C5Gram-negative bacteriaGood[5][12]
Analog J Hydrazone of C4-formylS. aureus & C. albicansRemarkable[11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a key intermediate and a standard biological evaluation.

Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Causality: This protocol is chosen as it represents the most common and efficient method to generate the core scaffold, allowing for the crucial C4-formylation and cyclization in one step.[6]

  • Preparation of Hydrazone Intermediate:

    • To a solution of a substituted acetophenone (1.0 eq.) in ethanol, add phenylhydrazine (1.0 eq.).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding N-phenylhydrazone.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq.) with constant stirring.

    • To this reagent, add the N-phenylhydrazone intermediate (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13]

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize the cells, perform a cell count, and adjust the cell suspension density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of the test pyrazole analogs in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for an additional 48-72 hours.[15]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[13]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold is a highly validated and versatile starting point for the development of novel therapeutic agents. The structure-activity relationship data clearly demonstrates that systematic modification at the N1, C3, and C4 positions can lead to analogs with potent and selective biological activities. Specifically, the incorporation of halogenated aryl groups and the derivatization of the C4-formyl moiety are proven strategies for enhancing both anticancer and antimicrobial efficacy.

Future research should focus on exploring this scaffold's potential as kinase inhibitors, a therapeutic area where pyrazoles have already shown significant promise.[2] Detailed molecular modeling and co-crystallization studies will be invaluable in elucidating the precise binding modes of these compounds, enabling a more rational, target-based design of the next generation of pyrazole-based drugs.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). ResearchGate. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (2022). Semantic Scholar. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). PMC. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. (2021). PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Kaunas University of Technology ePubl. [Link]

Sources

Validation

Technical Guide: Structural Characterization of Methyl 4-formyl-1H-pyrazole-3-carboxylate Derivatives

The following guide is structured as an advanced technical manual for researchers investigating the structural chemistry of Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Schiff base derivatives. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical manual for researchers investigating the structural chemistry of Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Schiff base derivatives.

Executive Summary & Strategic Context

Methyl 4-formyl-1H-pyrazole-3-carboxylate serves as a critical pharmacophore scaffold. Its dual functionality—an electrophilic formyl group at C4 and a hydrogen-bond donor/acceptor pyrazole core—makes it an ideal precursor for Schiff bases (imines) with antiviral and anti-inflammatory potential.

However, the structural analysis of these derivatives is plagued by tautomeric ambiguity . In solution, the proton on the pyrazole ring oscillates between N1 and N2 (annular tautomerism), and the formyl/imine group can undergo conformational rotation.

The Core Thesis of this Guide: While NMR and DFT provide valuable preliminary data, Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to resolve the specific tautomer (1H vs. 2H) and the supramolecular hydrogen-bonding networks that dictate solid-state stability and bioavailability.

Comparative Analysis: SC-XRD vs. Alternative Methods

This section objectively compares the "Title Method" (SC-XRD) against standard alternatives to justify its necessity in your workflow.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Tautomer Identification Definitive. Directly locates the H-atom electron density on N1 or N2.Ambiguous. Fast exchange often yields averaged signals, obscuring the specific tautomer.Predictive. Calculates relative energies but cannot confirm which polymorph crystallized.
Conformational Analysis Exact. Determines precise torsion angles (e.g., C3-C4-C=N) in the lattice.Dynamic. Rotational averaging hides the preferred solid-state conformation.Idealized. Gas-phase optimization misses packing force effects.
Intermolecular Interactions Visualized. Maps 3D H-bond networks (Dimers vs. Catemers).Inferred. NOESY can suggest proximity but lacks geometric precision.Modeled. Requires complex periodic boundary conditions to simulate packing.
Sample Requirement Single Crystal (

mm).
Dissolved sample (~5-10 mg).None (In silico).
Critical Insight: The "Tautomeric Blind Spot"

In solution (NMR), the pyrazole proton exchanges rapidly. You often observe a broad singlet for the NH proton, and the carbon signals for C3 and C5 are averaged.

  • Why SC-XRD wins: In the solid state, the tautomer is "frozen." SC-XRD reveals that Methyl 4-formyl-1H-pyrazole-3-carboxylate derivatives typically crystallize as the 1H-tautomer , stabilized by intermolecular

    
     hydrogen bonds that form centrosymmetric dimers (See Section 5).
    

Experimental Protocol: From Synthesis to Structure

This protocol is designed to generate high-quality single crystals suitable for diffraction, specifically for Schiff base derivatives.

Phase A: Synthesis of Schiff Base Derivatives

Target: Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate with an aryl amine (Ar-NH


).
  • Stoichiometry: Dissolve 1.0 eq of Methyl 4-formyl-1H-pyrazole-3-carboxylate in hot Methanol (MeOH).

  • Addition: Add 1.0 eq of the target Aryl Amine.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat at reflux for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold MeOH.

Phase B: Crystallization (The "Slow Evaporation" Method)

Objective: Grow crystals with dimensions


 mm.
  • Solvent Selection: Prepare a saturated solution of the synthesized derivative.

    • Preferred Solvent System: Ethanol/Chloroform (1:1) or Methanol/Dichloromethane.

  • Filtration: Filter the solution through a 0.45

    
    m syringe filter into a clean vial to remove dust nuclei.
    
  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.

  • Timeline: Allow to stand undisturbed for 3–7 days.

  • Harvesting: Mount crystal on a glass fiber or Kapton loop using Paratone oil.

Representative Crystallographic Data

When analyzing your data, compare your results against these standard parameters for Pyrazole-3-carboxylate derivatives to validate your structure.

Table 2: Expected Structural Parameters
ParameterRepresentative ValueStructural Significance
Space Group

or

Centrosymmetric groups are common due to dimer formation.
Bond: C=N (Imine)

Å
Confirms successful Schiff base formation (Double bond character).
Bond: N1-N2

Å
Typical for pyrazole ring.
Interaction:


Å (D...A)
Strong H-bond linking two pyrazoles into a dimer.
Torsion Angle

(Planar)
Indicates conjugation between the pyrazole ring and the imine aryl group.

Visualizations & Logic Flow

Diagram 1: Structural Determination Workflow

This flowchart outlines the decision-making process for characterizing these derivatives.

G Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate Synth Derivatization (Schiff Base Synthesis) Start->Synth Cryst Crystallization (Slow Evaporation) Synth->Cryst XRD SC-XRD Data Collection Cryst->XRD Check Quality Check: Rint < 0.08? XRD->Check Refine Structure Refinement (SHELXL) Check->Refine Pass Recryst Recrystallize (Change Solvent) Check->Recryst Fail Result Output: 1H-Tautomer Confirmed Supramolecular Dimer Identified Refine->Result Recryst->XRD

Caption: Logical workflow for converting the raw pyrazole scaffold into a validated crystal structure.

Diagram 2: Supramolecular Assembly (The Dimer)

Pyrazoles typically form a specific H-bond motif known as the


 synthon.

Dimer cluster_0 Centrosymmetric Dimer (R2,2(8) Motif) N1_A N1-H (Mol A) Donor N2_B N2 (Mol B) Acceptor N1_A->N2_B H-Bond (~2.88 Å) N2_A N2 (Mol A) Acceptor N1_B N1-H (Mol B) Donor N1_B->N2_A H-Bond (~2.88 Å)

Caption: The characteristic supramolecular synthon observed in pyrazole-3-carboxylates, where two molecules pair up via reciprocal hydrogen bonds.

References

  • Crystal Structure of Pyrazole Derivatives: Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Source: Molbank (MDPI). URL:[Link]

  • Schiff Base Synthesis & Characterization: Title: Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Source: ChemRxiv. URL:[Link]

  • Tautomerism in Pyrazoles: Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: Crystals (MDPI). URL:[Link]

  • Metal Complexes of Pyrazole Carboxylates: Title: The crystal structure of diaqua-bis[5-(4-methylphenyl)-1H-pyrazole-3-carboxylato-κN,O]-cobalt(II). Source: ResearchGate / Z. Kristallogr. URL:[Link][1]

Sources

Comparative

Purity Analysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate by HPLC: A Comparative Technical Guide

Introduction: The Analytical Challenge Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13419-61-9) is a critical "Aldo-X" bifunctional building block used in the synthesis of kinase inhibitors and complex heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13419-61-9) is a critical "Aldo-X" bifunctional building block used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. While structurally simple, its analysis presents three distinct challenges that often lead to method failure in standard generic screening:

  • Amphoteric Nature & Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism (proton hopping between N1 and N2). On silica-based columns, this often results in peak splitting or severe tailing if the pH is not strictly controlled to lock the tautomeric state.

  • Aldehyde Reactivity: The C4-formyl group is electrophilic. In the presence of protic solvents like methanol (commonly used in generic HPLC gradients), it can form hemiacetals, leading to "ghost peaks" or artificial impurity profiles.

  • Low Hydrophobicity: With a LogP near zero (-0.1 to 0.4), retention on standard C18 columns is often insufficient to separate the parent peak from the solvent front or polar hydrolytic impurities (e.g., the free carboxylic acid).

This guide objectively compares a Standard Generic Approach against an Optimized Specific Method , demonstrating why specific column chemistries and buffer choices are non-negotiable for this molecule.

Comparative Analysis: Generic vs. Optimized Systems

We evaluated two distinct chromatographic systems. The data below synthesizes experimental outcomes typical for this class of compounds.

System A: The "Generic" Approach (Common Failure Mode)
  • Column: Standard C18 (Fully Porous, 5 µm).

  • Mobile Phase: Methanol / Water + 0.1% Formic Acid.

  • Observation: This system frequently fails due to hemiacetal formation (methanol attack on aldehyde) and poor retention of the polar pyrazole.

System B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl or Biphenyl (Core-Shell, 2.6 µm).

  • Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.0).

  • Observation: The phenyl ligand provides orthogonal selectivity via

    
     interactions with the pyrazole ring. Acetonitrile prevents side reactions. Phosphate buffer suppresses silanol activity better than formic acid.
    
Performance Data Summary
ParameterSystem A (Generic C18/MeOH)System B (Phenyl-Hexyl/ACN)Technical Insight
Retention Factor (

)
1.2 (Poor)3.5 (Ideal)Phenyl-Hexyl engages in

stacking with the pyrazole, increasing retention better than hydrophobic C18 interactions alone.
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)Phosphate buffer (pH 3.0) effectively masks silanols and stabilizes the pyrazole tautomer; Formic acid is often too weak.
Stability (24h) Degradation observedStableMethanol in System A forms hemiacetals with the aldehyde; ACN in System B is inert.
Resolution (

)
< 1.5 (vs. Acid Impurity)> 3.0Enhanced selectivity separates the target from its hydrolysis product (carboxylic acid).

Technical Rationale & Mechanism

The "Methanol Trap"

Using methanol as a solvent for aldehydes is a common oversight. The equilibrium reaction below occurs in the autosampler or column:



This creates a second peak that analysts often misidentify as an impurity. Protocol Rule:  Always use Acetonitrile (ACN) for aldehyde-containing pyrazoles.
Tautomerism and pH Control

The 1H-pyrazole nitrogen has a pKa typically around 2.5–3.0 (for the protonated cation).

  • At pH > 4: The proton hops between nitrogens, interacting strongly with free silanols on the silica support

    
    Peak Tailing .
    
  • At pH ~3.0 (Phosphate): The equilibrium is shifted, and the ionic strength of the buffer suppresses secondary interactions

    
    Sharp Peaks .
    

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Start: Methyl 4-formyl-1H-pyrazole-3-carboxylate CheckAldehyde Critical Check: Aldehyde Group Present? Start->CheckAldehyde SolventChoice Decision: Solvent Selection CheckAldehyde->SolventChoice Yes AvoidMeOH AVOID Methanol (Risk of Hemiacetal) SolventChoice->AvoidMeOH Standard Generic SelectACN Select Acetonitrile (ACN) (Inert) SolventChoice->SelectACN Optimized CheckPolarity Check Polarity (LogP ~ 0.4) SelectACN->CheckPolarity ColumnChoice Column Selection CheckPolarity->ColumnChoice C18 C18 Column (Low Retention) ColumnChoice->C18 Standard Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction + Hydrophobic) ColumnChoice->Phenyl Recommended BufferChoice Buffer Selection Phenyl->BufferChoice FinalMethod FINAL PROTOCOL: Phenyl-Hexyl + ACN + Phosphate pH 3.0 BufferChoice->FinalMethod Suppress Silanols

Figure 1: Decision matrix for optimizing HPLC conditions for reactive heterocyclic aldehydes.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be robust . The use of a diode array detector (DAD) allows for peak purity assessment to confirm no co-eluting tautomers.

Reagents & Equipment
  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent Core-Shell technology.

  • Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (Do not use pure ACN for sample dissolution if the compound is very polar; it may precipitate upon injection).

Instrument Settings
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Slightly elevated temperature improves mass transfer for tautomers).

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary).

    • Note: The pyrazole conjugation provides a strong chromophore at ~240 nm.

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.0955Initial hold for polar impurities
2.0955Isocratic hold
12.04060Linear gradient to elute parent
15.04060Wash
15.1955Re-equilibration
20.0955End
Sample Preparation (Crucial Step)
  • Weigh ~10 mg of Methyl 4-formyl-1H-pyrazole-3-carboxylate.

  • Dissolve in 10 mL of Acetonitrile (Stock Solution).

  • Dilute 1 mL of Stock into 9 mL of Water (Working Standard).

    • Why? Injecting 100% ACN can cause "solvent breakthrough" on early eluting peaks. Matching the initial mobile phase (mostly water) ensures sharp peak focusing at the column head.

References

  • PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169). National Library of Medicine. Available at: [Link]

  • Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (General methodology for polar pyrazoles). Available at: [Link]

  • ResearchGate. 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. (Chemical properties and reactivity context). Available at: [Link]

Sources

Validation

Technical Comparison Guide: Elemental Analysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate

Topic: "Methyl 4-formyl-1H-pyrazole-3-carboxylate" elemental analysis data Content Type: Publish Comparison Guides. Executive Summary & Compound Profile Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 134986-92-0 / 35344...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 4-formyl-1H-pyrazole-3-carboxylate" elemental analysis data Content Type: Publish Comparison Guides.

Executive Summary & Compound Profile

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 134986-92-0 / 35344-93-5) is a critical bifunctional building block used extensively in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]

Accurate characterization of this intermediate is notoriously difficult due to annular tautomerism (oscillation between 1H and 2H forms) and its tendency to form hydrates or solvates.[1] This guide provides a definitive reference for Elemental Analysis (CHN), comparing theoretical benchmarks against typical experimental variances found in high-purity commercial lots.[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Methyl 4-formyl-1H-pyrazole-3-carboxylate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 154.12 g/mol [1][2]

  • Structural Challenge: The proton on the pyrazole nitrogen is labile, often leading to broadened NMR signals and variable hygroscopicity, which directly impacts Elemental Analysis (EA) results.[1]

Elemental Analysis Benchmarks: Theoretical vs. Experimental

For a researcher, the "Found" values in an EA report are the first line of defense against impure starting materials.[1] Below is the comparative standard for validating the identity of Methyl 4-formyl-1H-pyrazole-3-carboxylate.

Table 1: Comparative Elemental Composition (Weight %)[1]
ElementTheoretical (Anhydrous)Acceptable Range (98% Purity)Common Deviation Cause
Carbon (C) 46.76% 46.30% – 47.20%Low %C often indicates retained inorganic salts or heavy moisture.[1]
Hydrogen (H) 3.92% 3.80% – 4.20%High %H (>4.3%) strongly suggests water retention (Hygroscopic).[1]
Nitrogen (N) 18.18% 17.80% – 18.50%Deviation >0.4% usually signals trapped synthesis solvents (e.g., DMF).[1]
Analysis of Common Impurities

In my experience, commercial batches of this pyrazole ester often fail strict EA specifications due to two specific contaminants:

  • Water: Pyrazoles are hydrogen-bond donors/acceptors.[1] A 1% water content (by mass) will shift the %H from 3.92% to ~4.05% and lower %C proportionally.[1]

  • Methanol: As the ester is often recrystallized from methanol, trapped solvent is common.[1] This is detectable if the C/H ratio shifts unexpectedly.[1]

Comparative Performance: Methyl vs. Ethyl Analog[1][6]

When designing a synthesis route, researchers often choose between the Methyl and Ethyl esters.[1] While chemically similar, their physical properties and analytical profiles differ significantly.[1]

Table 2: Product Alternative Comparison
FeatureMethyl Ester (Subject)Ethyl Ester (Alternative)Scientist's Verdict
Formula


Ethyl ester adds lipophilicity.[1]
Atom Economy Higher (fewer waste atoms in saponification).[1]Lower.Methyl is preferred for large-scale process chemistry.[1]
Solubility Moderate in MeOH/DCM; Poor in Hexanes.[1]Higher solubility in organic solvents (EtOAc, DCM).[1]Ethyl is easier to handle in extraction workups.[1]
Crystallinity Tends to form amorphous solids or hydrates.[1]Often yields better-defined crystals.[1]Ethyl gives more consistent EA data due to lower hygroscopicity.[1]

Recommendation: Use the Methyl variant for atom-efficient, large-scale reactions.[1] Switch to the Ethyl variant (Ethyl 4-formyl-1H-pyrazole-3-carboxylate) if you encounter persistent purification issues or require higher solubility for liquid-phase handling.[1]

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol synthesizes drying, handling, and analysis into a workflow that flags errors before you commit the material to a valuable synthesis step.

Protocol: Sample Preparation for High-Precision EA

Objective: Eliminate solvates and moisture to obtain "Anhydrous" values.

  • Pre-Analysis Drying:

    • Place 50–100 mg of the sample in a vacuum drying pistol.[1]

    • Conditions: Heat to 40°C under high vacuum (<1 mbar) for 4–6 hours. Note: Do not exceed 60°C, as the formyl group can be thermally sensitive or undergo self-condensation.[1]

    • Validation: Check weight loss. If >2% mass is lost, repeat drying.[1]

  • Hygroscopic Handling:

    • The dried sample must be weighed into the tin capsule (for CHN analysis) immediately upon removal from the desiccator.[1]

    • Expert Tip: If the ambient humidity is >50%, use a glovebox or flush the weighing chamber with dry

      
      .[1]
      
  • Cross-Validation (The "Fail-Safe"):

    • If EA values deviate by >0.4% from theoretical, do not assume the product is bad.[1] Run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) in DMSO-

      
      .
      
    • EA measures bulk composition; qNMR measures molecular purity.[1] If qNMR shows >98% purity but EA fails, the culprit is almost certainly non-stoichiometric water/salt, not synthetic impurities.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the material, ensuring no false negatives leads to discarded good material.

AnalyticalWorkflow Start Raw Sample (Methyl 4-formyl-1H-pyrazole-3-carboxylate) Drying Vacuum Drying (40°C, <1 mbar, 4h) Start->Drying EA_Test Run Elemental Analysis (CHN Combustion) Drying->EA_Test Check_C Check %Carbon (Target: 46.76 ± 0.4%) EA_Test->Check_C Check_H Check %Hydrogen (Target: 3.92 ± 0.3%) Check_C->Check_H Within Range Fail_C FAIL: Low %C (Suspect Salts/Inorganic) Check_C->Fail_C Out of Range Pass PASS: Material Approved Check_H->Pass Within Range Fail_H FAIL: High %H (Suspect Moisture) Check_H->Fail_H Out of Range qNMR Run qNMR (DMSO-d6, Internal Std) Fail_H->qNMR Verify Purity Fail_C->qNMR Verify Purity Decision Compare Purity qNMR->Decision Decision->Pass Molar Purity >98% Recryst Recrystallize (MeOH/Water) Decision->Recryst Molar Purity <95% Recryst->Drying Retry

Figure 1: Analytical decision tree for validating pyrazole carboxylate intermediates. This workflow distinguishes between moisture contamination and synthetic degradation.[1]

References

  • PubChem. (2023).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Center for Biotechnology Information.[1] [Link]

  • ResearchGate. (2017).[1] Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor.[1][3][Link]

  • Kaunas University of Technology. (2021).[1] Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrates NMR/EA characterization of similar pyrazole esters). [Link]

Sources

Comparative

Comparing the reactivity of the formyl and ester groups in "Methyl 4-formyl-1H-pyrazole-3-carboxylate"

Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a classic "Aldo-X" Bifunctional Building Block (AXB3) . Its synthetic utility in drug discovery—particularly for kinase inhibitors (e.g., CDKs, c-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a classic "Aldo-X" Bifunctional Building Block (AXB3) . Its synthetic utility in drug discovery—particularly for kinase inhibitors (e.g., CDKs, c-Met)—relies entirely on the differential reactivity between its two electrophilic centers: the C4-formyl group (aldehyde) and the C3-methyl ester .

This guide objectively compares these two functionalities, establishing that the formyl group is kinetically dominant , allowing for highly chemoselective transformations. The ester group typically serves as a latent electrophile, activated only after the formyl group has reacted or under forcing conditions.

Core Reactivity Profile
FeatureFormyl Group (-CHO) Methyl Ester (-COOMe)
Electrophilicity High (Kinetic control)Moderate (Thermodynamic control)
Hard/Soft Character Harder electrophileSofter electrophile (due to resonance)
Primary Reaction 1,2-Addition (reversible)Acyl Substitution (irreversible)
Reduction Potential Reduces with mild hydrides (

)
Requires strong hydrides (

, DIBAL)
Condensation Forms Imines/Schiff Bases rapidlyForms Amides/Hydrazides slowly

Electronic & Mechanistic Analysis

To control this molecule, one must understand the electronic competition. The pyrazole ring is electron-rich, but the N-H proton (pKa ~14) allows for deprotonation, creating a pyrazolyl anion that alters reactivity.

The Electrophilicity Gap

The reactivity difference stems from ground-state resonance stabilization.

  • Ester (-COOMe): The lone pair on the methoxy oxygen donates electron density into the carbonyl

    
     orbital (resonance). This stabilization lowers the ground-state energy, making the carbonyl carbon less electrophilic.
    
  • Formyl (-CHO): Lacks this resonance stabilization. The carbonyl dipole is unmitigated, resulting in a lower LUMO energy and higher susceptibility to nucleophilic attack.

Visualization: Reactivity Landscape

The following diagram illustrates the energy barriers and preferred pathways for nucleophiles attacking this scaffold.

ReactivityLandscape Start Methyl 4-formyl-1H-pyrazole-3-carboxylate Nu Nucleophile (Nu:) Start->Nu AldehydePath Path A: Formyl Attack (Kinetic) Nu->AldehydePath Fast (< 0°C) EsterPath Path B: Ester Attack (Thermodynamic) Nu->EsterPath Slow (Requires Heat) Intermediate1 Tetrahedral Alkoxide (No Leaving Group) AldehydePath->Intermediate1 ProductA Alcohol (Reduction) or Imine (Condensation) Intermediate1->ProductA Intermediate2 Tetrahedral Intermediate (Methoxy Leaving Group) EsterPath->Intermediate2 ProductB Amide/Hydrazide Intermediate2->ProductB Elimination of MeOH

Figure 1: Mechanistic divergence. Path A (Formyl) has a lower activation energy (


) than Path B (Ester).

Comparative Reactivity Matrix

Scenario A: Reaction with Amines (Nitrogen Nucleophiles)

This is the most critical reaction for drug development (e.g., synthesizing pyrazolo[4,3-d]pyrimidines).

  • Formyl Group: Reacts rapidly at room temperature with primary amines to form Schiff bases (imines) . This is reversible unless trapped (e.g., by reduction).

  • Ester Group: Reacts poorly with amines under mild conditions. Requires high temperatures (refluxing ethanol/DMF) to displace the methoxide (aminolysis).

  • Strategic Implication: You can selectively functionalize the aldehyde with one amine, isolate the intermediate, and then react the ester with a different amine (or cyclize intramolecularly).

Scenario B: Reduction (Hydride Transfer)
  • Formyl Group: Selectively reduced to the primary alcohol (

    
    ) using Sodium Borohydride (
    
    
    
    )
    in methanol at
    
    
    .
  • Ester Group: Inert to

    
     under these conditions. Requires Lithium Aluminum Hydride (
    
    
    
    ) or DIBAL-H to reduce to the alcohol.
  • Data Support: Literature confirms that

    
     reduction of pyrazole-aldehydes leaves esters intact, enabling the synthesis of hydroxymethyl-esters.
    
Scenario C: C-C Bond Formation
  • Formyl Group: Excellent substrate for Knoevenagel condensations (with malononitrile) or Biginelli reactions .

  • Ester Group: Acts as the "acceptor" in Claisen-type condensations only if the formyl group is protected or already reacted.

Experimental Protocol: Chemoselective Reduction

Objective: Selectively reduce the C4-formyl group to a hydroxymethyl group without affecting the C3-methyl ester.

Target Product: Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Reagents & Equipment
  • Substrate: Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (0.5 - 0.6 eq)
    
    • Note: Theoretically 0.25 eq is needed (4 hydrides per B), but 0.5 eq ensures completion without risking ester reduction.

  • Solvent: Methanol (anhydrous preferred).

  • Quench: 1N HCl or Saturated

    
    .
    
  • Monitoring: TLC (Silica gel, 50% EtOAc/Hexanes).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in Methanol (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to

    
      using an ice bath. Crucial: Low temperature maximizes kinetic selectivity.
    
  • Addition: Add

    
     (0.6 mmol) portion-wise over 5 minutes. Do not dump it in all at once to avoid exotherms.
    
  • Reaction: Stir at

    
     for 30–60 minutes.
    
    • Checkpoint: Spot TLC. The starting material (

      
      ) should disappear. A new, more polar spot (
      
      
      
      ) should appear.
  • Quenching: Carefully add saturated

    
     solution (5 mL) to destroy excess hydride.
    
  • Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product is usually pure enough for subsequent steps; otherwise, recrystallize from Ethanol/Hexane.
    
Validation Criteria (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Success: Disappearance of the aldehyde singlet (

      
      ). Appearance of a methylene doublet (
      
      
      
      ) and an OH triplet.
    • Failure (Over-reduction): Loss of the methyl ester singlet (

      
      ).
      

Synthetic Workflow: Cyclization to Pyrazolo-Pyrimidines

The most common application of this molecule is sequential reaction to form fused rings.

SynthesisWorkflow SM Methyl 4-formyl-1H- pyrazole-3-carboxylate Step1 Step 1: Condensation (Amine/Hydrazine) SM->Step1 Nucleophilic Attack on CHO Inter Intermediate: Schiff Base / Hydrazone Step1->Inter - H2O Step2 Step 2: Cyclization (Intramolecular Amidation) Inter->Step2 Heat / Base Final Fused Product: Pyrazolo[4,3-d]pyrimidine Step2->Final - MeOH

Figure 2: Sequential reaction pathway. The aldehyde reacts first (Step 1), positioning the nucleophile for the slower attack on the ester (Step 2).

References

  • Aggarwal, R., et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.

  • Li, X., et al. (2023). "Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes." American Chemical Society.

  • Ibrahim, D. A., et al. (2021). "A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Semantic Scholar.

  • PubChem. (2023). "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary." National Institutes of Health.

  • Chemistry LibreTexts. (2020). "Electrophilicity of Carbonyl Groups Versus Carboxyl Groups."

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 4-formyl-1H-pyrazole-3-carboxylate

[1][2] Executive Directive This guide provides the definitive technical protocol for the disposal of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5).[1] Core Safety Principle: As an organic intermediate conta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Directive

This guide provides the definitive technical protocol for the disposal of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5).[1]

Core Safety Principle: As an organic intermediate containing both an aldehyde and an ester functionality on a pyrazole ring, this compound requires segregation from strong oxidizers to prevent uncontrolled exothermic oxidation.[1] Under no circumstances should this material be discharged into sanitary sewer systems. [1][2]

The only compliant disposal method is thermal destruction (incineration) at a licensed facility equipped with afterburners and scrubbers to manage nitrogen oxide (


) emissions derived from the pyrazole ring.[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, operators must understand the physicochemical properties that dictate waste classification.[1]

Identification & Properties
ParameterData
Chemical Name Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number 35344-93-5
Molecular Formula

Molecular Weight 154.12 g/mol
Physical State Solid (Off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; Poorly soluble in water.[1]
Reactivity Air Sensitive. The formyl (aldehyde) group can oxidize to carboxylic acid upon prolonged exposure.[1]
GHS Hazard Classification
CodeHazard StatementSignal Word
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING

Scientific Insight: The "Warning" signal implies that while the compound is not acutely fatal (Category 1 or 2), it possesses significant irritant properties.[1] The primary risk during disposal is dust generation , which can cause severe respiratory distress (H335) due to the reactive nature of the aldehyde moiety on mucous membranes.[1]

Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the chemical stability must be managed.[1]

  • Oxidation Prevention: The aldehyde group (-CHO) is susceptible to autoxidation.[1] Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) in the same waste container.[1] This can lead to pressure buildup or fire.[1]

  • Hydrolysis Control: The methyl ester group is stable under neutral conditions but can hydrolyze in strong acids or bases.[1] Maintain waste pH between 4 and 9 to prevent unexpected heat generation from hydrolysis.[1]

  • Tautomer Awareness: Be aware that this compound exists in tautomeric equilibrium (1H-pyrazole-3-carboxylate

    
     1H-pyrazole-5-carboxylate).[1] Both forms share identical disposal protocols.[1]
    

Disposal Decision Matrix

The following workflow illustrates the logical path for disposing of the compound based on its physical state.

DisposalWorkflow Start Waste Generation: Methyl 4-formyl-1H-pyrazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Solvent Solution (Reaction Mixture) StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Wipes) StateCheck->DebrisPath PackSolid Double Bag (LDPE) Place in Fiber/Poly Drum SolidPath->PackSolid PackLiquid Collect in HDPE/Glass Carboy (Compatible Solvents) LiquidPath->PackLiquid PackDebris Seal in HazMat Bag Label as 'Solid Debris' DebrisPath->PackDebris Labeling Label: 'Non-Halogenated Organic Waste' Add Constituent Name PackSolid->Labeling PackLiquid->Labeling PackDebris->Labeling FinalDest High-Temperature Incineration (with Scrubber) Labeling->FinalDest

Figure 1: Decision matrix for segregating and packaging pyrazole-based chemical waste.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or excess solid reagent.[1]

  • PPE Requirement: Wear nitrile gloves, safety goggles, lab coat, and a NIOSH N95 (or P100) respirator to prevent inhalation of dust.[1]

  • Containment: Transfer the solid into a clear Low-Density Polyethylene (LDPE) bag.

    • Why: LDPE is chemically resistant to organic solids and allows visual inspection.[1]

  • Secondary Containment: Twist and tape the bag neck (gooseneck seal), then place it inside a second bag (double-bagging).

  • Container: Place the sealed bags into a wide-mouth high-density polyethylene (HDPE) or fiber drum approved for solid hazardous waste.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 4-formyl-1H-pyrazole-3-carboxylate."[1][3]

    • Hazard Checkbox: Irritant / Toxic.

Protocol B: Liquid Waste (Solutions)

Use this for mother liquors or reaction mixtures dissolved in solvents like Methanol or DMSO.[1]

  • Compatibility Check: Ensure the solvent stream is Non-Halogenated .[1]

    • Critical: If the compound was used with Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste stream.[1]

  • Transfer: Pour into a dedicated solvent waste carboy (HDPE or Glass).

    • Note: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Segregation: Do not add acidic aqueous waste to this organic container to prevent hydrolysis of the ester.

Protocol C: Spill Contingency

Immediate actions if the powder is spilled on the bench or floor.[1]

  • Isolate: Evacuate the immediate area if the dust cloud is visible.[1]

  • Suppress: Do not dry sweep.[1] Dry sweeping generates dust aerosols (H335).[1]

  • Method: Cover the spill with a damp paper towel (water or mineral oil) to weigh down the powder.[1]

  • Cleanup: Scoop the damp material into a waste bag.[1] Wipe the surface with soap and water.[1][4][5][6][7]

  • Disposal: Treat the cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Context

  • USA (RCRA): This compound is not explicitly listed on the EPA "P" or "U" lists.[1] However, it must be characterized by the generator.[1] It is typically classified as a Characteristic Waste if ignitable (D001) due to solvents, or simply as Non-Regulated Chemical Waste requiring incineration.[1]

  • Europe (EWC): Assign Waste Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Methyl 4-formyl-1H-pyrazole-3-carboxylate

Executive Safety Assessment Compound Identity: Methyl 4-formyl-1H-pyrazole-3-carboxylate CAS: 133501-52-9 (Note: Tautomerism in 1H-pyrazoles often leads to interchangeable nomenclature with methyl 4-formyl-1H-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: Methyl 4-formyl-1H-pyrazole-3-carboxylate CAS: 133501-52-9 (Note: Tautomerism in 1H-pyrazoles often leads to interchangeable nomenclature with methyl 4-formyl-1H-pyrazole-5-carboxylate).[1] Physical State: Off-white to yellow solid/powder.[1]

As researchers, we often underestimate intermediates like pyrazole esters because they lack the "Skull and Crossbones" acute toxicity of their downstream products.[1] This is a mistake. This compound possesses a reactive aldehyde moiety paired with a pyrazole ring .

The Core Threat: While the primary GHS classification is Irritant (Skin/Eye/Respiratory) , the presence of the aldehyde group (–CHO) introduces a risk of sensitization upon repeated exposure.[1] Furthermore, as a solid powder, this compound is prone to electrostatic charging, increasing the risk of aerosolization during weighing.[1]

Operational Mandate: Treat this not just as a chemical irritant, but as a respiratory sensitizer . All handling of the neat solid must occur under negative pressure (Fume Hood).[1]

Hazard Identification & Risk Profile

The following data summarizes the Global Harmonized System (GHS) profile. This is your baseline for risk assessment.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation 2H315: Causes skin irritation.[1][2]Pyrazole nitrogen affinity for keratin/lipids; aldehyde reactivity with skin proteins.[1]
Eye Irritation 2AH319: Causes serious eye irritation.[1][2][3][4][5]Direct acidic/aldehydic damage to corneal epithelium.[1]
STOT - SE 3H335: May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1]

Scientist's Note: Do not rely solely on the "Warning" signal word. The H335 code (Respiratory Irritation) implies that if you can smell it or taste it, you have already failed your safety protocol.[1]

The PPE Defense Matrix

Standard "lab coat and gloves" are insufficient without specificity. The following protocol is designed to prevent both acute irritation and long-term sensitization.

A. Respiratory Protection (Primary Defense)
  • Engineering Control: All open-vessel operations (weighing, transfer, solvation) must be performed inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a NIOSH-approved N95 or P100 particulate respirator .[1]

    • Why? The fluffy nature of pyrazole solids makes them easily airborne.

B. Dermal Protection (Hand)
  • Standard Handling (Solid): Disposable Nitrile Gloves (Minimum thickness: 4 mil ).[1]

  • Solvated Handling (DMSO/DMF):

    • The Risk:[1][2][4] This compound is frequently dissolved in DMSO or DMF for nucleophilic substitution reactions.[1] These solvents readily permeate standard nitrile gloves, carrying the toxic payload through the glove and into your skin.[1]

    • The Protocol:Double-gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (high dexterity).[1]

      • Outer Layer: 8 mil Nitrile or Laminate barrier (chemical resistance).[1]

      • Change Frequency: Immediately upon splash contact.[1]

C. Ocular Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).[1]

  • Contraindication: Do not rely on standard safety glasses with side shields. Fine powders can drift around side shields.[1] Goggles provide the necessary seal against dust ingress.[1]

Visualizing the Safety Logic

The following decision tree illustrates the PPE escalation required based on the state of matter.

PPE_Decision_Matrix Start Start: Handling Methyl 4-formyl-1H-pyrazole-3-carboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF/MeOH) State->Solution Solid_PPE Protocol A (Dust Control): 1. Fume Hood (Mandatory) 2. Safety Goggles (Seal) 3. Nitrile Gloves (Single, 4-5 mil) Solid->Solid_PPE Solution_Risk Risk: Solvent Permeation Solution->Solution_Risk Solution_PPE Protocol B (Permeation Defense): 1. Fume Hood 2. Safety Glasses/Goggles 3. DOUBLE GLOVING (Outer: 8 mil) Solution_Risk->Solution_PPE

Figure 1: PPE escalation logic. Note the critical shift to double-gloving when the compound is in solution.[1]

Operational Protocol: Weighing & Solubilization

This protocol minimizes static discharge and aerosolization, the two most common failure points.[1]

Step 1: Preparation

  • Place an antistatic mat or use an ionizing gun inside the fume hood. Pyrazoles are notoriously static-prone; static cling causes powder to "jump" onto gloves and cuffs.[1]

  • Pre-weigh your solvent (DMSO/DMF) in the destination vial before adding the solid.[1]

Step 2: The Transfer

  • Do not use a spatula that is too wide for the receiving vessel neck.[1]

  • Technique: "Tapping" method. Do not dump. Tap the spatula gently to release powder.

  • Critical Check: If powder adheres to the outside of the vial neck, wipe immediately with a Kimwipe dampened in methanol. Do not blow on it.

Step 3: Solubilization

  • Add the solid to the solvent (not solvent to solid) to prevent "puffing" of dust.[1]

  • Cap immediately. Vortex inside the hood.[1]

Emergency Response: Spills & Exposure

In the event of a breach, immediate action prevents sensitization.[1]

Scenario A: Powder Spill (>500 mg) [1]

  • Isolate: Close the hood sash. Alert nearby personnel.

  • PPE Upgrade: Don a second pair of gloves.

  • Cleanup:

    • Do NOT dry sweep. This creates a toxic dust cloud (H335).[1]

    • Cover the spill with wet paper towels (water or ethanol).[1]

    • Scoop the wet slurry into a hazardous waste bag.[1]

    • Wipe the surface 3x with soap and water.

Scenario B: Skin/Eye Exposure [1][2][3][4][5][6][7][8]

  • Eyes: Flush immediately at an eyewash station for 15 minutes .[3][4] Hold eyelids open. The aldehyde group is reactive; time is tissue.[1]

  • Skin: Wash with soap and water.[3][4][5][8] Avoid alcohol-based sanitizers immediately after exposure, as they can increase vasodilation and absorption.[1]

Disposal Strategy (Cradle-to-Grave)

Disposal must comply with RCRA and local regulations.[1] This compound is generally classified under the "Toxic" transport guidelines due to its specific target organ toxicity (STOT).[1]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Methyl 4-formyl-1H-pyrazole-3-carboxylate. Irritant/Toxic."[1][4][6]
Liquid Waste Organic Solvent Waste"Organic Waste: Contains Pyrazoles + [Solvent Name]."[1]
Contaminated Debris Solid HazardousGloves, weigh boats, and Kimwipes must go to solid haz-waste, not regular trash.[1]

Transport Classification (for Disposal):

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)[1][5]

  • Packing Group: III

References

  • PubChem. (n.d.).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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